Product packaging for Phototrexate(Cat. No.:CAS No. 2268033-83-4)

Phototrexate

Cat. No.: B12381949
CAS No.: 2268033-83-4
M. Wt: 437.4 g/mol
InChI Key: IODLJULYGHWOLC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phototrexate is a useful research compound. Its molecular formula is C20H19N7O5 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N7O5 B12381949 Phototrexate CAS No. 2268033-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2268033-83-4

Molecular Formula

C20H19N7O5

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)diazenyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H19N7O5/c21-17-13-9-12(5-6-14(13)24-20(22)25-17)27-26-11-3-1-10(2-4-11)18(30)23-15(19(31)32)7-8-16(28)29/h1-6,9,15H,7-8H2,(H,23,30)(H,28,29)(H,31,32)(H4,21,22,24,25)/t15-/m0/s1

InChI Key

IODLJULYGHWOLC-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Methotrexate Action on Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular interactions underpinning the mechanism of action of methotrexate (MTX) on its primary target, dihydrofolate reductase (DHFR). By providing a comprehensive overview of the binding kinetics, relevant signaling pathways, and detailed experimental protocols, this document serves as a critical resource for professionals engaged in drug discovery and development.

Methotrexate, a cornerstone in the treatment of various cancers and autoimmune diseases, functions as a potent folate antagonist.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity, competitive inhibition of DHFR, an essential enzyme in folate metabolism.[3][4][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are indispensable for DNA synthesis, repair, and cellular replication.[1][5] By obstructing this critical step, methotrexate effectively halts cell proliferation, particularly in rapidly dividing cells such as those found in malignant tumors.[1][3]

Quantitative Analysis of Methotrexate-DHFR Interaction

The interaction between methotrexate and DHFR is characterized by its slow, tight-binding nature.[3][6] The affinity of DHFR for methotrexate is significantly greater—approximately 1000 times higher—than for its natural substrate, dihydrofolate.[5] This strong binding is further enhanced by the presence of NADPH, a cofactor for the DHFR-catalyzed reaction.[7]

The following tables summarize key quantitative data from various studies, providing a comparative overview of binding affinities and inhibition constants across different species and enzyme variants.

Enzyme SourceLigandParameterValueConditionsReference
Recombinant Human DHFR (rHDHFR)MethotrexateKi3.4 pMWith NADPH[6][8]
Recombinant Human DHFR (rHDHFR)Methotrexate-polyglutamateKi1.4 pMWith NADPH[8]
Recombinant Human DHFR (rHDHFR)7-Hydroxy-MTXKi8.9 nM-[8]
Recombinant Human DHFR (rHDHFR)7-Hydroxy-MTX-polyglutamateKi9.9 nM-[8]
Neisseria gonorrhoeae DHFRMethotrexateKt13 pM-[9]
Modified DHFRMethotrexateKD9.5 nMpH 7.0, 25°C[10][11]
Lactobacillus casei DHFRMethotrexateKD0.25 µM-[12]
Lactobacillus casei DHFRMethotrexateKD0.6 nMWith NADPH[12]
Enzyme SourceLigandParameterValueConditionsReference
Recombinant Human DHFR (rHDHFR)Methotrexatekon1.0 x 108 M-1s-1With NADPH[8]
Recombinant Human DHFR (rHDHFR)Methotrexatekoff/kon210 pMWith NADPH[8]
Recombinant Human DHFR (rHDHFR)Methotrexate Complexkiso0.4 s-1Isomerization of ternary complex[8]
Neisseria gonorrhoeae DHFRMethotrexatekoff0.56 min-130°C[9]
Neisseria gonorrhoeae DHFRMethotrexatekoff0.04 min-19°C[9]

The Role of Polyglutamylation

Within the cell, methotrexate is converted to polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[4] These polyglutamated forms of methotrexate exhibit enhanced intracellular retention and, in some cases, increased inhibitory potency against DHFR.[4][13][14] For instance, with sheep liver DHFR, the IC50 value decreases with each additional glutamate residue, with the hexa-glutamated form being three times more potent than the parent methotrexate.[13] This intracellular modification is a critical determinant of methotrexate's therapeutic efficacy and duration of action.[15]

Signaling Pathway of DHFR Inhibition by Methotrexate

The following diagram illustrates the central role of DHFR in cellular metabolism and the inhibitory effect of methotrexate.

DHFR_Inhibition_Pathway cluster_cell Cellular Environment DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DHFR->THF Product MTX Methotrexate (MTX) MTX->DHFR Competitive Inhibition DNA_Synth DNA Synthesis, Repair & Replication Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth

Mechanism of Methotrexate's competitive inhibition of DHFR.

Experimental Protocol: DHFR Inhibition Assay

Determining the inhibitory potential of compounds against DHFR is a fundamental step in drug discovery. The following protocol outlines a standard colorimetric DHFR inhibition assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of methotrexate against recombinant human DHFR.

Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. An inhibitor will reduce the rate of this absorbance decrease.

Materials:

  • Recombinant Human Dihydrofolate Reductase (DHFR)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolic Acid (DHF), substrate

  • NADPH, cofactor

  • Methotrexate (MTX), inhibitor

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10x stock solution of DHFR Assay Buffer. Dilute to 1x with ultrapure water for use.

    • Prepare a stock solution of DHF (e.g., 10 mM in assay buffer).

    • Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).

    • Prepare a stock solution of Methotrexate (e.g., 1 mM in a suitable solvent) and create a serial dilution series to cover a range of concentrations (e.g., 1 µM to 1 pM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • DHFR Assay Buffer (to bring the final volume to 200 µL)

      • A fixed amount of recombinant DHFR enzyme.

      • Varying concentrations of methotrexate (or vehicle for control).

    • Include wells for:

      • Enzyme Control (EC): Enzyme without inhibitor.

      • Inhibitor Controls (IC): Enzyme with each concentration of methotrexate.

      • Background Control: All reagents except the enzyme.

  • Incubation:

    • Mix the contents of the wells and incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of NADPH and DHF to each well.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates of the inhibitor-containing wells to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the methotrexate concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines the logical flow of the DHFR inhibition assay.

DHFR_Assay_Workflow cluster_workflow DHFR Inhibition Assay Workflow Prep Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor) Plate_Setup Plate Setup in 96-well format (Controls and Test Compounds) Prep->Plate_Setup Incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Incubation Reaction Initiate Reaction (Add NADPH and DHF) Incubation->Reaction Measurement Kinetic Measurement (Absorbance at 340 nm) Reaction->Measurement Analysis Data Analysis (Calculate Rates, Plot Inhibition Curve) Measurement->Analysis Result Determine IC50 Value Analysis->Result

A generalized workflow for a DHFR inhibition assay.

Mechanisms of Resistance to Methotrexate

The clinical efficacy of methotrexate can be compromised by the development of resistance. Key mechanisms include:

  • Increased DHFR levels: This can occur through gene amplification or enhanced transcription of the DHFR gene.[16][17][18]

  • Mutations in the DHFR gene: These mutations can lead to a decreased binding affinity of methotrexate for the enzyme.[6][16]

  • Impaired cellular uptake: Reduced expression or function of the reduced folate carrier (RFC) can limit the entry of methotrexate into cells.[17][18]

  • Decreased polyglutamylation: Reduced activity of FPGS or increased activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, can lead to lower intracellular concentrations of the more potent polyglutamated forms of methotrexate.[4][16]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell.[4]

Understanding these resistance mechanisms is crucial for the development of strategies to overcome them and improve the therapeutic outcomes of methotrexate treatment.

References

ahototrexate cis-trans isomerization kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Conformational Isomerization Kinetics of the Methotrexate-DHFR Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX) is a cornerstone antifolate agent used in the treatment of cancer and autoimmune diseases.[1][2] Its therapeutic efficacy stems from its potent inhibition of dihydrofolate reductase (DHFR), an essential enzyme for nucleotide biosynthesis.[1][2] The interaction between MTX and DHFR is not a simple, single-step binding event. It is a more complex, two-step process involving an initial rapid binding followed by a slow conformational isomerization of the resulting enzyme-inhibitor complex. This isomerization leads to a significantly more stable, tightly-bound state, which is critical for the drug's prolonged inhibitory action.[3][4] This technical guide provides a comprehensive overview of the kinetics of this isomerization, detailing the experimental methodologies used to characterize it, presenting key quantitative data, and discussing its pharmacological relevance.

The Two-Step Mechanism of Methotrexate Binding and Isomerization

Methotrexate acts as a slow, tight-binding competitive inhibitor of DHFR.[2][5][6] The overall high affinity is not achieved in a single association step. Instead, the binding is best described by a two-step model. In the first step, MTX rapidly associates with the DHFR-NADPH complex to form an initial, relatively loose encounter complex (E-MTX). In the second step, this initial complex undergoes a slow conformational change, or isomerization, to form a final, much more tightly-bound complex (E*-MTX).[3][4]

This isomerization step is crucial as it significantly decreases the dissociation rate of the drug, leading to a prolonged residence time on the target enzyme and sustained inhibition of its catalytic activity. The structural basis for this isomerization involves conformational rearrangements within the enzyme's active site, including the closure of a protein loop over the bound inhibitor, effectively locking it in place.[7][8]

The logical relationship of this two-step binding and isomerization process is visualized below.

E DHFR + MTX E_MTX Initial Complex (E-MTX) E->E_MTX E_MTX->E E_star_MTX Isomerized Tight Complex (E*-MTX) E_MTX->E_star_MTX E_star_MTX->E_MTX

Caption: Two-step binding and isomerization of Methotrexate with DHFR.

Quantitative Kinetics of MTX-DHFR Isomerization

The kinetics of MTX binding and the subsequent isomerization have been quantified for DHFR from various species. Stopped-flow spectroscopy is a primary tool for these measurements, allowing for the real-time observation of fluorescence changes that occur upon ligand binding and conformational shifts.[7][8][9] The tables below summarize key kinetic and thermodynamic parameters reported in the literature.

Table 1: Kinetic Parameters for Methotrexate Binding to Human DHFR

This table presents data for the interaction of MTX with recombinant human dihydrofolate reductase (rHDHFR) in the presence of its cofactor, NADPH. The isomerization step (kiso) leads to a final complex with an extremely low overall inhibition constant (Ki).[3]

ParameterSymbolValueUnitDescriptionCitation
Association Rate Constantkon1.0 x 10⁸M⁻¹s⁻¹Rate of formation of the initial E-MTX complex.[3]
Initial Dissociation ConstantK_d210pMDissociation constant of the initial E-MTX complex.[3]
Isomerization Rate Constantkiso0.4s⁻¹Rate of conversion from E-MTX to E*-MTX.[3]
Overall Inhibition ConstantKi3.4pMOverall inhibition constant of the final complex.[3]
Table 2: Comparative Kinetic and Thermodynamic Parameters for DHFR from Different Species

The interaction of MTX with DHFR varies between species. These differences are exploited in the development of selective antimicrobial agents but also highlight the importance of using the correct species-specific enzyme in drug development studies.

Enzyme SourceParameterValueUnitMethodCitation
Escherichia coliEquilibrium Dissociation Constant (K_D)9.5nMFluorescence Titration[7][8]
Escherichia coliConformational Change Rate (k_conf)2 - 4s⁻¹Single-Molecule Fluorescence[7][8]
Neisseria gonorrhoeae (30°C)Dissociation Rate Constant (koff)0.56min⁻¹Kinetic Assay[10]
Neisseria gonorrhoeae (9°C)Dissociation Rate Constant (koff)0.04min⁻¹Kinetic Assay[10]
Lactobacillus caseiDissociation Constant (E-MTX)0.25µMAffinity Chromatography[11]
Lactobacillus caseiDissociation Constant (E-NADPH-MTX)0.6nMAffinity Chromatography[11]

Experimental Methodologies

Characterizing the isomerization kinetics of the MTX-DHFR complex requires specialized biophysical techniques capable of resolving rapid molecular events. The following protocols are synthesized from methodologies described in the literature.[7][8][12][13]

Expression and Purification of DHFR

A reliable source of pure, active enzyme is a prerequisite for any kinetic study. Affinity chromatography using a methotrexate-linked resin is a highly effective method for purifying DHFR.[13]

Protocol:

  • Expression: Express recombinant DHFR (e.g., human or E. coli) in a suitable host like E. coli using an expression vector. Cells are typically grown in a defined minimal medium.[13]

  • Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 6.8). Lyse the cells using sonication or a French press.[13]

  • Affinity Chromatography:

    • Clarify the lysate by ultracentrifugation.

    • Load the supernatant onto a Methotrexate-Sepharose affinity column.[13]

    • Wash the column extensively with a high-salt buffer (e.g., lysis buffer containing 750 mM NaCl) to remove non-specifically bound proteins.[13]

    • Elute the bound DHFR using an elution buffer containing a high concentration of folate at an elevated pH (e.g., 20 mM sodium borate, 750 mM NaCl, 5 mM folate, pH 9.0).[13]

  • Buffer Exchange: Immediately perform buffer exchange via dialysis or a desalting column into a stable storage buffer (e.g., 20 mM phosphate, 50 mM NaCl, 1 mM DTT, pH 7.0).

  • Purity and Concentration: Assess purity by SDS-PAGE and determine the concentration using the absorbance at 280 nm.

Stopped-Flow Fluorescence Kinetics

This technique allows for the measurement of rapid kinetic events by monitoring changes in protein fluorescence upon ligand binding. The intrinsic fluorescence of tryptophan residues in DHFR is quenched when MTX binds, providing a signal to track the interaction.[7][8][12]

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis S1 Syringe 1: Purified DHFR + NADPH in Buffer Mixer Rapid Mixing (< 2 ms) S1->Mixer S2 Syringe 2: Methotrexate in Buffer S2->Mixer Cell Observation Cell Mixer->Cell Detector Fluorescence Detector (e.g., >320 nm filter) Cell->Detector Emission Light Excitation Light (e.g., 290 nm) Light->Cell hv Plot Plot: Fluorescence vs. Time Detector->Plot Fit Fit Data to Biphasic Exponential Decay Plot->Fit Rates Extract Rate Constants (kobs1, kobs2) Fit->Rates

Caption: Workflow for Stopped-Flow Fluorescence Kinetic Analysis.

Protocol:

  • Reagent Preparation: Prepare solutions of purified DHFR and MTX in a suitable buffer (e.g., MTEN buffer, pH 7.0). The DHFR solution should be pre-incubated with a saturating concentration of NADPH.[7]

  • Instrument Setup: Equilibrate a stopped-flow instrument to the desired temperature (e.g., 25°C). Set the excitation wavelength to 290 nm (for tryptophan) and use a cutoff filter (e.g., 320 nm) to monitor the emission fluorescence.[7][12]

  • Kinetic Measurement (Association):

    • Load one syringe with the DHFR-NADPH complex (e.g., 1 µM final concentration) and the other with varying concentrations of MTX (e.g., 2.5–20 µM final concentration).[7]

    • Initiate rapid mixing. The instrument will automatically record the fluorescence intensity as a function of time, starting from the moment of mixing.

    • The resulting kinetic trace will show a rapid decrease in fluorescence.

  • Data Analysis:

    • The observed fluorescence decay traces often fit to a double exponential function, representing the two-step binding and isomerization process.

    • The rate constant for the fast phase (k_obs1) will depend on the MTX concentration and relates to the initial binding (kon and koff).

    • The rate constant for the slow phase (k_obs2) is typically independent of MTX concentration and represents the isomerization rate (kiso).[4]

Pharmacological Significance of Isomerization

The isomerization of the MTX-DHFR complex is not merely a biophysical curiosity; it is fundamental to the drug's potent pharmacological effect.

  • Enhanced Potency: The final, isomerized complex (E*-MTX) is orders of magnitude more stable than the initial encounter complex.[3] This translates to a much lower overall inhibition constant (Ki), meaning a much lower concentration of the drug is required to achieve effective inhibition of the enzyme.

  • Prolonged Drug Action: The slow reverse-isomerization and subsequent dissociation of MTX from the E*-MTX state results in a very long residence time of the drug on its target. This sustained, "pseudo-irreversible" inhibition ensures that the enzyme remains inactive for an extended period, even as systemic drug concentrations decrease.[2]

  • Mechanism of Drug Resistance: Mutations in the DHFR active site can disrupt the network of interactions required for the conformational change.[5][6] Some drug-resistant DHFR variants show a decreased ability to undergo this isomerization step, leading to weaker overall binding and reduced affinity for MTX, even if their catalytic activity remains largely intact.[5][6] Understanding the structural basis of this isomerization is therefore critical for designing new inhibitors that can overcome these resistance mechanisms.

Conclusion

The therapeutic efficacy of methotrexate is intimately linked to the kinetics of its interaction with DHFR. The two-step binding mechanism, characterized by a rapid initial association followed by a slow, crucial conformational isomerization, results in a highly stable and long-lived inhibitory complex. This technical guide has summarized the key kinetic parameters, detailed the experimental protocols used for their determination, and highlighted the pharmacological importance of this process. For drug development professionals, a deep understanding of these kinetic principles is essential for the rational design of next-generation antifolates and for developing strategies to combat drug resistance.

References

A Technical Guide to the Chemical Synthesis and Purification of Phototrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phototrexate, a photoswitchable analog of the widely used chemotherapeutic agent methotrexate, offers a promising avenue for targeted cancer therapy. Its activity can be controlled by light, allowing for localized drug activation and potentially reducing systemic side effects. This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visualization of key pathways.

Chemical Synthesis of this compound

The synthesis of this compound is a convergent, multi-step process that begins with commercially available starting materials. The overall strategy involves the preparation of two key intermediates, quinazoline-2,4,6-triamine and (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate, followed by their coupling and subsequent hydrolysis to yield the final product.[1]

Synthesis Pathway Overview

The four main stages of this compound synthesis are outlined below.

Synthesis_Pathway A 6-Nitroquinazoline-2,4-diamine B Quinazoline-2,4,6-triamine (1) A->B Catalytic Hydrogenation (98% yield) E (S,E)-diethyl 2-(4-((2,4-diaminoquinazolin-6-yl)diazenyl)benzamido)pentanedioate (3) B->E Mills Reaction (55% yield) C (S)-diethyl 2-(4-aminobenzamido)pentanedioate D (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (2) C->D Oxidation with Oxone® D->E F This compound E->F Alkaline Hydrolysis (95% yield)

Caption: Convergent synthesis pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for each major step in the synthesis of this compound.

Synthesis of Quinazoline-2,4,6-triamine (Intermediate 1)

This procedure involves the reduction of a nitro group to an amine.

Reaction: 6-Nitroquinazoline-2,4-diamine is subjected to catalytic hydrogenation to yield quinazoline-2,4,6-triamine.[1]

Materials:

  • 6-Nitroquinazoline-2,4-diamine

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 6-nitroquinazoline-2,4-diamine in methanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Place the flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude quinazoline-2,4,6-triamine. The product is typically of high purity and can be used in the next step without further purification.

Synthesis of (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (Intermediate 2)

This step involves the oxidation of an aromatic amine to a nitroso compound.

Reaction: (S)-diethyl 2-(4-aminobenzamido)pentanedioate is oxidized using Oxone® in a biphasic system to yield (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate.[1]

Materials:

  • (S)-diethyl 2-(4-aminobenzamido)pentanedioate

  • Oxone® (potassium peroxymonosulfate)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve (S)-diethyl 2-(4-aminobenzamido)pentanedioate in dichloromethane.

  • Prepare a separate aqueous solution of Oxone®.

  • Combine the two solutions in a flask and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate.

Coupling of Intermediates 1 and 2 (Mills Reaction)

This is the key step where the diazo bond of this compound is formed.

Reaction: Quinazoline-2,4,6-triamine (1) and (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (2) are coupled under Mills conditions.[1]

Materials:

  • Quinazoline-2,4,6-triamine (1)

  • (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (2)

  • Acetic acid

Procedure:

  • Dissolve quinazoline-2,4,6-triamine in acetic acid.

  • Add (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a colored product.

  • After 12-24 hours, or upon completion as indicated by TLC, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol.

  • Dry the solid to obtain (S,E)-diethyl 2-(4-((2,4-diaminoquinazolin-6-yl)diazenyl)benzamido)pentanedioate (3).

Final Hydrolysis to this compound

The final step involves the deprotection of the ester groups to yield the carboxylic acid form of this compound.

Reaction: (S,E)-diethyl 2-(4-((2,4-diaminoquinazolin-6-yl)diazenyl)benzamido)pentanedioate (3) is hydrolyzed in alkaline conditions.[1]

Materials:

  • (S,E)-diethyl 2-(4-((2,4-diaminoquinazolin-6-yl)diazenyl)benzamido)pentanedioate (3)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Suspend compound (3) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5.

  • Collect the resulting precipitate (this compound) by filtration.

  • Wash the solid with water and dry under vacuum.

Purification of this compound

Crude this compound is typically purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Preparative RP-HPLC Protocol

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • C18 reversed-phase column.

Mobile Phase:

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

  • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of DMSO and the mobile phase.

  • Filter the sample solution through a 0.45 µm filter.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a suitable flow rate.

  • Monitor the elution at a wavelength where this compound absorbs (e.g., 365 nm).

  • Collect the fractions corresponding to the main peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified this compound.

Experimental Workflow for Purification

Purification_Workflow A Crude this compound B Dissolve in minimal solvent A->B C Filter solution (0.45 µm) B->C D Preparative RP-HPLC C->D E Collect fractions D->E F Analyze purity (Analytical HPLC) E->F G Pool pure fractions F->G H Lyophilize G->H I Pure this compound H->I

Caption: General workflow for the purification of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Synthetic Step Product Yield (%)
1. Catalytic HydrogenationQuinazoline-2,4,6-triamine (1)98
2. Oxidation(S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (2)Not Reported
3. Mills Reaction(S,E)-diethyl 2-(4-((2,4-diaminoquinazolin-6-yl)diazenyl)benzamido)pentanedioate (3)55
4. Alkaline HydrolysisThis compound95

Table 1: Reaction yields for the synthesis of this compound.[1]

Property Value
Molecular Weight437.42 g/mol
Purity (after HPLC)≥ 95%
IC₅₀ (DHFR Inhibition)
cis-Phototrexate6 nM
trans-Phototrexate34 µM

Table 2: Physicochemical and biological properties of this compound.

Analysis Data
¹H NMR (DMSO-d₆, 400 MHz) trans-isomer: δ 8.5-6.5 (m, aromatic protons), 4.4 (m, α-CH), 2.2-1.9 (m, β,γ-CH₂). cis-isomer shows distinct shifts.
Mass Spectrometry (ESI-MS) m/z calculated for C₂₀H₁₉N₇O₅: 437.15; found: [M+H]⁺ 438.1.

Table 3: Characterization data for this compound.

Mechanism of Action: DHFR Inhibition

This compound functions as a photoswitchable inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to the inhibition of DNA synthesis and cell proliferation. The cis-isomer of this compound is the biologically active form, exhibiting potent inhibition of DHFR, while the trans-isomer is significantly less active.[1]

DHFR Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine Purine Synthesis THF->Purine NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Purine->DNA This compound cis-Phototrexate This compound->DHFR Inhibition

Caption: Inhibition of the DHFR pathway by cis-Phototrexate.

This guide provides a detailed technical overview for the synthesis and purification of this compound, intended to aid researchers in the fields of medicinal chemistry, chemical biology, and drug development. The provided protocols and data serve as a valuable resource for the preparation and characterization of this potent photoswitchable anticancer agent.

References

The Photochemical Landscape of Phototrexate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phototrexate, a photoswitchable azobenzene analogue of the widely used chemotherapeutic agent Methotrexate, represents a significant advancement in photopharmacology.[1][2][3] Its mechanism relies on the light-induced isomerization between a thermally stable, biologically inactive trans isomer and a metastable, active cis isomer.[1][2] This spatiotemporal control over drug activity offers the potential for highly targeted therapies with reduced systemic toxicity. This technical guide provides a comprehensive overview of the core photochemical properties of this compound in aqueous solutions, detailing its photoisomerization behavior, stability, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a "photopharmacological" agent designed to inhibit the human dihydrofolate reductase (DHFR) enzyme in a light-dependent manner.[1] The core innovation is the incorporation of an azobenzene moiety into the structure of Methotrexate, a strategy known as "azologization".[1] This modification allows the molecule's shape and, consequently, its biological activity to be controlled by specific wavelengths of light. The thermodynamically stable trans form is largely inactive, while irradiation with UVA light converts it to the cis form, which mimics the bent conformation of Methotrexate bound to DHFR, thus inhibiting the enzyme.[4] The process is reversible; the active cis form can be switched back to the inactive trans form using visible (blue or white) light or through thermal relaxation in the dark.[2][4][5]

Photochemical and Photophysical Properties

The defining characteristic of this compound is its reversible photoisomerization. The molecule's response to light is robust, allowing for multiple switching cycles without significant degradation.[6]

Absorption and Photoisomerization

The photochemical behavior is dictated by the distinct absorption spectra of the two isomers. The inactive trans form is converted to the active cis form upon irradiation with UVA light (typically 375-395 nm).[4][7] Conversely, the cis isomer can be reverted to the trans form with visible light in the blue region of the spectrum (e.g., 460-500 nm).[4][7]

Upon 15-30 minutes of UVA irradiation, a photostationary state (PSS) is reached, which is a mixture of both isomers.[4][6] The exact composition of the PSS depends on the specific irradiation conditions.

Quantitative Photochemical Data

While extensive research has been conducted on the qualitative photoswitching behavior of this compound, specific quantum yield data and molar extinction coefficients are not widely reported in the literature. The available quantitative data is summarized below.

ParameterValueConditionsSource(s)
trans → cis Isomerization Wavelength 375 - 395 nm (UVA)Aqueous Solution[4][7]
cis → trans Isomerization Wavelength 460 - 500 nm (Blue Light)Aqueous Solution[4][7]
Photostationary State (PSS) Composition ~86% cis isomerAfter 15 min irradiation with 395 nm light (1 mM in D₂O/NaOH)[4][7]
Photostationary State (PSS) Composition ~76% cis isomerAfter 30 min irradiation with 375 nm light (5 mM in methanol-d₄)[6]
Thermal Relaxation Half-Life (cis → trans) Several hoursIn the dark at 37 °C (human body temperature)[4][6]

Photochemical Mechanisms and Pathways

The fundamental process governing this compound's activity is the reversible E/Z (or trans/cis) isomerization around the central nitrogen-nitrogen double bond (N=N) of the azobenzene unit.

G Figure 1. This compound Isomerization and Activity Pathway cluster_trans Inactive State cluster_cis Active State Trans trans-Phototrexate (Thermally Stable) Inactive DHFR: Active Trans->Inactive No Inhibition Cis cis-Phototrexate (Metastable) Trans->Cis UVA Light (375-395 nm) Cis->Trans Blue Light (460-500 nm) or Thermal Relaxation Active DHFR: Inhibited Cis->Active Inhibition

Figure 1. This compound Isomerization and Activity Pathway

Upon absorption of a UVA photon, the trans isomer is promoted to an excited state. From this state, it undergoes a conformational change to the cis isomer before relaxing back to the ground electronic state. This cis isomer has a non-planar, bent structure that is sterically and electronically favorable for binding to the active site of DHFR, leading to enzyme inhibition. The reverse process can be triggered by lower-energy blue light or will occur spontaneously over several hours as the molecule thermally relaxes back to its more stable trans configuration.[4][6]

Experimental Protocols

Characterizing the photochemical properties of this compound involves a series of spectroscopic and chromatographic techniques. Below are representative protocols based on methodologies described in the literature.

General Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as deuterium oxide (D₂O) with a small amount of NaOH for solubility, or methanol-d₄ for NMR studies.[4][6] For UV-Vis and HPLC, stock solutions in DMSO can be diluted into the final aqueous buffer (e.g., 100 µM NaOH or phosphate buffer).[4]

  • Working Solution: Dilute the stock solution to the desired final concentration (e.g., 50-200 µM) using the appropriate aqueous buffer.

  • Dark Adaptation: Before any experiment, ensure the solution is fully dark-adapted by storing it protected from light for a sufficient time (e.g., overnight) to ensure it consists of >99% trans isomer.

Protocol: Monitoring Photoisomerization by UV-Vis Spectrophotometry

This protocol allows for the real-time observation of the conversion between trans and cis isomers.

  • Instrumentation: A diode array or scanning UV-Vis spectrophotometer capable of taking time-course measurements.

  • Baseline Spectrum: Record the absorption spectrum of the dark-adapted trans-Phototrexate solution (e.g., 100 µM in 100 µM NaOH) from 250 nm to 600 nm.[4]

  • Irradiation: Place the cuvette in the spectrophotometer and irradiate it with a UVA light source (e.g., 366 nm or 375 nm LED/lamp).[2][5]

  • Spectral Monitoring: Record absorption spectra at regular intervals (e.g., every 30 seconds) during irradiation until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.[2] The conversion is typically monitored by the change in absorbance at around 350-370 nm.[5][6]

  • Reverse Isomerization: To observe the back-isomerization, irradiate the PSS solution with a blue light source (e.g., 460 nm) and repeat the spectral monitoring until the original trans spectrum is restored.

G Figure 2. Experimental Workflow for Photochemical Analysis start Start prep Prepare Dark-Adapted trans-Phototrexate Aqueous Solution start->prep analysis1 Initial Analysis: - UV-Vis Spectrum - HPLC Chromatogram - ¹H-NMR Spectrum prep->analysis1 irradiate Irradiate with UVA Light Source (e.g., 375 nm) analysis1->irradiate monitor Monitor Isomerization (UV-Vis, HPLC, or NMR) until PSS is reached irradiate->monitor analysis2 Analyze PSS Sample: - UV-Vis Spectrum - HPLC Chromatogram - ¹H-NMR Spectrum monitor->analysis2 relax Induce Back-Isomerization: - Blue Light Irradiation - Thermal Relaxation (Dark) analysis2->relax relax->analysis1 Repeat Cycle end End relax->end

Figure 2. Experimental Workflow for Photochemical Analysis
Protocol: Quantifying Isomer Ratios by ¹H-NMR and HPLC

¹H-NMR Spectroscopy:

  • Sample Preparation: Prepare a sample of this compound in a deuterated solvent (e.g., 1 mM in D₂O/NaOH).[4]

  • Initial Spectrum: Acquire a ¹H-NMR spectrum of the dark-adapted sample.

  • Irradiation: Irradiate the NMR tube with a 395 nm light source for a set duration (e.g., 15 minutes) to reach PSS.[4][7]

  • Final Spectrum: Immediately acquire a second ¹H-NMR spectrum of the irradiated sample.

  • Quantification: Determine the trans:cis ratio by integrating characteristic, well-resolved proton signals unique to each isomer.[4]

High-Performance Liquid Chromatography (HPLC):

  • System: An HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A typical mobile phase for Methotrexate and its analogues consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[8] The exact gradient and composition must be optimized to achieve baseline separation of the trans and cis isomers.

  • Analysis:

    • Inject a sample of the dark-adapted solution to obtain the retention time for the trans isomer.

    • Inject a sample of the solution irradiated to PSS. The resulting chromatogram will show two peaks corresponding to the trans and cis isomers.

    • The relative ratio of the isomers can be determined by integrating the area under each peak.[4]

Conclusion

This compound is a promising photopharmacological agent whose efficacy is fundamentally linked to its photochemical properties. The ability to reversibly isomerize between an inactive trans form and an active cis form using specific wavelengths of light provides a powerful mechanism for targeted drug delivery. While the qualitative aspects of this photoswitching are well-characterized, this guide highlights the need for further research to quantify key photochemical parameters such as molar extinction coefficients and quantum yields in aqueous environments. Such data are critical for accurately modeling photochemical behavior, optimizing irradiation protocols for therapeutic applications, and advancing the development of next-generation light-activated drugs.

References

The Advent of Phototrexate: A Photoswitchable Antimetabolite for Targeted Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phototrexate emerges as a pioneering photoswitchable drug, representing a significant leap forward in the field of photopharmacology. This technical guide delves into the core aspects of its discovery, mechanism of action, and preclinical development. As a photochromic analog of the widely used chemotherapeutic agent Methotrexate, this compound offers spatiotemporal control over its cytotoxic activity, promising a new paradigm for targeted cancer therapy with potentially reduced systemic toxicity. Its antifolate activity is ingeniously controlled by light, being potent in its cis configuration upon UVA irradiation and nearly inactive in its thermally stable trans form. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways and workflows associated with the development of this compound.

Introduction: The Dawn of Photopharmacology

The quest for more precise and targeted cancer therapies has led to the exploration of novel strategies to minimize off-target effects of potent cytotoxic agents. Photopharmacology, a field that utilizes light to control the activity of drugs, offers a compelling solution.[1] By incorporating a photoswitchable moiety into the molecular structure of a drug, its pharmacological effect can be confined to a specific area of the body that is illuminated with a particular wavelength of light.

This compound, a photoisomerizable analog of Methotrexate, was developed at the Institute for Bioengineering of Catalonia (IBEC).[1] It is a prime example of "azologization," where a key chemical bond in the parent molecule is replaced with an azobenzene group, conferring photoswitchable properties.[1] This allows for the reversible activation and deactivation of its therapeutic effect, a significant advantage over traditional chemotherapy.

Mechanism of Action: A Light-Regulated Inhibition of DHFR

This compound's mechanism of action mirrors that of its parent compound, Methotrexate, by targeting the enzyme dihydrofolate reductase (DHFR). DHFR plays a crucial role in the folate metabolism pathway, which is essential for the synthesis of nucleotides and ultimately, DNA replication and cell division.

The key innovation of this compound lies in its light-dependent interaction with DHFR. The molecule exists in two isomeric forms:

  • trans-Phototrexate: This is the thermodynamically stable, elongated isomer that is predominant in the dark. In this configuration, this compound exhibits a low binding affinity for DHFR and is pharmacologically almost inactive.[1]

  • cis-Phototrexate: Upon irradiation with UVA light (around 375 nm), the azobenzene core of this compound undergoes isomerization to the bent cis form. This conformational change dramatically increases its binding affinity for DHFR, leading to potent inhibition of the enzyme and subsequent cytotoxic effects. The cis isomer can revert to the inactive trans form upon exposure to blue or white light, or through thermal relaxation in the dark.

This photoswitching allows for the precise activation of the drug's cytotoxic effects in a targeted area, such as a tumor, while minimizing its impact on healthy tissues that are not exposed to light.

Signaling Pathway of this compound Action

Phototrexate_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular trans-Phototrexate_ext trans-Phototrexate (Inactive) cis-Phototrexate_ext cis-Phototrexate (Active) trans-Phototrexate_ext->cis-Phototrexate_ext UVA Light (375 nm) trans-Phototrexate_int trans-Phototrexate trans-Phototrexate_ext->trans-Phototrexate_int Cellular Uptake cis-Phototrexate_ext->trans-Phototrexate_ext Blue/White Light or Thermal Relaxation cis-Phototrexate_int cis-Phototrexate cis-Phototrexate_ext->cis-Phototrexate_int Cellular Uptake DHFR Dihydrofolate Reductase (DHFR) trans-Phototrexate_int->DHFR Low Affinity Binding cis-Phototrexate_int->DHFR High Affinity Binding & Inhibition Inhibition_of_Proliferation Inhibition of Proliferation DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR-mediated reduction Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication DNA_Replication->Inhibition_of_Proliferation Inhibition

Caption: Signaling pathway of this compound illustrating its light-dependent activation and inhibition of DHFR.

Quantitative Data

The efficacy of this compound's isomeric forms has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound Isomers
CompoundTargetAssayIC50 ValueCell LineReference
cis-PhototrexateHuman DHFREnzymatic Assay~6 nM-
trans-PhototrexateHuman DHFREnzymatic Assay>10 µM-[2]
cis-PhototrexateCell ViabilityMTT Assay~34 nMHeLa
trans-PhototrexateCell ViabilityMTT Assay~34 µMHeLa
MethotrexateCell ViabilityMTT Assay~50 nMHeLa[2]
Table 2: Photochemical Properties of this compound
PropertyWavelength/ConditionValueReference
Photoisomerization (trans to cis)375 nm UVA lightReaches photostationary state with a high proportion of cis-isomer[3]
Photoisomerization (cis to trans)Blue or White LightReverts to trans-isomer[3]
Thermal Relaxation (cis to trans)In the dark at 37°CSpontaneous conversion to the more stable trans-isomer[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

Synthesis of this compound

A convergent synthetic route is employed for the preparation of this compound. The key steps involve the synthesis of quinazoline and benzamido building blocks, followed by a coupling reaction to form the central azobenzene linkage.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials (Commercially Available) quinazoline Quinazoline Derivative Synthesis start->quinazoline benzamido Benzamido Derivative Synthesis start->benzamido coupling Azo Coupling Reaction quinazoline->coupling benzamido->coupling This compound trans-Phototrexate (Final Product) coupling->this compound

Caption: A simplified workflow for the chemical synthesis of this compound.

A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary research articles.[3] The general procedure involves the coupling of a diazotized quinazoline amine with a nitrosobenzamido glutamate derivative, followed by hydrolysis to yield the final this compound product.

Photochemical Characterization

The photoswitching properties of this compound are characterized using UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR).

  • Sample Preparation: Prepare a solution of trans-Phototrexate in a suitable solvent (e.g., DMSO or a buffered aqueous solution) at a known concentration.

  • UV-Vis Spectroscopy:

    • Record the initial absorption spectrum of the trans-Phototrexate solution.

    • Irradiate the sample with a UVA light source (e.g., 375 nm LED) for a defined period.

    • Record the absorption spectrum at regular intervals during irradiation to monitor the spectral changes corresponding to the trans-to-cis isomerization.

    • To observe the reverse isomerization, irradiate the cis-enriched sample with blue or white light and record the spectral changes.

    • For thermal relaxation studies, keep the cis-enriched sample in the dark at a constant temperature (e.g., 37°C) and record the spectrum over time.

  • NMR Spectroscopy:

    • Acquire a 1H NMR spectrum of the initial trans-Phototrexate sample.

    • Irradiate the NMR tube containing the sample with UVA light to induce isomerization.

    • Acquire 1H NMR spectra at different time points to determine the ratio of cis and trans isomers in the photostationary state by integrating characteristic peaks for each isomer.

In Vitro DHFR Inhibition Assay

The inhibitory potency of this compound isomers against human DHFR is determined using a spectrophotometric assay that measures the rate of NADPH oxidation.

DHFR_Assay_Workflow cluster_assay DHFR Inhibition Assay prepare Prepare Reagents: - Human DHFR Enzyme - Dihydrofolate (DHF) - NADPH - Assay Buffer reaction_setup Set up Reaction in 96-well plate: - Add buffer, enzyme, and inhibitor prepare->reaction_setup phototrexate_prep Prepare this compound Solutions: - trans-Phototrexate - cis-Phototrexate (pre-irradiated) phototrexate_prep->reaction_setup initiate Initiate Reaction: - Add DHF and NADPH reaction_setup->initiate measure Measure Absorbance at 340 nm (kinetic read) initiate->measure analyze Analyze Data: - Calculate initial reaction rates - Determine % inhibition and IC50 measure->analyze

Caption: Workflow for the in vitro DHFR enzymatic inhibition assay.

  • Reagent Preparation:

    • Recombinant human DHFR enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA).

    • A stock solution of dihydrofolate (DHF) is prepared in the assay buffer.

    • A stock solution of NADPH is prepared in the assay buffer.

    • Stock solutions of trans-Phototrexate and Methotrexate (as a control) are prepared in DMSO.

    • A solution of cis-Phototrexate is prepared by irradiating a stock solution of trans-Phototrexate with UVA light (375 nm) until the photostationary state is reached.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, DHFR enzyme, and varying concentrations of the test compounds (trans-Phototrexate, cis-Phototrexate, or Methotrexate).

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Determine the percentage of DHFR inhibition relative to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound isomers on cancer cells are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

  • Cell Culture: Culture HeLa cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed HeLa cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of trans-Phototrexate, cis-Phototrexate (freshly prepared by irradiation), and Methotrexate in cell culture media.

    • Replace the existing media in the wells with the media containing the test compounds.

    • For experiments with cis-Phototrexate, the plate can be irradiated with UVA light after the addition of the compound, or the pre-irradiated compound solution can be added. Control wells should be treated with vehicle (e.g., DMSO-containing media).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Zebrafish Embryo Assay

Zebrafish embryos provide a valuable in vivo model to assess the light-dependent toxicity and developmental effects of this compound.

  • Zebrafish Maintenance and Breeding: Maintain adult zebrafish and collect fertilized eggs according to standard protocols.

  • Embryo Treatment:

    • At a specific time post-fertilization (e.g., 6 hours post-fertilization), place individual embryos into the wells of a 96-well plate containing embryo medium.

    • Add trans-Phototrexate, pre-irradiated cis-Phototrexate, or Methotrexate at the desired concentrations to the wells.

  • Light Exposure:

    • For light-activation experiments, expose the plates containing embryos treated with trans-Phototrexate to a controlled dose of UVA light.

    • Maintain a control group of embryos treated with trans-Phototrexate in the dark.

  • Observation and Endpoint Analysis:

    • Incubate the embryos at 28.5°C.

    • At regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization), observe the embryos under a microscope to assess survival rates, hatching rates, and any morphological abnormalities (e.g., pericardial edema, yolk sac malformation, spinal curvature).

  • Data Analysis:

    • Quantify the percentage of survival and the incidence of specific malformations for each treatment group.

    • Statistically compare the outcomes between the light-exposed and dark-maintained groups to determine the light-dependent effects of this compound.

Conclusion and Future Directions

This compound stands as a compelling proof-of-concept for the development of photoswitchable chemotherapeutics. Its light-regulated activity against a clinically validated target, DHFR, opens up new avenues for targeted cancer therapy with the potential for significantly reduced side effects. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of photopharmacology.

Future work will likely focus on optimizing the photochemical properties of this compound, such as shifting its activation wavelength to the near-infrared for deeper tissue penetration. Further preclinical studies in animal models of cancer are necessary to fully evaluate its therapeutic potential and safety profile before it can be considered for clinical translation. The principles demonstrated by this compound will undoubtedly inspire the design of a new generation of light-activated drugs for a wide range of diseases.

References

The Dawn of Spatiotemporal Control: A Technical Guide to the Photopharmacology of Antifolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of photopharmacology is ushering in a new era of precision medicine, where the activity of therapeutic agents can be controlled with light. This approach offers the potential for highly targeted treatments with reduced off-target effects, a significant challenge in conventional chemotherapy. This in-depth technical guide delves into the core of photopharmacology as applied to antifolates, a cornerstone class of anticancer and anti-inflammatory drugs. We will explore the design, mechanism, and evaluation of photoswitchable antifolates, with a particular focus on "phototrexate," a light-sensitive analog of the widely used drug methotrexate.

Core Concept: Photoswitching Antifolate Activity

Antifolates, such as methotrexate, exert their therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] This pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By blocking DHFR, antifolates disrupt DNA synthesis and cell proliferation, making them particularly effective against rapidly dividing cells like cancer cells.[1][3]

Photopharmacology introduces a molecular photoswitch, often an azobenzene group, into the structure of the antifolate.[4] Azobenzene can exist in two isomeric states: a thermodynamically stable trans isomer and a metastable cis isomer. These isomers have distinct three-dimensional shapes, and by designing the drug molecule appropriately, one isomer can be rendered biologically active while the other is inactive.[4][5]

In the case of this compound, the trans isomer is largely inactive, while the cis isomer is a potent inhibitor of DHFR.[4][5] The switch from the inactive to the active form is triggered by a specific wavelength of light, typically in the UV-A range.[4] This allows for the precise activation of the drug only in the desired tissue, which is illuminated, thereby minimizing systemic toxicity.

cluster_0 Folate Metabolism & Antifolate Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA DHFR->THF NADPH -> NADP+ Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Antifolate Antifolate (e.g., Methotrexate) Antifolate->DHFR Inhibition

Caption: Folate metabolism and the inhibitory action of antifolates on DHFR.

Quantitative Data Summary

The efficacy of photoswitchable antifolates is determined by the differential activity of their isomers and their photochemical properties. The following table summarizes key quantitative data for this compound.

Parametertrans-Phototrexatecis-PhototrexateReference
IC50 (HeLa cells) 34 µM6 nM[4]
DHFR Inhibition (10 nM) 21%70%[4]
Activation Wavelength -375 nm (UV-A)[4]
Deactivation Blue/White Light or Thermal Relaxation-
Thermal Half-life (37°C) Stable~236 minutes[4]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a convergent 4-step route.[4] The core of this synthesis involves the coupling of a quinazoline building block with a benzamido building block to form the characteristic azobenzene linkage.

Schematic of this compound Synthesis:

cluster_synthesis This compound Synthesis Workflow Start Commercially Available Starting Materials Quinazoline Quinazoline-2,4,6-triamine Synthesis Start->Quinazoline Benzamido (S)-diethyl 2-(4-nitrosobenzamido) pentanedioate Synthesis Start->Benzamido Coupling Azo Coupling Reaction Quinazoline->Coupling Benzamido->Coupling Hydrolysis Hydrolysis Coupling->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Convergent synthesis strategy for this compound.

Methodology Outline:

  • Synthesis of Quinazoline-2,4,6-triamine: This is achieved through the catalytic hydrogenation of 6-nitroquinazoline-2,4-diamine.[4]

  • Synthesis of (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate: This component provides the photoswitchable azobenzene moiety.

  • Azo Coupling: The quinazoline-2,4,6-triamine is conjugated with (S)-diethyl 2-(4-nitrosobenzamido)-pentanedioate to form the diazo bond.

  • Hydrolysis: The final step involves the hydrolysis of the ester groups to yield the dicarboxylic acid form of this compound.

Dihydrofolate Reductase (DHFR) Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. A common method is a colorimetric assay that monitors the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a DHFR assay buffer (e.g., phosphate buffer with a suitable pH).

    • Prepare solutions of dihydrofolate (the substrate) and NADPH (the cofactor) in the assay buffer.

    • Prepare solutions of the test compounds (trans- and cis-phototrexate) at various concentrations. The cis isomer is obtained by irradiating a solution of the trans isomer with UV-A light (e.g., 375 nm).

  • Assay Procedure:

    • In a 96-well plate, add the DHFR enzyme to each well.

    • Add the test compounds at different concentrations to the respective wells. Include control wells with no inhibitor.

    • Initiate the reaction by adding the substrate (dihydrofolate) and cofactor (NADPH).

    • Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each condition.

    • Determine the percentage of DHFR inhibition for each concentration of the test compound relative to the control.

    • If desired, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HeLa or HCT116) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (trans- and cis-phototrexate) in the cell culture medium. The cis isomer is generated by pre-irradiating the trans form.

    • Replace the medium in the cell plate with the medium containing the test compounds. Include vehicle-only controls.

    • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

cluster_workflow Experimental Workflow for this compound Evaluation Synthesis Synthesis of this compound Characterization Photochemical Characterization (UV-Vis, NMR) Synthesis->Characterization DHFR_Assay DHFR Enzymatic Activity Assay Characterization->DHFR_Assay MTT_Assay Cell Viability (MTT) Assay Characterization->MTT_Assay In_Vivo In Vivo Studies (e.g., Zebrafish model) DHFR_Assay->In_Vivo Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay MTT_Assay->In_Vivo

Caption: General experimental workflow for the evaluation of photoswitchable antifolates.

Conclusion and Future Perspectives

The photopharmacology of antifolates, exemplified by this compound, represents a significant advancement in the quest for more precise and less toxic cancer therapies. The ability to control the activity of a potent chemotherapeutic agent with light opens up new avenues for localized treatment, potentially revolutionizing the management of various cancers and inflammatory diseases. Future research in this area will likely focus on the development of new photoswitchable antifolates with improved photochemical properties, such as activation by longer wavelengths of light (near-infrared) that can penetrate deeper into tissues. Furthermore, optimizing drug delivery systems to enhance the accumulation of these agents in target tissues will be crucial for translating the promise of photopharmacology into clinical reality.

References

A Structural and Functional Comparison of Phototrexate and Methotrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Phototrexate (PTX), a photoswitchable azobenzene analogue, and its parent compound, Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment. By incorporating a photoisomerizable diazene bridge, this compound introduces spatiotemporal control over the potent antifolate activity of Methotrexate, opening new avenues for targeted photopharmacology. This document details their structural differences, comparative biological activity, and the precise experimental protocols for their evaluation.

Executive Summary

Methotrexate is a highly effective antifolate agent that inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby halting cell proliferation. However, its systemic administration leads to significant off-target toxicity. This compound was developed to address this limitation by replacing a key structural component of Methotrexate with a photoswitchable azobenzene group. This modification renders the molecule largely inactive in its stable trans form. Upon irradiation with low-energy UVA light, it converts to its cis isomer, which closely mimics the structure and potent DHFR-inhibiting activity of Methotrexate. This reversible control allows for the precise activation of the cytotoxic agent in a targeted area, minimizing systemic side effects.

Structural Comparison

The core structural difference between Methotrexate and this compound lies in the chemical bridge connecting the pteridine ring system to the p-aminobenzoyl glutamate moiety. In Methotrexate, this is a secondary amine with a methyl group (N10). In this compound, this unit is replaced by a diazene (-N=N-) linkage. This "azologization" is the key to its photochromic properties.

The thermodynamically stable trans-Phototrexate adopts a linear conformation, which fits poorly into the DHFR active site. Irradiation with UVA light (~375 nm) induces isomerization to the bent cis configuration. This cis isomer is structurally analogous to the folded conformation that Methotrexate adopts when bound to DHFR, enabling potent enzyme inhibition. The process is reversible; the cis form can be switched back to the inactive trans form using blue or white light (~460 nm) or through thermal relaxation in the dark.

Structural_Comparison cluster_MTX_diff cluster_PTX_diff MTX PTX_trans PTX_cis PTX_trans->PTX_cis  UVA Light (~375 nm)   PTX_cis->PTX_trans  Blue Light / Dark   label_MTX Methotrexate (MTX) label_PTX_trans trans-Phototrexate (Inactive) label_PTX_cis cis-Phototrexate (Active) MTX_highlight MTX_highlight_label N-Methylamino Bridge PTX_highlight PTX_highlight_label Diazene (-N=N-) Bridge

Caption: Structural comparison of Methotrexate and the photoisomerizable this compound.

Comparative Physicochemical and Biological Data

The introduction of the diazene bridge alters the molecule's properties, which are further modulated by its isomeric state. The key advantage of this compound lies in the significant differential activity between its cis and trans isomers.

PropertyMethotrexatetrans-Phototrexatecis-PhototrexateReference
Molecular Formula C₂₀H₂₂N₈O₅C₂₀H₁₉N₇O₅C₂₀H₁₉N₇O₅
Molar Mass (g·mol⁻¹) 454.44437.42437.42
DHFR Inhibition (IC₅₀) ~6 nM34,000 nM (34 µM)6 nM
HeLa Cell Viability (IC₅₀) Not Reported~34 µM~0.06 µM (60 nM)
Activation Wavelength N/AN/A~375 nm (from trans)
Deactivation Wavelength N/A~460 nm / White LightN/A
Thermal Half-life (cis to trans) N/AN/A~236 minutes at 37°C

Table 1: Comparative data for Methotrexate and this compound isomers.

Mechanism of Action and Signaling

The mechanism of action for Methotrexate is well-established. It competitively inhibits DHFR, which catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of thymidylate and purine nucleotides, which are vital for DNA synthesis and repair. Inhibition of DHFR leads to a depletion of these building blocks, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

This compound's mechanism is a light-dependent version of this process. The inactive trans isomer is administered systemically. At the target site, it is irradiated with UVA light, triggering its conversion to the active cis isomer. This cis isomer then binds to and inhibits DHFR, initiating the same downstream cascade as Methotrexate, leading to localized cell death.

Mechanism_of_Action PTX_trans trans-Phototrexate (Systemically Administered, Inactive) Irradiation UVA Light (~375 nm at Target Site) PTX_trans->Irradiation Activation PTX_cis cis-Phototrexate (Spatially Confined, Active) Irradiation->PTX_cis DHFR Dihydrofolate Reductase (DHFR) PTX_cis->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Nucleotide Thymidylate & Purine Nucleotide Synthesis DHFR->Nucleotide DHF Dihydrofolate (DHF) DHF->DHFR THF->Nucleotide Required Cofactor DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Nucleotide->DNA Apoptosis Localized Apoptosis & Cell Cycle Arrest DNA->Apoptosis Experimental_Workflow A 1. Seed Cells (e.g., 5000 cells/well in 96-well plate) B 2. Incubate (24 hours at 37°C, 5% CO₂) A->B C 3. Treat Cells (Add serial dilutions of trans-PTX) B->C D 4. Selective Irradiation (Expose 'cis-PTX' plate to 375 nm UVA light) C->D 'Light' Condition E 5. Incubate (48 hours at 37°C) C->E 'Dark' Condition D->E F 6. Add MTT Reagent (Incubate for 4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (at 570 nm) G->H

Technical Guide: Photoactivated Conversion and Application of Phototrexate

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Photopharmacology represents a paradigm shift in therapeutic intervention, enabling precise spatiotemporal control over drug activity through light. Phototrexate, a photoswitchable analogue of the widely used chemotherapeutic agent Methotrexate (MTX), exemplifies this innovative approach.[1][2] Developed as a light-regulated inhibitor of dihydrofolate reductase (DHFR), this compound exists in two isomeric forms: a thermally stable, biologically inactive trans isomer and a metastable cis isomer, which is a potent inhibitor of DHFR.[1][2][3][4] This document provides a comprehensive technical overview of the conversion of inactive trans-Phototrexate to its active cis form, detailing the underlying mechanisms, experimental validation, and protocols for its application. The transition from the inactive to the active state is achieved through irradiation with UVA light, while deactivation can be triggered by blue or white light, or occurs spontaneously through thermal relaxation in the dark.

Introduction to this compound

This compound was engineered by incorporating an azobenzene moiety into the structure of Methotrexate, a strategy known as "azologization".[2] This modification confers photoresponsive behavior upon the molecule. The planar, thermodynamically stable trans isomer exhibits a poor binding affinity for the DHFR enzyme, rendering it largely inactive.[1][2] Upon irradiation with Ultraviolet-A (UVA) light (typically around 375 nm), the azobenzene group undergoes isomerization to the non-planar cis configuration. This conformational change allows the cis isomer to mimic the bent structure of Methotrexate when bound to DHFR, enabling potent inhibition of the enzyme.[1] The process is reversible; the active cis isomer can revert to the inactive trans form upon exposure to blue or white light, or via thermal decay, ensuring that its cytotoxic activity can be confined to illuminated regions.

Mechanism of Action

The therapeutic and cytotoxic effects of Methotrexate and its active analogue, cis-Phototrexate, stem from the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. By inhibiting DHFR, cis-Phototrexate depletes the cellular pool of THF, thereby arresting DNA synthesis and cell proliferation, ultimately leading to apoptosis in rapidly dividing cells, such as cancer cells.[3]

DHFR_Pathway cluster_this compound This compound Action cluster_folate Folate Metabolism Pathway trans_PHX trans-Phototrexate (Inactive) cis_PHX cis-Phototrexate (Active) cis_PHX->trans_PHX Blue/White Light or Thermal Relaxation DHFR Dihydrofolate Reductase (DHFR) Target Enzyme cis_PHX->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_RNA DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition Leads To

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The photo-dependent activity of this compound has been quantified through various in vitro assays. The data clearly demonstrates a significant difference in biological activity between the two isomers.

In Vitro Efficacy and Potency
CompoundTarget/AssayCell LineMetricValueReference
cis-Phototrexate DHFR Inhibition-Residual Activity22%[1]
trans-Phototrexate DHFR Inhibition-Residual Activity78%[1]
cis-Phototrexate Cell ViabilityHeLaIC₅₀6 nM
trans-Phototrexate Cell ViabilityHeLaIC₅₀34 µM
cis-enriched this compound Cell Viability (48h)HCT116% Viability @ 0.1 µM55%[1]
trans-Phototrexate Cell Viability (48h)HCT116% Viability @ 0.1 µM89%[1]
cis-enriched this compound Cell Viability (48h)HCT116% Viability @ 1 µM27%[1]
trans-Phototrexate Cell Viability (48h)HCT116% Viability @ 1 µM58%[1]
Photochemical Properties
PropertyConditionValueReference
Activation Wavelength trans to cis isomerization375-395 nm (UVA)[1]
Deactivation Wavelength cis to trans isomerization460-500 nm (Blue/White Light)[1]
Photostationary State (PSS) After 15 min irradiation @ 395 nm86% cis isomer[1]
Thermal Half-life of cis isomer In the dark at 37 °CSeveral hours[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for key experiments used to validate its photo-dependent activity.

Synthesis of trans-Phototrexate

This compound is prepared via a convergent 4-step synthetic route. The key step involves a Mills reaction to form the characteristic azo-bridge.

  • Step 1: Synthesis of Quinazoline Intermediate: Preparation of the 4-quinazoline-2,4,6-triamine building block.

  • Step 2: Synthesis of Benzamido Intermediate: Synthesis of (S)-diethyl 2-(4-nitrosobenzamido)-pentanedioate.

  • Step 3: Azo-Coupling Reaction: Conjugation of the quinazoline intermediate with the nitroso-benzamido intermediate to form the azo-linked diester precursor.

  • Step 4: Hydrolysis: Hydrolysis of the diethyl ester precursor using sodium hydroxide in an ethanol/water mixture to yield the final trans-Phototrexate product.

(Note: This is a summarized representation. For detailed reagent quantities, reaction conditions, and purification methods, consultation of the primary literature, such as Matera et al., 2018, is recommended.)

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates Quinazoline_Precursor Quinazoline Precursors Amine_Intermediate 4-quinazoline-2,4,6-triamine Quinazoline_Precursor->Amine_Intermediate Step 1 Benzamido_Precursor Benzamido Precursors Nitroso_Intermediate (S)-diethyl 2-(4- nitrosobenzamido)pentanedioate Benzamido_Precursor->Nitroso_Intermediate Step 2 Diester Diester Precursor Amine_Intermediate->Diester Step 3 (Azo Coupling) Nitroso_Intermediate->Diester Product trans-Phototrexate Diester->Product Step 4 (Hydrolysis)

Figure 2: Synthetic workflow for trans-Phototrexate.

Protocol for trans to cis Photoisomerization

Objective: To convert the inactive trans-Phototrexate to the active cis-Phototrexate for subsequent biological assays.

Materials:

  • Stock solution of trans-Phototrexate in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Quartz cuvette or 96-well plate (UV-transparent).

  • LED array or lamp emitting UVA light at 375-395 nm.

Procedure:

  • Prepare a stock solution of trans-Phototrexate at the desired concentration.

  • Transfer the solution to a quartz cuvette or a UV-transparent multi-well plate.

  • Irradiate the sample with a 375 nm LED array (e.g., at an intensity of 2.6 mW/cm²).[1]

  • Irradiation time should be optimized to reach the photostationary state (PSS), typically 15-30 minutes.[1]

  • The resulting solution, enriched in cis-Phototrexate (approximately 86% cis), should be used immediately for biological experiments.[1]

  • All subsequent steps should be performed in dim or red light to prevent unwanted back-isomerization.

Protocol for DHFR Inhibition Assay

Objective: To quantify the inhibitory effect of cis- and trans-Phototrexate on human DHFR enzyme activity.

Materials:

  • DHFR Assay Kit (e.g., Sigma-Aldrich, Cat. No. CS0340).[1]

  • Recombinant human DHFR enzyme.

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH.

  • Assay Buffer.

  • trans-Phototrexate and freshly prepared cis-enriched this compound solutions.

  • 96-well clear flat-bottom plate.

  • Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. Dilute DHFR enzyme, DHF, and NADPH to their working concentrations in the assay buffer.

  • Sample Preparation: Prepare serial dilutions of trans-Phototrexate and cis-enriched this compound.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Enzyme Control: Assay Buffer, DHFR enzyme, NADPH.

    • Inhibitor Wells: Assay Buffer, DHFR enzyme, NADPH, and the corresponding this compound isomer dilution.

    • Background Control: Assay Buffer, NADPH (no enzyme).

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

  • Initiate Reaction: Add the DHF substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm (monitoring NADPH consumption) every 15 seconds for a total of 2.75 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent residual activity for each inhibitor concentration relative to the enzyme control.

    • Plot percent inhibition versus inhibitor concentration to determine IC₅₀ values.

Protocol for Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of cis- and trans-Phototrexate on a cancer cell line (e.g., HeLa or HCT116).

Materials:

  • HeLa or HCT116 cells.

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • trans-Phototrexate and freshly prepared cis-enriched this compound solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of trans- and cis-enriched this compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the treated plates for the desired duration (e.g., 24-48 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium + MTT + DMSO) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot percent viability versus drug concentration to determine IC₅₀ values.

Protocol for Zebrafish Embryotoxicity Assay

Objective: To evaluate the in vivo, light-dependent toxicity of this compound on zebrafish larvae development.

Materials:

  • Fertilized zebrafish embryos.

  • E3 embryo medium.

  • trans-Phototrexate and freshly prepared cis-enriched this compound solutions.

  • Petri dishes or multi-well plates.

  • Stereomicroscope.

  • Light source for UVA irradiation (for targeted activation studies).

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

  • Exposure: At a specific developmental stage (e.g., 6 hours post-fertilization), place embryos into multi-well plates containing E3 medium with various concentrations of trans-Phototrexate.

  • Photoactivation (for targeted studies):

    • One group of embryos is kept in the dark (inactive trans-Phototrexate control).

    • Another group is exposed to cycles of UVA light to convert the compound to the cis isomer in situ.

  • Maintenance: Incubate the embryos for up to 5 days. The treatment solutions should be freshly prepared and replaced every 24 hours to account for the thermal relaxation of the cis isomer.[1]

  • Observation: Observe the embryos daily under a stereomicroscope. Record developmental milestones, morphological changes, malformations (e.g., pericardial edema, yolk sac malformation, spinal curvature), and mortality.

  • Data Analysis: Compare the rates of malformation and mortality between the dark-kept and irradiated groups to assess the light-dependent toxicity of this compound.

Conclusion

This compound serves as a powerful proof-of-concept for the development of light-regulated cytotoxic agents. Its activity is tightly controlled by an external light trigger, with the UVA-activated cis isomer demonstrating potent inhibition of DHFR and significant cytotoxicity, while the dark-stable trans isomer remains largely inert. This photoswitchable behavior offers the potential for targeted anticancer photochemotherapies with reduced systemic side effects and enhanced localized efficacy. The experimental protocols detailed herein provide a framework for the synthesis, activation, and validation of this compound and similar photopharmacological agents, paving the way for further research and development in this promising field.

References

The Unseen Shift: A Technical Guide to the Thermal Relaxation of cis-Phototrexate in the Dark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal relaxation rate of cis-Phototrexate, the biologically active isomer of the photoswitchable chemotherapeutic agent, Phototrexate. Understanding the kinetics of this dark reversion to the thermodynamically stable, yet less active, trans-isomer is critical for optimizing drug delivery, dosage regimens, and therapeutic efficacy in photopharmacology. This document outlines the quantitative data available, details the experimental protocols for its measurement, and provides visual representations of the underlying processes.

Core Concepts: The this compound Isomerization

This compound is an azobenzene-containing derivative of methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). Its pharmacological activity can be controlled by light. Irradiation with UVA light (approximately 366-395 nm) converts the stable trans-isomer to the metastable, and more biologically active, cis-isomer.[1][2] In the absence of light, the cis-isomer thermally relaxes back to the trans-isomer. This process, known as thermal relaxation or dark reversion, is a first-order kinetic process. The rate of this relaxation is a crucial parameter, as it dictates the duration of the drug's active state within the target tissue.

Quantitative Data on Thermal Relaxation

The thermal stability of cis-Phototrexate is significantly influenced by the molecular environment, particularly the solvent polarity and the presence of protic species.[3] Protic solvents, such as methanol, have been shown to enhance the stability of the cis-isomer, thereby slowing the rate of thermal relaxation.[3][4] This is reflected in the activation energy (Ea) of the cis-to-trans isomerization, which is substantially higher in a protic environment.

ParameterValueSolvent SystemSource
Activation Energy (Ea) 86 kJ/molPure Dimethyl Sulfoxide (DMSO)[5]
Activation Energy (Ea) 234 kJ/mol90 vol % Methanol / 10 vol % DMSO[5]

Note: Rate constants (k) and half-lives (t½) can be determined from the activation energy using the Arrhenius and Eyring equations, though they are highly temperature-dependent. The half-life for the thermal relaxation of cis-Phototrexate at 37°C in an aqueous environment has been observed to be in the order of a few hours.[5]

Experimental Protocols

The determination of the thermal relaxation rate of cis-Phototrexate involves a series of well-defined experimental steps.

Preparation of the cis-Isomer Rich Photostationary State
  • Objective: To convert the thermodynamically stable trans-Phototrexate to the cis-isomer.

  • Methodology: A solution of trans-Phototrexate (e.g., in DMSO or a buffered aqueous solution) is irradiated with a UVA light source.

    • Wavelength: Typically around 366 nm.[2]

    • Irradiation Time: The solution is irradiated until a photostationary state is reached, which can be monitored by UV-vis spectroscopy (observing the cessation of absorbance changes). This typically takes around 15 minutes.[2]

    • Sample Handling: The sample should be stirred during irradiation to ensure uniform conversion.

Monitoring Thermal Relaxation in the Dark
  • Objective: To measure the rate of conversion from cis-Phototrexate back to trans-Phototrexate over time.

  • General Protocol:

    • Following the initial UVA irradiation, the sample is immediately placed in a dark environment maintained at a constant temperature (e.g., 37°C to simulate physiological conditions).

    • At regular time intervals, the concentration of the cis and trans isomers is measured using one of the techniques outlined below.

    • The data (e.g., absorbance or peak area) is plotted against time, and the rate constant (k) is determined by fitting the data to a first-order decay model. The half-life (t½) can then be calculated using the formula t½ = 0.693/k.

Analytical Techniques for Isomer Quantification
  • UV-vis Spectroscopy:

    • Principle: The cis and trans isomers of this compound have distinct absorption spectra. The thermal relaxation can be followed by monitoring the change in absorbance at a wavelength where the difference in molar absorptivity between the two isomers is significant.

    • Procedure: The UV-vis spectrum of the solution is recorded at time zero (immediately after UVA irradiation) and then at subsequent time points. The change in absorbance at a specific wavelength is used to calculate the concentration of each isomer over time.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC can be used to physically separate the cis and trans isomers, allowing for their individual quantification.

    • Typical Method:

      • Column: A reversed-phase column (e.g., C18) is commonly used.

      • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

      • Detection: A UV detector is used to monitor the elution of the isomers, and the peak areas are integrated to determine their relative concentrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: The proton NMR (¹H NMR) spectra of the cis and trans isomers are different due to the distinct chemical environments of the protons in each configuration.

    • Procedure: A ¹H NMR spectrum of the sample is acquired at different time points. The relative concentrations of the cis and trans isomers are determined by integrating the signals corresponding to specific protons that are well-resolved for each isomer.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Isomer Preparation cluster_monitor Thermal Relaxation Monitoring cluster_analysis Data Analysis start trans-Phototrexate Solution irradiate Irradiate with UVA Light (~366 nm) start->irradiate pss cis-Rich Photostationary State irradiate->pss dark Incubate in Dark at Constant Temperature pss->dark measure Measure cis/trans Ratio at Time Intervals (UV-vis, HPLC, or NMR) dark->measure plot Plot [cis] vs. Time measure->plot fit Fit to First-Order Decay Model plot->fit calculate Calculate Rate Constant (k) and Half-Life (t½) fit->calculate

Caption: Experimental workflow for determining the thermal relaxation rate.

G trans trans-Phototrexate (Thermodynamically Stable, Less Active) cis cis-Phototrexate (Metastable, Biologically Active) trans->cis UVA Light (~366 nm) cis->trans Thermal Relaxation (Darkness)

Caption: The isomerization pathway of this compound.

Conclusion

The thermal relaxation rate of cis-Phototrexate is a fundamental parameter in the development of photopharmacological therapies. The stability of the active cis-isomer is highly dependent on the local environment, with protic conditions significantly slowing the reversion to the inactive trans-form. The experimental protocols detailed in this guide, utilizing techniques such as UV-vis spectroscopy, HPLC, and NMR, provide a robust framework for the accurate determination of these crucial kinetic parameters. A thorough understanding and quantification of the dark reversion of this compound will enable the rational design of more effective and precisely controlled light-activated cancer therapies.

References

Azobenzene Derivatives: A Technical Guide to Targeted Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azobenzene derivatives are a versatile class of photoswitchable and hypoxia-sensitive molecules that are increasingly being explored for targeted cancer chemotherapy. Their unique ability to undergo reversible trans-cis isomerization in response to light and their susceptibility to enzymatic reduction in hypoxic environments offer precise spatiotemporal control over drug activity. This targeted activation minimizes off-target toxicity and enhances therapeutic efficacy. This technical guide provides an in-depth overview of the core principles, mechanisms of action, quantitative data, and experimental protocols related to the use of azobenzene derivatives in oncology.

Core Principles and Mechanisms of Action

Azobenzene-based therapeutic strategies primarily exploit two distinct mechanisms for targeted drug activation: photo-isomerization for photodynamic therapy and photo-controlled drug release, and hypoxia-induced cleavage for selective prodrug activation in the tumor microenvironment.

Photo-Activated Therapy

The fundamental principle of photo-activated therapy lies in the isomerization of the azobenzene molecule from its stable trans form to the less stable cis form upon irradiation with UV-A or visible light.[1][2] This conformational change can be harnessed in several ways:

  • Photodynamic Therapy (PDT): Certain azobenzene derivatives can act as photosensitizers. Upon light activation, they can generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which induce localized cell death through apoptosis or necrosis.[3][4][5]

  • Photo-Controlled Drug Release: Azobenzene moieties can be integrated into drug delivery systems like liposomes or nanoparticles.[6][7][8] The trans-cis isomerization can disrupt the carrier's structure, triggering the release of an encapsulated chemotherapeutic agent at the desired site.[1][9]

Hypoxia-Activated Prodrugs

Solid tumors are often characterized by regions of low oxygen concentration, known as hypoxia.[10][11][12] This unique feature of the tumor microenvironment can be exploited for targeted drug delivery. Azobenzene-containing prodrugs are designed to be inactive under normal oxygen levels but are selectively cleaved by azoreductase enzymes that are overexpressed in hypoxic tumor cells.[13][14][15] This cleavage releases the active cytotoxic drug directly at the tumor site, reducing systemic toxicity.[16][17][18]

Quantitative Data on Efficacy

The anti-cancer activity of azobenzene derivatives has been evaluated in numerous studies. The following tables summarize key quantitative data, including IC50 values (a measure of drug potency) and drug release percentages.

Table 1: In Vitro Cytotoxicity (IC50) of Azobenzene Derivatives in Cancer Cell Lines
Compound/SystemCancer Cell LineIC50 (µM)ConditionsReference
Azobenzene-based Prodrug (hNDP)HeLaNot specifiedHypoxia[13]
Photoswitchable Cisplatin Analogue (trans-isomer)4T1 (murine breast cancer)Lower than cis-isomerDark[19]
Azobenzene Derivative 9 PANC-1 (pancreatic cancer)1.5 - 9.6Nutrient-deprived[12]
Azo-CA4Various13-35 fold enhancementIllumination[20]
Azo Polyphosphazene CompoundsHT-29 (colorectal)2.45 - 3.92Not specified[21]
Azo Polyphosphazene CompoundsCOLO-320 DM (colorectal)3.92 - 6.76Not specified[21]
Benzenesulfonamide Derivative 11 Not specified2.9Not specified[21]
Thiazolyl-pyrazoline Azo Dye 32 Various3.2 - 12.6Not specified[21]
Table 2: Drug Release from Azobenzene-Based Delivery Systems
Delivery SystemStimulusDrug Released (%)TimeReference
Phosphatidylcholine-azobenzene nanocomposite vesiclesUV light (365 nm)77.33Not specified[6]
Azobenzene-functionalized nanogelsUV light (365 nm)Not specifiedNot specified[1]

Signaling Pathways and Experimental Workflows

Hypoxia-Activated Apoptosis Signaling Pathway

Hypoxia-activated azobenzene prodrugs, upon cleavage by azoreductases, release cytotoxic agents that can induce apoptosis. This programmed cell death is a key mechanism for eliminating cancer cells.

Hypoxia_Activated_Apoptosis Hypoxia Tumor Hypoxia Azoreductase Azoreductase Upregulation Hypoxia->Azoreductase Active_Drug Active Cytotoxic Drug Azoreductase->Active_Drug Cleavage Azo_Prodrug Azobenzene Prodrug (Inactive) Azo_Prodrug->Active_Drug DNA_Damage DNA Damage Active_Drug->DNA_Damage Apoptosis_Initiation Apoptosis Initiation DNA_Damage->Apoptosis_Initiation Caspase_Cascade Caspase Cascade Apoptosis_Initiation->Caspase_Cascade Cell_Death Cell Death Caspase_Cascade->Cell_Death

Caption: Hypoxia-induced activation of an azobenzene prodrug leading to apoptosis.

ROS-Mediated Cell Death in Photodynamic Therapy

In azobenzene-based PDT, light absorption by the photosensitizer leads to the generation of ROS, which triggers oxidative stress and subsequent cell death.

PDT_ROS_Pathway Azo_PS Azobenzene Photosensitizer Excited_PS Excited State Photosensitizer Azo_PS->Excited_PS Light Light (UV/Visible) Light->Excited_PS ROS Reactive Oxygen Species (ROS) Excited_PS->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Damage->Apoptosis_Necrosis Cell_Death Cell Death Apoptosis_Necrosis->Cell_Death

Caption: ROS generation and subsequent cell death in azobenzene-based PDT.

Experimental Workflow for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cells.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Addition Add Azobenzene Derivative (various concentrations) Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 24-72h) (Normoxia/Hypoxia or Light/Dark) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO, SDS) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Experimental Protocols

General Synthesis of Azobenzene Derivatives

A common method for synthesizing azobenzene derivatives involves the diazotization of an aromatic amine followed by coupling with a phenol or another electron-rich aromatic compound.[22][23]

Materials:

  • Aromatic amine

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Phenolic compound

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the starting aromatic amine in an aqueous solution of concentrated HCl.

  • Cool the solution in an ice bath to 0-5 °C. Diazonium salts are typically unstable at room temperature.

  • Slowly add a cold aqueous solution of sodium nitrite to the amine solution while stirring to form the diazonium salt.

  • In a separate flask, dissolve the phenolic compound in an aqueous sodium hydroxide solution and cool it in an ice bath.

  • Slowly add the diazonium salt solution to the cold phenolic solution with continuous stirring.

  • Continue stirring the reaction mixture at 0-5 °C for several hours. The formation of a colored solid precipitate indicates the formation of the azo compound.

  • Filter the solid product, wash it with cold water, and dry it under a vacuum.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity: MTT Assay Protocol

This protocol provides a general guideline for assessing the cytotoxicity of azobenzene derivatives against cancer cell lines.[10][24][25][26][27]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Azobenzene derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azobenzene derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2). For hypoxia-activated compounds, incubate under hypoxic conditions. For photo-activated compounds, expose the plates to the appropriate wavelength and duration of light.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.[28][29][30][31]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of azobenzene derivatives in a mouse xenograft model.[11][32]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • Azobenzene derivative formulated for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).

  • Animal Grouping and Treatment: Randomly divide the mice into treatment and control groups. Administer the azobenzene derivative formulation (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle solution. For photo-activated therapies, the tumor site will need to be irradiated with light of the appropriate wavelength and intensity after drug administration.

  • Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups relative to the control group.

Future Perspectives and Conclusion

Azobenzene derivatives represent a promising and highly adaptable platform for the development of next-generation targeted cancer therapies. The ability to achieve site-specific drug activation through external (light) or internal (hypoxia) triggers offers a significant advantage in minimizing collateral damage to healthy tissues. Future research will likely focus on the development of azobenzene systems that can be activated by near-infrared (NIR) light, which allows for deeper tissue penetration, and the design of multi-functional derivatives that combine therapeutic and diagnostic (theranostic) capabilities. The continued exploration of novel azobenzene scaffolds and their integration into advanced drug delivery systems will undoubtedly pave the way for more effective and personalized cancer treatments.

References

An In-depth Technical Guide to Early In Vivo Studies of Phototrexate in Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phototrexate is a novel photochromic antifolate drug, developed as a light-regulated analogue of the widely used chemotherapeutic agent, methotrexate.[1][2] It functions as a photoswitchable inhibitor of the human dihydrofolate reductase (DHFR) enzyme, a critical component in cell proliferation.[1][2][3] The pharmacological activity of this compound can be precisely controlled by light: its trans isomer, stable in the dark or under blue/white light, is largely inactive.[1][2] Upon exposure to UVA light, it converts to the potent cis isomer, which strongly inhibits DHFR.[1][2][3] This offers the potential for highly targeted photochemotherapy, minimizing off-target effects common to conventional cytotoxic drugs.[2][4][5] Early in vivo studies utilizing the zebrafish (Danio rerio) model have been instrumental in demonstrating the light-dependent activity and developmental toxicity of this compound.[2][5]

The zebrafish has emerged as a powerful vertebrate model system for toxicology, drug screening, and studying developmental processes.[6][7][8] Its rapid external development, optical transparency, and genetic homology with humans make it particularly suitable for high-throughput screening and real-time visualization of drug effects in vivo.[8][9][10]

Data Presentation

Quantitative data from foundational studies on this compound's activity and its evaluation in zebrafish are summarized below.

Table 1: this compound Isomer Activity and Potency

Isomer Activating/Deactivating Condition Target Potency (IC50 in HeLa Cells)
trans-Phototrexate Dark-relaxed state or Blue/White Light Dihydrofolate Reductase (DHFR) 34 μM (Nearly Inactive)[3]

| cis-Phototrexate | UVA Light (e.g., 375 nm) | Dihydrofolate Reductase (DHFR) | 6 nM (Potent Inhibitor)[3] |

Table 2: Parameters for Early In Vivo Zebrafish Study

Parameter Description
Animal Model Zebrafish (Danio rerio), wild-type Tupfel long-fin strain.[5]
Treatment Groups 1. Vehicle (2% DMSO)[5]2. Methotrexate (MTX)[2][5]3. cis-Phototrexate[2][5]4. trans-Phototrexate[2][5]
Compound Concentration 200 µM for all treatment compounds (MTX, cis- and trans-Phototrexate).[2][5]
Incubation Start Within 5 hours post-fertilization (hpf).[2][5]
Duration of Exposure 5 days.[2][5]

| Temperature | 28 °C.[2][5] |

Table 3: Summary of Observed In Vivo Effects in Zebrafish Embryos

Treatment Group Observed Outcome Interpretation
Vehicle (Control) Normal development. The vehicle (DMSO) at the concentration used does not cause developmental defects.
Methotrexate (MTX) Severe developmental defects, mortality. Positive control demonstrates the expected potent antifolate toxicity during early development.[5]
cis-Phototrexate Significant perturbation of early development, similar to MTX. The light-activated form of this compound is a potent antifolate agent in vivo, disrupting folate metabolism.[2][5]

| trans-Phototrexate | Normal development, similar to vehicle control. | The dark-stable form of this compound is nearly inert and non-toxic in vivo.[2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational studies.

1. Zebrafish Husbandry and Egg Collection

  • Maintenance: Adult wild-type (Tupfel long-fin strain) zebrafish are maintained in a recirculating water system at 28°C with a 12-hour light/12-hour dark cycle.[5][11]

  • Breeding: Embryos are obtained through natural crosses.

  • Egg Collection: Fertilized eggs are collected within hours of spawning and rinsed with UV-purified water.[2] Healthy, fertilized embryos are selected for experiments.

2. Preparation of Treatment Solutions

  • Stock Solutions: this compound and Methotrexate (MTX) are dissolved in dimethyl sulfoxide (DMSO) to create concentrated stock solutions.

  • Working Solutions: Stock solutions are diluted in UV-purified water to a final concentration of 200 µM. The final DMSO concentration is maintained at 2%.[5]

  • cis-Enriched this compound Preparation: To obtain the active cis form, a stock solution of this compound is illuminated with UVA light (e.g., 375 nm) immediately before its dilution and administration to the embryos.[5]

  • trans-Phototrexate Preparation: The trans form is maintained by keeping the solution in the dark.

3. Embryo Exposure and Incubation

  • Plating: Healthy zebrafish embryos are placed into 12-well plates within 5 hours post-fertilization (hpf).[5]

  • Administration: Each well receives 1 mL of the respective treatment solution (Vehicle, MTX, cis-Phototrexate, or trans-Phototrexate).[5]

  • Incubation: Plates are incubated at 28°C for a total of 5 days.[2][5] The test solution should be replaced every 24 hours to prevent contamination and ensure consistent compound concentration.[11]

4. Endpoint Analysis

  • Observation: Embryos and hatched larvae are observed daily under a stereomicroscope.

  • Primary Endpoints: Key endpoints include mortality, hatching rate, and the presence of morphological defects. Antifolate activity is expected to cause severe perturbations in early animal development.[5]

Mandatory Visualizations

Mechanism of Action of this compound

G cluster_0 This compound Isomers cluster_1 Cellular Process Trans trans-Phototrexate (Inactive) Cis cis-Phototrexate (Active) Trans->Cis UVA Light Cis->Trans  Blue/White Light  or Dark Relaxation DHFR DHFR Inhibition Cis->DHFR Folate Folate Metabolism Disruption DHFR->Folate Death Cell Death / Developmental Defects Folate->Death

Caption: Light-dependent activation of this compound to inhibit DHFR.

Experimental Workflow for Zebrafish Study

G start Zebrafish Egg Collection (< 5 hpf) prep Prepare Treatment Solutions (Vehicle, MTX, trans/cis-PHX) start->prep cis_prep Irradiate with UVA Light (for cis-PHX group) prep->cis_prep exposure Embryo Exposure in 12-Well Plates (1 mL/well) prep->exposure cis_prep->exposure incubation Incubate for 5 Days at 28°C (Daily solution change) exposure->incubation analysis Daily Morphological Analysis (Mortality, Defects) incubation->analysis end Data Interpretation & Conclusion analysis->end

Caption: Workflow for assessing this compound toxicity in zebrafish embryos.

References

The Concept of "Azologization" in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azologization is a rational drug design strategy at the forefront of photopharmacology, a field that utilizes light to control the activity of bioactive molecules with high spatiotemporal precision. This approach involves the bioisosteric replacement of a key structural motif within a known drug molecule with a photo-isomerizable azobenzene unit. The fundamental principle of azologization lies in the distinct pharmacological activities of the two geometric isomers of the resulting "azolog," or photoswitchable drug: the planar, thermodynamically stable trans isomer and the bent, metastable cis isomer. The reversible conversion between these two states, triggered by specific wavelengths of light, allows for the on-demand activation or deactivation of the drug's therapeutic effect, thereby minimizing off-target effects and offering a novel paradigm for targeted therapies.

This technical guide provides an in-depth exploration of the core concepts of azologization, featuring a detailed case study of azo-combretastatin A4 (azo-CA4), a photoswitchable anticancer agent. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of Azologization

The efficacy of azologization hinges on the unique photochemical properties of the azobenzene moiety and a rational approach to molecular design.

The Azobenzene Photoswitch

Azobenzene is a chemo- and photostable molecular switch that can exist in two distinct isomeric forms:

  • trans-Azobenzene: The more stable isomer, with a planar structure.

  • cis-Azobenzene: The less stable, bent isomer.

Irradiation with ultraviolet (UV) or near-UV light (typically 360-400 nm) induces a π→π* transition, leading to the isomerization from the trans to the cis form. The reverse isomerization, from cis back to the stable trans form, can be achieved by irradiation with visible light (typically >420 nm) or through thermal relaxation in the dark. This reversible process allows for dynamic control over the molecule's three-dimensional shape.

Azobenzene_Isomerization cluster_trans trans-Azobenzene (Stable) cluster_cis cis-Azobenzene (Metastable) trans trans cis cis trans->cis UV light (e.g., 380 nm) cis->trans Visible light (e.g., >420 nm) or heat

Caption: Photoisomerization of the azobenzene moiety between its trans and cis forms.

Rational Design Workflow

The process of developing an azologized drug follows a structured, rational design workflow. This iterative process combines computational modeling with chemical synthesis and biological evaluation to optimize the photoswitchable properties and therapeutic efficacy of the target compound.

Azologization_Workflow A Target Identification & Lead Compound Selection B Identification of Bioisosteric Replacement Site A->B C In Silico Design & Modeling of Azologs B->C D Chemical Synthesis of Azolog Candidates C->D E Photochemical Characterization (UV-Vis, NMR) D->E F In Vitro Biological Evaluation (Dark vs. Light) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Optimization G->H Iterative Refinement I In Vivo Studies G->I H->C H->D

Caption: A rational design workflow for the development of azologized drugs.

Case Study: Azo-Combretastatin A4 (Azo-CA4)

A prime example of successful azologization is the development of azo-combretastatin A4 (azo-CA4), a photoswitchable analogue of the natural product combretastatin A4 (CA-4).

Background

Combretastatin A4 is a potent anticancer agent that functions by inhibiting tubulin polymerization, a critical process for cell division. The biological activity of CA-4 resides exclusively in its (Z)- or cis-isomer. However, this active isomer is prone to isomerization to the inactive (E)- or trans-isomer, limiting its therapeutic potential.

Azologization of Combretastatin A4

By replacing the stilbene double bond of CA-4 with a more stable azobenzene moiety, researchers have created azo-CA4. This modification retains the essential structural features for tubulin binding while introducing photochemical control over the molecule's geometry and, consequently, its biological activity.

Mechanism of Action

The anticancer activity of azo-CA4 is light-dependent. The trans-isomer, which is stable in the dark, exhibits low cytotoxicity. Upon irradiation with UV light (e.g., 380-400 nm), it converts to the cis-isomer. The bent conformation of cis-azo-CA4 mimics the active conformation of the parent compound, CA-4, allowing it to bind to the colchicine-binding site on β-tubulin. This binding event inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).

Azo_CA4_Mechanism cluster_activation Photoactivation cluster_cellular_effect Cellular Mechanism A trans-Azo-CA4 (Inactive) B cis-Azo-CA4 (Active) A->B UV Light (e.g., 380 nm) B->A Visible Light or Thermal Relaxation C β-Tubulin B->C Binds to Colchicine Site D Inhibition of Tubulin Polymerization C->D E Disruption of Microtubule Dynamics D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Light-activated mechanism of action of azo-combretastatin A4.

Potential Downstream Signaling Pathways

While the direct downstream signaling cascade of azo-CA4 is still under full investigation, the effects of tubulin disruption by combretastatin analogues are known to impact key cellular signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways. Inhibition of these pathways can further contribute to the pro-apoptotic effects of the drug.

Signaling_Pathway cluster_main Potential Downstream Effects of Tubulin Disruption by cis-Azo-CA4 cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway A cis-Azo-CA4 B Tubulin Polymerization Inhibition A->B C Microtubule Disruption B->C PI3K PI3K C->PI3K Inhibits MEK MEK1/2 C->MEK Inhibits AKT AKT PI3K->AKT D Cell Survival & Proliferation AKT->D Promotes ERK ERK1/2 MEK->ERK ERK->D Promotes E Apoptosis D->E Inhibition leads to

Caption: Potential downstream signaling pathways affected by cis-azo-CA4.

Quantitative Data Summary

The photo-dependent activity of azologs is a key quantitative measure of their success. The following tables summarize the reported cytotoxic and anti-tubulin polymerization activities of the trans and cis isomers of azo-CA4.

Table 1: Cytotoxicity of Azo-CA4 Isomers in Cancer Cell Lines

Cell LineCompoundConditionEC50 (µM)Fold Difference (Dark/Light)Reference
HeLatrans-Azo-CA4Dark> 100> 200
HeLacis-Azo-CA4Light (400 nm)~ 0.5
HUVECtrans-Azo-CA4Dark2.513
HUVECcis-Azo-CA4Light (380 nm)0.19
MDA-MB-231trans-Azo-CA4Dark1.835
MDA-MB-231cis-Azo-CA4Light (380 nm)0.051

Table 2: In Vitro Tubulin Polymerization Inhibition by Azo-CA4 Isomers

CompoundConditionIC50 (µM)Fold Difference (Dark/Light)Reference
trans-Azo-CA4Dark~14.32.8
cis-Azo-CA4Light (380 nm)5.1
Combretastatin A4-1.9-

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of azo-CA4.

1. Synthesis of Azo-Combretastatin A4 (Second Generation)

This protocol is based on a palladium-catalyzed removal of an allyl protecting group, which is more efficient than earlier methods.

  • Materials: Allyl-protected catechol, 3,4,5-trimethoxyaniline, sodium nitrite, hydrochloric acid, palladium catalyst (e.g., Pd(PPh₃)₄), and appropriate solvents (e.g., THF, DMF).

  • Step 1: Diazotization of 3,4,5-trimethoxyaniline. Dissolve 3,4,5-trimethoxyaniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature. Stir for 30 minutes to form the diazonium salt.

  • Step 2: Azo Coupling. In a separate flask, dissolve the allyl-protected catechol in a suitable solvent. Slowly add the diazonium salt solution from Step 1 to the catechol solution at 0-5 °C. Stir the reaction mixture for several hours, allowing it to warm to room temperature.

  • Step 3: Deprotection. To the product from Step 2, add a palladium catalyst and a suitable scavenger (e.g., dimedone) in an appropriate solvent. Stir at room temperature until the deprotection is complete, as monitored by TLC.

  • Step 4: Purification. Quench the reaction and extract the product with an organic solvent. Wash the organic layer with brine and dry over sodium sulfate. Purify the crude product by column chromatography on silica gel to yield azo-combretastatin A4 as an orange solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. Photoisomerization of Azo-CA4

The photoisomerization of azo-CA4 can be monitored using UV-Vis spectroscopy.

  • Materials: Azo-CA4, spectrophotometer-compatible cuvette, UV and visible light sources (e.g., LEDs with specific wavelengths).

  • Procedure:

    • Prepare a solution of azo-CA4 in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.

    • Record the initial UV-Vis absorption spectrum of the solution. The spectrum should show a strong π→π* absorption band for the trans-isomer (around 360-380 nm) and a weaker n→π* band.

    • Irradiate the solution with a UV light source (e.g., 380 nm LED) for a set period (e.g., 1-5 minutes).

    • Record the UV-Vis spectrum again. A decrease in the π→π* band and an increase in the n→π* band indicates the formation of the cis-isomer.

    • To observe the reverse isomerization, irradiate the solution with a visible light source (e.g., >420 nm) and record the spectrum, which should show a return to the initial trans state.

    • To measure thermal relaxation, keep the cis-enriched solution in the dark at a constant temperature (e.g., 37 °C) and record the spectrum at regular intervals.

3. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: HeLa cells (or other cancer cell lines), DMEM medium with 10% FBS, 96-well plates, azo-CA4 stock solution in DMSO, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of ~2,000-5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of azo-CA4 in culture medium.

    • For the "light" condition, irradiate the wells containing the drug with a 400 nm light source for a specified duration (e.g., 1 minute) before and/or during incubation. For the "dark" condition, protect the plates from light.

    • Incubate the cells with the drug for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the EC50 value.

4. In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Materials: Purified bovine brain tubulin, tubulin polymerization buffer, GTP, fluorescent reporter for microtubule polymerization, 96-well plate, plate reader with fluorescence capabilities.

  • Procedure:

    • Prepare solutions of azo-CA4 at various concentrations. For the "light" condition, pre-irradiate the azo-CA4 solution with 380 nm light for 1 minute.

    • In a 96-well plate, combine the tubulin polymerization buffer, GTP, and the fluorescent reporter.

    • Add the "light" or "dark" azo-CA4 solutions to the appropriate wells. Include a positive control (e.g., CA-4) and a negative control (solvent only).

    • Initiate the polymerization by adding the purified tubulin to each well and immediately start monitoring the fluorescence at 37 °C for 60 minutes.

    • The rate of increase in fluorescence is proportional to the rate of tubulin polymerization.

    • Plot the inhibition of polymerization against the drug concentration to determine the IC50 value.

Conclusion

Azologization represents a powerful and elegant strategy in modern drug design, enabling precise optical control over the activity of therapeutic agents. The successful development of photoswitchable molecules like azo-combretastatin A4 demonstrates the potential of this approach to create highly targeted therapies with reduced systemic toxicity. By combining rational design principles with advanced photochemical and biological evaluation techniques, the field of photopharmacology is poised to deliver a new generation of "smart" drugs that can be activated on demand, revolutionizing the treatment of a wide range of diseases. Further research into the downstream signaling effects of azologized compounds and the development of azologs that can be activated by longer, more tissue-penetrating wavelengths of light will continue to expand the therapeutic horizons of this exciting technology.

Methodological & Application

Application Notes and Protocols: Photoactivation of Phototrexate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phototrexate is a photoswitchable small molecule, developed as a photochromic analogue of the widely used chemotherapeutic agent, Methotrexate.[1][2] It functions as a potent, light-regulated inhibitor of human dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway required for DNA synthesis and cell proliferation.[2][3] The pharmacological activity of this compound can be precisely controlled by light, offering a significant advantage for targeted cancer therapy by minimizing off-target toxicity.[2] Its activity is dependent on its isomeric state: the trans-isomer is thermodynamically stable and largely inactive, while the cis-isomer, formed upon UVA light exposure, is a highly potent inhibitor of DHFR.[1][2] This document provides a detailed protocol for the photoactivation and application of this compound in cell culture-based assays.

Principle of Photoactivation and Mechanism of Action

The core of this compound's utility lies in its ability to undergo reversible photoisomerization. The molecule exists in two forms:

  • trans-Phototrexate: The stable, dark-relaxed state with minimal biological activity.[1][2]

  • cis-Phototrexate: The metastable, biologically active state, which potently inhibits DHFR.[1][2]

Activation is achieved by irradiating the inactive trans-isomer with UVA light, which converts it to the active cis-isomer. The process can be reversed using blue or white light, or through thermal relaxation in the dark, providing a molecular "on/off" switch for its cytotoxic activity.[4]

G cluster_0 trans trans-Phototrexate (Inactive) cis cis-Phototrexate (Active) trans->cis Activation UVA Light (375 nm) cis->trans Deactivation Blue/White Light (e.g., 460 nm) or Thermal Relaxation (Dark)

Caption: Photoisomerization of this compound.

Once activated to its cis form, this compound functions as an antimetabolite. It binds to and inhibits the enzyme dihydrofolate reductase (DHFR), which is critical for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, cis-Phototrexate depletes the cellular pool of THF, leading to the cessation of DNA synthesis, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cells.[2]

G PTX cis-Phototrexate (Active) DHFR DHFR Enzyme PTX->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalysis DHF Dihydrofolate (DHF) DHF->DHFR Substrate Synthesis Purine & Thymidylate Synthesis THF->Synthesis Required Cofactor Proliferation Cell Proliferation & DNA Repair Synthesis->Proliferation Enables Apoptosis Apoptosis Synthesis->Apoptosis Inhibition Leads To

Caption: Mechanism of action of activated this compound.

Quantitative Data Summary

The photoisomers of this compound exhibit significantly different biological activities. The following tables summarize key quantitative data from in vitro studies.

Parameter trans-Phototrexate cis-Phototrexate Cell Line Reference
IC₅₀ Value 34 µM6 nMHeLa
Cell Viability (0.1 µM) 89%55%HCT116[5]
Cell Viability (1 µM) 58%27%HCT116[5]
Residual DHFR Activity (10 nM) 78%22%Enzyme Assay[5]
Table 1: In Vitro Efficacy of this compound Isomers.
Process Light Source Wavelength Reference
Activation (trans → cis) UVA Light375 nm
Deactivation (cis → trans) Blue or White Lighte.g., 460 nm[4]
Table 2: Recommended Light Parameters for this compound Isomerization.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Reconstitution: this compound is typically supplied as a solid. Based on solubility data, it can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Calculation: To prepare a 4 mM stock solution (MW: 437.42 g/mol ), dissolve 1.75 mg of this compound in 1 mL of high-purity DMSO.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes in light-protective tubes (e.g., amber microcentrifuge tubes) to avoid repeated freeze-thaw cycles and unintentional photoisomerization.

  • Storage: Store the stock solution aliquots at -20°C, protected from light. The solution is stable for at least 6 months under these conditions.

Protocol 2: Photoactivation of this compound (Preparation of cis-enriched solution)

  • Thawing: Thaw an aliquot of the trans-Phototrexate stock solution at room temperature, protected from light.

  • Dilution: Dilute the stock solution to the desired final working concentration in cell culture medium or an appropriate buffer (e.g., PBS). Prepare this solution in a transparent container suitable for illumination (e.g., a quartz cuvette or a standard multi-well plate).

  • Illumination: Expose the diluted this compound solution to a UVA light source with a peak emission around 375 nm.[5] The duration and intensity of illumination should be optimized for the specific light source and solution volume to achieve maximal conversion to the cis-isomer. A typical starting point is 5-15 minutes of irradiation.

  • Immediate Use: The resulting cis-enriched this compound solution should be used immediately for cell treatment, as the cis-isomer will gradually relax back to the more stable trans-form in the dark at 37°C.[5]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a general workflow for assessing the light-dependent cytotoxicity of this compound using a colorimetric assay like MTT or WST-8 (e.g., Cell Counting Kit-8).

G cluster_workflow Cytotoxicity Assay Workflow A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B C 3. Prepare this compound dilutions (trans and cis-enriched) B->C D 4. Replace old medium with medium containing compounds C->D E 5. Incubate for treatment period (e.g., 48 hours) D->E F 6. Add cell viability reagent (e.g., CCK-8) E->F G 7. Incubate for 1-4 hours F->G H 8. Measure absorbance (e.g., at 450 nm) G->H I 9. Calculate cell viability (%) and determine IC₅₀ values H->I

Caption: Experimental workflow for a cytotoxicity assay.

Materials:

  • Cultured cells (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Sterile 96-well cell culture plates

  • UVA light source (375 nm)

  • Cell viability assay kit (e.g., Cell Counting Kit-8)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well for HCT116) in 100 µL of complete medium.[5] Include wells with medium only for background measurements.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume exponential growth.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • For the "light" condition, prepare a parallel set of dilutions and photoactivate them as described in Protocol 2 to generate the cis-enriched form.[5]

    • For the "dark" control, use the non-illuminated (trans) dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Cell Treatment: Carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the prepared compounds (trans-Phototrexate, cis-enriched this compound, or controls).

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48 hours).[5]

  • Viability Measurement:

    • Add 10 µL of Cell Counting Kit-8 reagent to each well.[6]

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Analysis:

    • Subtract the background absorbance (medium-only wells) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ values for both the trans and cis-enriched this compound.

References

Application Notes and Protocols for Phototrexate Delivery in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methods for the delivery of Phototrexate (PHX), a photoswitchable analog of Methotrexate (MTX), in preclinical animal models. Due to the novel nature of this compound, detailed protocols for rodent models are still emerging. The protocols provided herein are based on published studies in zebrafish and adapted from well-established methodologies for the parent compound, Methotrexate, in rodent models.

Introduction to this compound

This compound is a photopharmacological agent designed for targeted chemotherapy. It exists in two isomeric forms: a thermodynamically stable and biologically inactive trans isomer, and a biologically active cis isomer. The conversion from the inactive to the active form is achieved through irradiation with UVA light (approximately 375-395 nm). The active cis-Phototrexate then functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. The drug can be deactivated back to its inactive trans form using blue or white light (approximately 460-500 nm) or through thermal relaxation in the dark.[1][2] This photoswitchable property allows for precise spatiotemporal control of its cytotoxic activity, potentially reducing systemic side effects associated with conventional chemotherapy.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its parent compound, Methotrexate, from various preclinical studies.

Table 1: this compound Administration in Preclinical Models

ParameterZebrafish Larvae
Animal Model Zebrafish (Danio rerio)
Compound This compound
Concentration 200 µM in DMSO
Administration Route Incubation in embryo medium
Activation Light UVA Light (375-395 nm)
Deactivation Light Blue or White Light (460-500 nm)
Endpoint Assessment of developmental abnormalities, disruption of folate metabolism
Reference [1][2][3]

Table 2: Methotrexate Administration Routes and Dosages in Rodent Models

ParameterMouse (Collagen-Induced Arthritis)Rat (Collagen-Induced Arthritis)Rat (Leukemia Model)
Animal Model DBA/1J MiceCollagen-Induced Arthritic (CIA) RatsMale Albino Rats
Compound MethotrexateMethotrexateMethotrexate
Dosage 20 mg/kg/week0.3 or 1.5 mg/kg per 2 days2.5 mg/kg/week for 4 weeks
Administration Route Subcutaneous (s.c.)Subcutaneous (s.c.)Intraperitoneal (i.p.)
Vehicle SalineSalineSaline
Purpose Efficacy study in autoimmune arthritisPharmacokinetic/pharmacodynamic studyChemotherapy efficacy study
Reference [4][2][5]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound is the light-dependent inhibition of dihydrofolate reductase (DHFR).

Phototrexate_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Trans_PHX_ext trans-Phototrexate (Inactive) Trans_PHX_int trans-Phototrexate (Inactive) Trans_PHX_ext->Trans_PHX_int Cellular Uptake Cis_PHX_int cis-Phototrexate (Active) Trans_PHX_int->Cis_PHX_int UVA Light (375-395 nm) Cis_PHX_int->Trans_PHX_int Blue Light / Dark (Thermal Relaxation) DHFR Dihydrofolate Reductase (DHFR) Cis_PHX_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction DNA_Synthesis Purine & Thymidylate Synthesis (DNA Replication) THF->DNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Mechanism of this compound activation and DHFR inhibition.

Experimental Protocols

Protocol 1: this compound Delivery in Zebrafish Embryos

This protocol details the method for assessing the light-dependent toxicity of this compound in a zebrafish developmental model.

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Zebrafish embryos (6-9 hours post-fertilization, hpf)

  • Embryo medium (e.g., E3 medium)

  • 24-well plates

  • UVA light source (e.g., LED with peak emission at 395 nm)

  • Blue or white light source for deactivation

  • Incubator at 28°C

  • Stereomicroscope

Procedure:

  • Preparation of Treatment Solutions: Prepare working solutions of this compound in embryo medium from the DMSO stock. A final concentration of 200 µM is often used, with a corresponding DMSO vehicle control (e.g., 1% DMSO).

  • Embryo Distribution: Place one healthy zebrafish embryo (6-9 hpf) into each well of a 24-well plate containing 1 mL of the respective treatment or control solution.

  • Incubation: Incubate the plates at 28°C.

  • Photoactivation:

    • For the light-activated group, expose the embryos in the this compound solution to UVA light. The duration of exposure should be optimized (e.g., 15 minutes) to achieve a high percentage of the cis isomer.[2]

    • Keep the "dark" control group (embryos in this compound solution) protected from UVA light to maintain the drug in its inactive trans state.

    • The vehicle control group should also be split into "dark" and "UVA-exposed" to control for any light-induced toxicity.

  • Observation: Following the light exposure period, return the plates to the 28°C incubator. Observe the embryos at regular intervals (e.g., 24, 48, 72, 96 hpf) under a stereomicroscope.

  • Endpoint Analysis: Record mortality, developmental abnormalities (e.g., pericardial edema, tail curvature, eye development), and any other relevant phenotypes.

Zebrafish_Workflow start Start: Healthy Zebrafish Embryos (6-9 hpf) prep Prepare Solutions: - Vehicle (DMSO) - trans-Phototrexate start->prep distribute Distribute Embryos into 24-well plates prep->distribute grouping Divide into 4 Groups: 1. Vehicle (Dark) 2. Vehicle (UVA) 3. PHX (Dark) 4. PHX (UVA) distribute->grouping activate Photoactivation (Group 2 & 4) grouping->activate incubate Incubate at 28°C activate->incubate observe Daily Observation (24, 48, 72, 96 hpf) incubate->observe analysis Endpoint Analysis: - Mortality Rate - Morphological Defects observe->analysis

Caption: Experimental workflow for this compound studies in zebrafish.

Adapted Protocol 2: Subcutaneous (s.c.) Delivery of this compound in a Mouse Psoriasis Model

This protocol is adapted from standard procedures for Methotrexate in the imiquimod-induced psoriasis mouse model. Note: This protocol requires optimization for this compound, including dose, vehicle, and light delivery.

Materials:

  • This compound, sterile powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or other suitable vehicle

  • Imiquimod cream (5%)

  • BALB/c or C57BL/6 mice

  • Insulin syringes with 27-30 gauge needles

  • Anesthesia (e.g., isoflurane)

  • Calipers for measuring skin thickness

  • UVA light source with appropriate fiber optic or focused beam delivery system

Procedure:

  • Psoriasis Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.

  • This compound Preparation: Prepare a sterile solution of this compound in saline. The concentration should be calculated based on the desired dosage (e.g., starting with a dose comparable to effective MTX doses, such as 1-20 mg/kg).[4]

  • Administration:

    • Restrain the mouse securely.

    • Lift the skin on the back or flank to form a tent.

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Inject the this compound solution subcutaneously. The volume should typically not exceed 100-200 µL.

  • Photoactivation:

    • At a determined time post-injection (to allow for drug distribution), anesthetize the mouse.

    • Locally irradiate the psoriasis-like lesion with UVA light (375-395 nm). The light dose (intensity and duration) must be carefully controlled to activate the drug without causing thermal damage to the tissue.

    • The non-irradiated control group will receive the this compound injection but no light exposure at the lesion site.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for signs of toxicity (weight loss, behavioral changes).

    • Measure the severity of the skin lesions daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), including erythema, scaling, and skin thickness.

    • At the end of the study, collect skin tissue for histological analysis and biomarker assessment (e.g., cytokine levels).

Adapted Protocol 3: Intraperitoneal (i.p.) Delivery of this compound in a Mouse Cancer Model

This protocol is adapted from standard procedures for Methotrexate in xenograft or syngeneic tumor models. Note: This protocol requires optimization for this compound.

Materials:

  • This compound, sterile powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Cancer cell line for tumor implantation

  • Immunocompromised or appropriate mouse strain

  • Syringes with 25-27 gauge needles

  • Calipers for tumor measurement

  • UVA light source

Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously on the flank of the mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • This compound Preparation: Prepare a sterile solution of this compound in saline at the desired concentration.

  • Administration:

    • Securely restrain the mouse, tilting it slightly head-down.

    • Insert the needle into the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum.

    • Inject the this compound solution into the peritoneal cavity.

  • Photoactivation:

    • At a predetermined time post-injection, anesthetize the mouse.

    • Deliver UVA light (375-395 nm) specifically to the tumor area. Shield the rest of the animal's body from the light.

    • The control group will receive the injection but no light activation at the tumor site.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of systemic toxicity.

Rodent_Workflow start Start: Preclinical Animal Model (e.g., Tumor-bearing mouse) randomize Randomize into Groups: - Vehicle + Light - PHX (Dark) - PHX + Light start->randomize admin Systemic Administration of trans-Phototrexate (i.p., s.c., or i.v.) randomize->admin distribute Allow Time for Drug Distribution admin->distribute anesthetize Anesthetize Animal distribute->anesthetize activate Local Photoactivation of Target Tissue (e.g., Tumor) with UVA Light anesthetize->activate monitor Monitor Efficacy & Toxicity: - Tumor Volume - Body Weight - Clinical Signs activate->monitor analysis Endpoint Analysis: - Tissue Histology - Biomarker Levels monitor->analysis

Caption: Proposed workflow for this compound studies in rodent models.

Conclusion

The delivery of this compound in preclinical models is a promising area of research that leverages photopharmacology to enhance therapeutic specificity. While robust protocols exist for zebrafish, methodologies for rodent models are currently being developed. The adapted protocols provided here, based on extensive experience with Methotrexate, offer a strong foundation for researchers to design and optimize in vivo studies with this compound for cancer and inflammatory diseases. Key to successful implementation will be the careful optimization of drug dosage, administration timing, and the parameters of light delivery for activation.

References

Application Note: A Protocol for Determining the IC50 Values of cis- and trans-Phototrexate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) values of the photoswitchable anticancer agent, Phototrexate. This compound is a photochromic analog of Methotrexate that acts as a potent inhibitor of human dihydrofolate reductase (DHFR).[1][2][3] Its pharmacological activity can be controlled by light: the cis isomer, activated by UVA light, is a potent antifolate, while the trans isomer, prevalent in the dark or under blue/white light, is significantly less active.[1][4] This application note details the experimental protocols, specifically the MTT assay, required to quantify the differential cytotoxicity of these two isomers, presents their known IC50 values, and illustrates the underlying signaling pathway and experimental workflow.

Quantitative Data Summary

The cytotoxic activity of cis- and trans-Phototrexate is markedly different, as reflected by their IC50 values determined in HeLa cells. The cis isomer demonstrates potency in the nanomolar range, comparable to the parent drug Methotrexate, while the trans isomer is several orders of magnitude less active.[5]

IsomerIC50 ValueCell Line
cis-Phototrexate6 nMHeLa[5][6]
trans-Phototrexate34 µMHeLa[5][6]

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides (purines and thymidylate) and amino acids.[2] The cis isomer of this compound binds effectively to the active site of DHFR, blocking the production of THF and subsequently arresting DNA synthesis and cell proliferation.[2] The trans isomer, due to its different conformation, does not fit well into the enzyme's active site and is thus a poor inhibitor.[1][2]

DHFR_Pathway DHFR Inhibition by this compound DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (DNA/RNA) THF->Nucleotide Required for DHFR->THF Catalysis NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Cofactor Proliferation Cell Proliferation Nucleotide->Proliferation cis_PTX cis-Phototrexate (Active) cis_PTX->DHFR Inhibition trans_PTX trans-Phototrexate (Inactive)

Caption: DHFR pathway inhibition by cis-Phototrexate.

Experimental Workflow for IC50 Determination

The determination of IC50 values for photoswitchable compounds requires careful handling to control the isomeric state. The workflow involves preparing cell cultures, photo-isomerizing this compound to its cis form, performing serial dilutions, treating the cells, and finally assessing cell viability using an MTT assay.[7]

IC50_Workflow IC50 Determination Workflow for this compound cluster_prep 4. Prepare this compound Isomers start Start culture 1. Culture Adherent Cells (e.g., HeLa) start->culture plate 2. Seed Cells in 96-Well Plates culture->plate incubate1 3. Incubate Overnight (Adherence) plate->incubate1 trans_prep trans-PTX Stock (Protect from light) cis_prep cis-PTX Stock (Irradiate with UVA, ~375 nm) treat 6. Treat Cells with Compounds incubate1->treat dilute 5. Prepare Serial Dilutions (for both isomers) trans_prep->dilute cis_prep->dilute dilute->treat incubate2 7. Incubate (e.g., 48-72 hours) treat->incubate2 mtt 8. Add MTT Reagent incubate2->mtt incubate3 9. Incubate (2-4 hours) mtt->incubate3 solubilize 10. Add Solubilizer (DMSO) incubate3->solubilize read 11. Read Absorbance (570 nm) solubilize->read analyze 12. Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for this compound IC50 assay.

Detailed Experimental Protocol: MTT Assay

This protocol describes the measurement of cell viability to determine the IC50 values for cis- and trans-Phototrexate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials and Reagents
  • HeLa cells (or other suitable adherent cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • trans-Phototrexate (Store protected from light)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)

  • UVA lamp (peak emission ~375 nm)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630-690 nm optional)

  • CO2 incubator (37°C, 5% CO2)

Protocol Steps

Day 1: Cell Seeding

  • Culture HeLa cells until they reach approximately 80% confluency.

  • Wash cells with PBS, then detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[8]

  • Include wells with medium only to serve as a background control.

  • Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.[8]

Day 2: Compound Preparation and Cell Treatment

  • Prepare trans-Phototrexate Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). This should be done in the dark or under red light to maintain the trans configuration.

  • Prepare cis-Phototrexate Stock: Take an aliquot of the trans-Phototrexate stock solution and irradiate it with a UVA lamp (~375 nm) for approximately 30 minutes to achieve a photostationary state enriched in the cis isomer.[5]

  • Serial Dilutions:

    • For both the trans (dark-kept) and cis (UVA-irradiated) stocks, perform a serial dilution in cell culture medium to achieve a range of desired final concentrations (e.g., from 100 µM down to 1 pM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.

  • Cell Treatment:

    • Carefully remove the old medium from the wells containing the cells.

    • Add 100 µL of the prepared drug dilutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells in triplicate.

  • Incubate the plate for 48 hours at 37°C, 5% CO2. For cis-Phototrexate experiments, the plate should be protected from light to prevent back-isomerization to the trans form.

Day 4: MTT Assay and Data Acquisition

  • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[7][8]

  • Incubate the plate for another 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Shake the plate gently for 10 minutes on a plate shaker to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

Data Analysis and IC50 Calculation
  • Subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated (or vehicle) control wells using the following formula:

    • % Viability = (Absorbance of Treated Well / Absorbance of Control Well) x 100

  • Plot the % Viability against the logarithm of the drug concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[9]

References

Application Notes and Protocols for Light-Regulated Dihydrofolate Reductase (DHFR) Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopharmacology is a rapidly advancing field that utilizes light to control the activity of drugs with high spatiotemporal precision. This approach offers the potential to minimize off-target effects and improve therapeutic outcomes. A key strategy in photopharmacology is the development of photoswitchable inhibitors, molecules that can be reversibly toggled between an active and an inactive state using different wavelengths of light.

This document provides detailed application notes and protocols for studying the light-regulated inhibition of Dihydrofolate Reductase (DHFR), a crucial enzyme in cell proliferation and a well-established target for cancer chemotherapy. The focus is on "phototrexate," a photoswitchable analog of the widely used DHFR inhibitor, methotrexate. This compound can be isomerized from its inactive trans form to its highly potent cis form using UVA light, and reverted to the inactive state with visible light or through thermal relaxation. These protocols are designed to guide researchers in quantifying the light-dependent efficacy of such inhibitors in both enzymatic and cell-based assays.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of the trans and cis isomers of this compound against human DHFR, highlighting the significant light-dependent difference in potency.

CompoundIsomerTargetIC50Cell LineReference
This compoundtransHuman DHFR34 µMHeLa[1]
This compoundcisHuman DHFR6 nMHeLa[1]

Signaling Pathway

DHFR is a critical enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to a depletion of THF, thereby disrupting DNA synthesis and repair, and ultimately arresting cell proliferation. The light-regulated inhibition of DHFR by this compound allows for precise control over this pathway.

DHFR_Pathway cluster_light_control Light Regulation cluster_folate_pathway Folate Metabolism UVA Light (375 nm) UVA Light (375 nm) cis-Phototrexate (active) cis-Phototrexate (active) UVA Light (375 nm)->cis-Phototrexate (active) Visible Light Visible Light trans-Phototrexate (inactive) trans-Phototrexate (inactive) Visible Light->trans-Phototrexate (inactive) trans-Phototrexate (inactive)->UVA Light (375 nm) cis-Phototrexate (active)->Visible Light or thermal relaxation DHFR Dihydrofolate Reductase (DHFR) cis-Phototrexate (active)->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate DHFR->THF Product DNA Synthesis DNA Synthesis Purines->DNA Synthesis Thymidylate->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: Light-regulated inhibition of the DHFR signaling pathway.

Experimental Workflow

The general workflow for studying light-regulated DHFR inhibitors involves several key stages, from compound preparation and light activation to enzymatic or cellular assays and data analysis.

Experimental_Workflow cluster_prep Preparation cluster_activation Light Activation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of photoswitchable inhibitor (e.g., trans-phototrexate) irradiate Irradiate with specific wavelength (e.g., 375 nm UVA) to generate the active cis-isomer prep_compound->irradiate no_irradiate Keep in dark to maintain the inactive trans-isomer prep_compound->no_irradiate enzymatic_assay Enzymatic Assay (DHFR activity) irradiate->enzymatic_assay cell_assay Cell-based Assay (e.g., MTT for viability) irradiate->cell_assay no_irradiate->enzymatic_assay no_irradiate->cell_assay measure_activity Measure enzyme kinetics or cell viability enzymatic_assay->measure_activity cell_assay->measure_activity calculate_ic50 Calculate IC50 values for both isomers measure_activity->calculate_ic50 compare Compare potency of cis and trans isomers calculate_ic50->compare

Caption: General experimental workflow for light-regulated DHFR inhibition studies.

Experimental Protocols

Protocol 1: Light-Regulated DHFR Enzymatic Assay

This protocol details the measurement of DHFR activity in the presence of the photoswitchable inhibitor, this compound, under different light conditions. The assay monitors the decrease in NADPH absorbance at 340 nm.

Materials:

  • Human recombinant DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer with kinetic measurement capabilities

  • UVA lamp (e.g., 375 nm)

  • Visible light source (e.g., blue or white light)

  • 96-well UV-transparent microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store it protected from light.

    • Prepare working solutions of DHFR enzyme, NADPH, and DHF in the assay buffer.

  • Isomerization of this compound:

    • To generate the cis-isomer: Irradiate an aliquot of the this compound stock solution with UVA light (375 nm) for a sufficient time to reach a photostationary state (typically 15-30 minutes).

    • To maintain the trans-isomer: Keep an aliquot of the this compound stock solution in the dark.

  • Enzymatic Reaction Setup:

    • In a 96-well UV-transparent microplate, add the following components in order:

      • Assay Buffer

      • NADPH solution

      • Either the UVA-irradiated (cis-enriched) or the dark-control (trans) this compound solution at various concentrations.

      • DHFR enzyme solution.

    • Incubate the plate for a short period (e.g., 5 minutes) at room temperature, protected from light.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DHF solution to all wells.

    • Immediately place the microplate in the spectrophotometer and begin kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the reaction velocity as a function of the inhibitor concentration for both the cis and trans isomers.

    • Determine the IC50 value for each isomer using non-linear regression analysis.

Protocol 2: Light-Regulated Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound on a cancer cell line (e.g., HeLa or A539) under different light conditions using the MTT assay.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • UVA lamp (e.g., 375 nm)

  • Standard cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in the incubator.

  • Compound Preparation and Isomerization:

    • Prepare a stock solution of this compound in a cell culture compatible solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

    • For the cis-isomer condition: Irradiate the plates containing the diluted this compound with UVA light (375 nm) for 15-30 minutes.

    • For the trans-isomer condition: Keep the plates with the diluted this compound in the dark.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the cis-enriched or trans this compound.

    • Include control wells with medium and vehicle (e.g., DMSO) only.

    • Incubate the plates for 48-72 hours in the incubator. All manipulations should be performed under dim light to avoid unwanted photoisomerization.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Incubate the plates for a further 15-30 minutes at room temperature with gentle shaking, protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability as a function of the inhibitor concentration for both the cis and trans isomers.

    • Determine the IC50 value for each isomer using non-linear regression analysis.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers interested in the field of light-regulated DHFR inhibition. By utilizing photoswitchable inhibitors like this compound, it is possible to achieve precise control over a critical cellular pathway, opening new avenues for targeted cancer therapy and fundamental biological research. The significant difference in potency between the cis and trans isomers underscores the potential of this approach for developing highly selective and controllable therapeutic agents. Careful execution of these protocols will enable the robust characterization of novel photopharmacological compounds.

References

Application Notes and Protocols for Phototrexate in Targeted Photoactivated Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Phototrexate, a photoswitchable antimetabolite, for its use in targeted photoactivated chemotherapy. Detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation are provided to facilitate its application in research and drug development.

Introduction

This compound is a photoisomerizable analog of methotrexate, a widely used chemotherapeutic agent.[1][2] It functions as a light-regulated inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[1][3] This "photopharmacological" approach allows for precise spatiotemporal control over the drug's cytotoxic activity, potentially minimizing off-target effects and improving the therapeutic index of chemotherapy.[2][4]

The underlying principle of this compound's action lies in its two isomeric forms: the thermally stable trans-isomer and the metastable cis-isomer. The trans-form of this compound is largely inactive, while the cis-form, generated upon irradiation with UVA light (around 375 nm), is a potent inhibitor of DHFR.[1] The cis-isomer reverts to the inactive trans-form in the dark or upon exposure to visible light, allowing for the deactivation of the drug.[2]

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting DHFR. DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5]

By inhibiting DHFR, the cis-isomer of this compound depletes the intracellular pool of tetrahydrofolate, leading to the disruption of DNA synthesis and repair. This ultimately results in cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells. The ability to switch this compound between its active and inactive forms with light provides a mechanism for targeted cell killing only in the illuminated regions.

Quantitative Data

The following table summarizes the reported in vitro efficacy of this compound's cis and trans isomers.

CompoundCell LineAssayIC50Reference
cis-PhototrexateHeLaCell Viability~6 nM
trans-PhototrexateHeLaCell Viability~34 µM
cis-PhototrexateHCT116Cell ViabilityNot explicitly calculated, but significantly more toxic than trans-isomer[3]
trans-PhototrexateHCT116Cell ViabilityNot explicitly calculated, but significantly less toxic than cis-isomer[3]

Experimental Protocols

Synthesis of this compound ((E)-azoMTX)

This protocol is based on the synthetic route described by Matera et al.[1]

Materials:

  • Quinazoline-2,4,6-triamine

  • (S)-diethyl 2-(4-nitrosobenzamido)-pentanedioate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Standard organic synthesis glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Coupling Reaction: Conjugate quinazoline-2,4,6-triamine with (S)-diethyl 2-(4-nitrosobenzamido)-pentanedioate. This step forms the azobenzene linkage. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

  • Hydrolysis: The resulting ester intermediate is then hydrolyzed to the diacid form of this compound. This is achieved by treating the compound with a mixture of sodium hydroxide and ethanol.

  • Purification: The final product, trans-Phototrexate, is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques like 1H NMR, 13C NMR, and mass spectrometry.

In Vitro DHFR Inhibition Assay

This protocol is designed to assess the light-dependent inhibition of human DHFR by this compound. The assay is based on monitoring the decrease in NADPH absorbance at 340 nm during the DHFR-catalyzed reduction of dihydrofolic acid (DHF).[6]

Materials:

  • Recombinant human DHFR

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • trans-Phototrexate stock solution (in DMSO)

  • UVA light source (e.g., 375 nm LED)

  • UV-Vis spectrophotometer or plate reader capable of kinetic measurements at 340 nm

  • 96-well UV-transparent plates

Procedure:

  • Preparation of cis-Phototrexate: Irradiate a solution of trans-Phototrexate with UVA light (375 nm) for a sufficient time (e.g., 15-30 minutes) to reach the photostationary state, which is enriched in the cis-isomer.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing assay buffer, NADPH (final concentration, e.g., 100 µM), and either trans-Phototrexate or the UVA-irradiated cis-enriched this compound at various concentrations. Include a control group with no inhibitor.

  • Enzyme Addition: Add recombinant human DHFR to each well to a final concentration that gives a linear rate of NADPH consumption (e.g., 10-20 nM).

  • Initiation of Reaction: Start the reaction by adding DHF (final concentration, e.g., 50 µM).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a period of 10-20 minutes.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots. Determine the percentage of DHFR inhibition for each concentration of the this compound isomers and calculate the IC50 values.

Cell Viability (MTT) Assay

This protocol details the procedure for evaluating the phototoxicity of this compound in cancer cell lines.

Materials:

  • HeLa or other suitable cancer cell lines

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • trans-Phototrexate stock solution (in DMSO)

  • UVA light source (375 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of trans-Phototrexate.

  • Photoactivation: For the photoactivated groups, irradiate the cells with UVA light (375 nm). A typical protocol involves irradiating for a set duration to activate the compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values for both the dark (trans) and light-exposed (cis) conditions.

In Vivo Zebrafish Assay

This protocol provides a method for evaluating the in vivo efficacy and phototoxicity of this compound using a zebrafish embryo model.[1]

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • trans-Phototrexate stock solution (in DMSO)

  • UVA light source (375 nm)

  • Multi-well plates for embryo culture

  • Stereomicroscope for observation

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.

  • Treatment: At approximately 5 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo medium with 200 µM of trans-Phototrexate. Include a vehicle control group (e.g., 2% DMSO).

  • Photoactivation: For the photoactivated group, irradiate the embryos with UVA light (375 nm) at a defined dose (e.g., 0.61 J/cm²) for a specific duration (e.g., 4 minutes) twice a day.[1]

  • Incubation and Observation: Incubate the embryos at 28°C for up to 5 days. Observe the embryos daily under a stereomicroscope to monitor for developmental abnormalities and mortality.

  • Data Analysis: Quantify the percentage of viable, abnormal, and dead embryos in each treatment group at different time points (e.g., 72 and 96 hpf).

Visualizations

Signaling Pathway of this compound Action

DHFR_Inhibition_Pathway Signaling Pathway of this compound Action Phototrexate_trans trans-Phototrexate (Inactive) UVA_Light UVA Light (375 nm) Phototrexate_trans->UVA_Light Phototrexate_cis cis-Phototrexate (Active) Visible_Light_Dark Visible Light or Dark Phototrexate_cis->Visible_Light_Dark DHFR Dihydrofolate Reductase (DHFR) Phototrexate_cis->DHFR Inhibition UVA_Light->Phototrexate_cis Visible_Light_Dark->Phototrexate_trans THF Tetrahydrofolate (THF) DHFR->THF Reduction Cell_Proliferation Cell Proliferation DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Cell_Proliferation

Caption: DHFR inhibition by photoactivated this compound.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow Experimental Workflow for In Vitro Studies cluster_synthesis Synthesis & Preparation cluster_dhfr DHFR Inhibition Assay cluster_cell Cell Viability Assay Synthesis Synthesize trans-Phototrexate Prepare_cis Prepare cis-Phototrexate (UVA Irradiation) Synthesis->Prepare_cis Treat_cells Treat with this compound DHFR_assay Incubate DHFR with This compound isomers Prepare_cis->DHFR_assay Add_substrates Add DHF and NADPH DHFR_assay->Add_substrates Measure_absorbance Measure Absorbance at 340 nm Add_substrates->Measure_absorbance Seed_cells Seed Cancer Cells Seed_cells->Treat_cells Irradiate_cells Irradiate with UVA Light (Photoactivation Group) Treat_cells->Irradiate_cells Incubate Incubate (48-72h) Irradiate_cells->Incubate MTT_assay Perform MTT Assay Incubate->MTT_assay

Caption: In vitro experimental workflow for this compound.

Experimental Workflow for In Vivo Zebrafish Study

In_Vivo_Workflow Experimental Workflow for In Vivo Zebrafish Study cluster_treatment Treatment Groups Collect_embryos Collect Zebrafish Embryos (0 hpf) Treat_embryos Treat with trans-Phototrexate (~5 hpf) Collect_embryos->Treat_embryos Dark_control Dark Control (trans-Phototrexate) Light_group Photoactivated Group (cis-Phototrexate) Photoactivation Photoactivation with UVA Light (Twice Daily) Incubate_observe Incubate at 28°C and Observe Daily Photoactivation->Incubate_observe Data_analysis Analyze Morphology and Mortality (e.g., 96 hpf) Incubate_observe->Data_analysis Dark_control->Incubate_observe Light_group->Photoactivation

Caption: In vivo zebrafish experimental workflow.

References

Troubleshooting & Optimization

Optimizing light dosage for maximal Phototrexate activation

Author: BenchChem Technical Support Team. Date: November 2025

Phototrexate Technical Support Center

Welcome to the technical support resource for this compound, a next-generation, light-activated inhibitor of dihydrofolate reductase (DHFR). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for optimizing experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a photo-isomerizable analog of Methotrexate, a well-known antifolate agent.[1][2] In its stable trans configuration (in the dark), this compound is largely inactive.[1][3] Upon exposure to UVA light (approx. 375 nm), it converts to its cytotoxic cis configuration.[2][4] The cis-isomer is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of DNA, RNA, and certain amino acids.[5][6][7][8] By inhibiting DHFR, cis-Phototrexate disrupts cellular replication, leading to targeted cell death in illuminated areas.[6][9] The molecule can revert to its inactive trans state via blue/white light or thermal relaxation in the dark.[2]

Q2: What is the recommended light source and dosage for activating this compound?

A2: Activation is most efficient using a light source with a peak emission in the UVA range. The deactivation can be achieved with blue light. For reproducible results, a collimated LED or laser source is recommended. The total light dose, or fluence (measured in Joules per square centimeter, J/cm²), is critical.

  • Activation: UVA Light (Peak ~375 nm)[2][4]

  • Deactivation: Blue/White Light (~460 nm)[4]

The optimal light dose depends on several factors including cell type, this compound concentration, and culture medium.[10] Below is a table of starting recommendations for in vitro monolayer cultures.

ParameterRecommended RangeNotes
Activation Wavelength 370 - 380 nmEnsure your light source is calibrated and emits within this range.
Power Density (Irradiance) 10 - 20 mW/cm²Higher power density can cause thermal damage or unwanted phototoxicity.
Total Light Dose (Fluence) 4 - 10 J/cm²This is the most critical parameter. Dose = Power Density × Time.
This compound Concentration 1 - 25 µMDependent on cell line sensitivity. Determine empirically with a dose-response curve.

Q3: How stable is the active cis-Phototrexate isomer?

A3: The active cis-isomer will thermally relax back to the inactive trans-isomer over time in the dark. The half-life of this relaxation is approximately 236 minutes at 37°C.[3] This property is advantageous for limiting off-target effects, as the drug self-deactivates. However, for longer-term experiments (>4 hours), consider periodic re-illumination to maintain a sufficient concentration of the active form.

Q4: Can I use a standard UV transilluminator or cell culture hood light to activate this compound?

A4: This is not recommended . These light sources are typically broad-spectrum and uncalibrated, delivering inconsistent power density and wavelength. This will lead to poor reproducibility and potentially misleading results. Use of a calibrated, narrowband light source is essential for quantitative and repeatable experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Cytotoxicity in Illuminated Group 1. Incorrect Light Dose: Insufficient light energy delivered to the sample.• Verify light source calibration (wavelength and power output).• Recalculate the required exposure time to achieve the target fluence (J/cm²).• Perform a light-dose titration experiment to find the optimal fluence for your cell line.
2. Incorrect Wavelength: Light source is outside the 370-380 nm activation peak.• Use a spectrometer to confirm the peak wavelength of your light source.
3. Light Attenuation: The culture medium, plate lid, or well bottom absorbs the activation light.• Measure light intensity at the cell monolayer level, not above the plate lid.• Use UV-transparent culture plates/vessels if possible.• Phenol red in media can absorb UV light; consider using phenol red-free media during illumination.
4. Drug Degradation: this compound is sensitive to prolonged UV exposure and can photodegrade.[11]• Avoid excessively long exposure times. If a high dose is needed, prefer a higher power density for a shorter time within the recommended range (10-20 mW/cm²).
High Cytotoxicity in "Dark" Control Group 1. Ambient Light Activation: Exposure of this compound-containing media to ambient lab light or hood light before or during incubation.• Prepare all this compound solutions in the dark or under red light conditions.• Wrap culture plates in foil immediately after adding the drug and until the point of intentional illumination.
2. Compound Instability: The specific batch of this compound may have degraded during storage.• Store this compound stock solutions at -20°C, protected from light.• Test a fresh vial of the compound.
High Cytotoxicity in "Light Only" Control Group 1. UV Phototoxicity: The light dose is high enough to cause cellular damage independent of the drug.• Run a "light only" control at various fluences to determine the threshold for phototoxicity in your specific cell line.• If phototoxicity is observed, reduce the light dose by either lowering the power density or the exposure time.
Inconsistent Results Between Experiments 1. Variable Light Delivery: Fluctuations in the power output of the light source or inconsistent distance from the source to the cells.• Allow the light source to warm up before each use as recommended by the manufacturer.• Use a fixed, rigid setup to ensure the distance between the source and the cell plane is identical for every experiment.• Re-calibrate power output regularly.
2. Inconsistent Cell State: Differences in cell confluency or metabolic state can alter sensitivity.• Seed cells at a consistent density and allow them to adhere and grow for the same amount of time before treatment.• Avoid using cells of very high or low passage numbers.

Experimental Protocols & Visualizations

Protocol 1: In Vitro this compound Activation & Cell Viability Assay

This protocol describes the light activation of this compound in a 96-well plate format followed by a cell viability assessment using a resazurin-based assay (e.g., PrestoBlue™, alamarBlue™).

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay p1 Seed cells in 96-well plate p2 Allow cells to adhere (24h) p1->p2 p3 Prepare this compound working solutions p2->p3 t1 Add this compound to wells p3->t1 t2 Incubate (1h, dark) t1->t2 t3 Illuminate specific wells (e.g., 375 nm, 5 J/cm²) t2->t3 t4 Incubate (48-72h, dark) t3->t4 a1 Add resazurin reagent t4->a1 a2 Incubate (1-2h) a1->a2 a3 Read fluorescence a2->a3 end end a3->end Analyze Data

Caption: Experimental workflow for in vitro this compound activation and analysis.

Methodology:

  • Cell Seeding: Seed your cells of interest into a 96-well, clear-bottom black plate at a predetermined density to achieve ~50-60% confluency on the day of treatment. Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of this compound in appropriate cell culture medium. All steps involving this compound must be performed in the dark or under dim red light to prevent premature activation.

  • Treatment:

    • Remove the old medium from the cells and add the this compound-containing medium. Include appropriate controls: "Vehicle + Dark," "Vehicle + Light," and "this compound + Dark."

    • Incubate the plate for 1 hour at 37°C in the dark to allow for drug uptake.

  • Illumination:

    • Calibrate your light source (e.g., 375 nm LED array) to deliver the desired power density (e.g., 15 mW/cm²).

    • Remove the lid of the 96-well plate.

    • Illuminate the designated wells for the calculated time to deliver the target fluence (e.g., for 5 J/cm² at 15 mW/cm², the time is 5000 mJ/cm² / 15 mW/cm² = 333 seconds).

    • Immediately after illumination, return the plate to the incubator.

  • Post-Illumination Incubation: Incubate the plate for 48-72 hours in the dark.

  • Viability Assessment:

    • Add resazurin-based viability reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-3 hours.

    • Read the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).

    • Normalize the data to the "Vehicle + Dark" control to calculate percent viability.

Mechanism of Action: DHFR Inhibition

Upon activation by UVA light, cis-Phototrexate binds to and inhibits the enzyme Dihydrofolate Reductase (DHFR).[1][7] This enzyme is critical for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[8][12][13][14] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary building blocks for DNA and RNA.[6][7][14] Inhibition of this pathway halts cell proliferation and leads to apoptosis.[9]

// Nodes Light [label="UVA Light\n(375 nm)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; trans_PHX [label="trans-Phototrexate\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; cis_PHX [label="cis-Phototrexate\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DHF [label="Dihydrofolate\n(DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHFR [label="DHFR\nEnzyme", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; THF [label="Tetrahydrofolate\n(THF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Synthesis [label="Purine & Thymidylate\nSynthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; DNA_RNA [label="DNA & RNA\nSynthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Light -> trans_PHX [style=invis]; // for layout {rank=same; Light; trans_PHX;} trans_PHX -> cis_PHX [label=" Photoisomerization", dir=none, color="#5F6368", fontcolor="#202124"]; Light -> cis_PHX [style=invis]; // for layout

cis_PHX -> DHFR [label=" INHIBITS", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; DHF -> DHFR [label=" Substrate"]; DHFR -> THF [label=" Product"]; THF -> Synthesis [label=" Required for"]; Synthesis -> DNA_RNA; DNA_RNA -> Proliferation; Synthesis -> Apoptosis [style=dashed, arrowhead="tee", color="#EA4335", label=" Inhibition leads to"]; }

References

How to minimize off-target effects of Phototrexate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phototrexate, a photoswitchable inhibitor of dihydrofolate reductase (DHFR). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and minimizing potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photochromic analog of Methotrexate, a well-known antifolate agent.[1][2] It is a photoswitchable inhibitor of human dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation.[2][3] The key feature of this compound is its ability to exist in two isomeric forms with vastly different biological activities:

  • trans-Phototrexate: This is the thermodynamically stable, inactive form that exists in the dark or under blue/white light.[1][4][5]

  • cis-Phototrexate: Upon exposure to UVA light (e.g., 375 nm), the molecule isomerizes to the cis form, which is a potent inhibitor of DHFR.[2][4]

This photoswitching capability allows for precise spatiotemporal control over the drug's cytotoxic activity, thereby minimizing systemic off-target effects.[4][6]

Q2: What is the primary mechanism for minimizing off-target effects with this compound?

The primary mechanism is its light-dependent activity. By administering this compound in its inactive trans form, it remains non-toxic to cells. Only when a specific target area is illuminated with UVA light does it convert to the active, cytotoxic cis form.[5] The active cis isomer will then thermally relax back to the inactive trans form over time in the absence of activating light, further limiting its activity outside the target region.[1][4]

Q3: What are the recommended wavelengths for activation and deactivation?

  • Activation (to cis-Phototrexate): UVA light, specifically around 375 nm, is effective for switching to the active cis form.[2]

  • Deactivation (to trans-Phototrexate): Exposure to blue or white light, or thermal relaxation in the dark, will revert the molecule to its inactive trans form.[2]

Q4: How significant is the difference in activity between the cis and trans isomers?

The difference in activity is substantial. For example, in HeLa cells, cis-Phototrexate has an IC50 of approximately 6 nM, while the trans-Phototrexate has an IC50 of about 34 µM, indicating that the cis isomer is over 5,000 times more potent.[2][4]

Troubleshooting Guide

Problem 1: High background cytotoxicity observed in control (non-illuminated) samples.

  • Possible Cause 1: Premature conversion to the cis isomer. this compound solutions may have been inadvertently exposed to ambient UVA light.

    • Solution: Prepare and handle this compound solutions in a dark room or under red light conditions. Use light-blocking tubes and plates.

  • Possible Cause 2: Degradation of the compound. Improper storage can lead to degradation products that may have cytotoxic effects.

    • Solution: Store this compound powder at -20°C for long-term storage (up to 3 years) and in solvent at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Off-target effects of the trans isomer at high concentrations. Although significantly less active, very high concentrations of trans-Phototrexate may still elicit some biological response.

    • Solution: Perform a dose-response curve to determine the optimal concentration range where the trans isomer shows minimal activity.

Problem 2: Inconsistent or lower-than-expected activity after UVA activation.

  • Possible Cause 1: Insufficient light penetration or dosage. The light source may not be powerful enough, or the exposure time may be too short to achieve complete conversion to the cis form. Cell culture medium or tissue can also absorb or scatter the light.

    • Solution: Calibrate your light source to ensure the correct wavelength and power density are delivered to the sample. Optimize the exposure time. For multi-well plates, ensure uniform illumination across all wells.

  • Possible Cause 2: Rapid thermal relaxation. The active cis isomer can relax back to the inactive trans form. The half-life for this process is on the order of hours at physiological temperatures.[7]

    • Solution: For prolonged experiments, consider periodic re-illumination of the samples to maintain a sufficient concentration of the cis isomer.

  • Possible Cause 3: Photobleaching. Excessive light exposure can potentially lead to photodegradation of the compound.

    • Solution: Determine the optimal light dose that maximizes activation while minimizing degradation. This can be assessed by spectrophotometry.

Problem 3: Variability in results between experiments.

  • Possible Cause 1: Inconsistent illumination setup. Minor changes in the distance of the light source from the sample or the angle of illumination can significantly alter the light dose.

    • Solution: Use a fixed and reproducible experimental setup for illumination. Document all parameters, including the light source, wavelength, power density, distance, and exposure time.

  • Possible Cause 2: Differences in cell density. Cell density can affect light penetration and the effective concentration of the drug per cell.

    • Solution: Ensure consistent cell seeding density for all experiments.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of the two isomers of this compound against HeLa cells.

IsomerTargetCell LineIC50
cis-PhototrexateDHFRHeLa~ 6 nM
trans-PhototrexateDHFRHeLa~ 34 µM

Data sourced from R&D Systems and Tocris Bioscience product information and a study in the Journal of the American Chemical Society.[2][4]

Key Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay with this compound

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] All subsequent dilutions and handling should be performed in the dark or under red light to prevent unintended activation.

  • Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations and add to the cells. Include vehicle-only (DMSO) controls.

  • Activation/Deactivation:

    • Activation Group: Expose the designated plates to a UVA light source (e.g., 375 nm LED array) for a predetermined duration to convert trans-Phototrexate to cis-Phototrexate.

    • Control Group: Keep the control plates in the dark.

  • Incubation: Incubate all plates for a period of 48-72 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Measure cell viability using a standard method, such as an MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for both the activated (cis) and non-activated (trans) conditions.

Protocol 2: Monitoring Photoswitching by UV-Vis Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO or PBS) in a quartz cuvette.

  • Initial Spectrum: Record the absorption spectrum of the dark-adapted (trans) form using a UV-Vis spectrophotometer. The trans isomer typically has a strong absorption peak around 350 nm.

  • Activation: Irradiate the cuvette with a 375 nm light source for a set period (e.g., 30 minutes).

  • Post-Activation Spectrum: Immediately record the absorption spectrum again. A successful conversion to the cis isomer will result in a decrease in the absorbance at the main peak of the trans form and changes in other regions of the spectrum.

  • Deactivation: The sample can be reverted to the trans form by exposing it to blue/white light or by allowing it to thermally relax in the dark. The spectral changes can be monitored over time to measure the rate of thermal relaxation.

Visualizations

Caption: DHFR inhibition by light-activated this compound.

Experimental_Workflow start Start: Prepare this compound (in dark) add_drug Add trans-Phototrexate to cells start->add_drug split add_drug->split dark_control Group 1: Incubate in Dark (trans form remains) split->dark_control Control uva_activation Group 2: Illuminate with UVA (converts to cis form) split->uva_activation Test incubation Incubate both groups (e.g., 48-72h) dark_control->incubation uva_activation->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay end End: Compare Cytotoxicity (Dark vs. UVA) viability_assay->end Troubleshooting_Logic start Problem: High cytotoxicity in dark control? cause1 Possible Cause: Ambient light exposure? start->cause1 Yes end Problem Resolved start->end No solution1 Solution: Work in dark/red light cause1->solution1 cause2 Possible Cause: Compound degradation? cause1->cause2 solution1->end solution2 Solution: Check storage conditions cause2->solution2 cause3 Possible Cause: Concentration too high? cause2->cause3 solution2->end solution3 Solution: Perform dose-response cause3->solution3 solution3->end

References

Technical Support Center: Synthesis of Phototrexate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Phototrexate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is typically synthesized via a convergent 4-step route. This involves the preparation of two key intermediates: an amine (quinazoline-2,4,6-triamine) and a nitroso compound ((S)-diethyl 2-(4-nitrosobenzamido)pentanedioate). These intermediates are then coupled to form the characteristic azobenzene linkage, followed by a final hydrolysis step to yield the active this compound molecule.

Q2: What are the most common challenges encountered during the synthesis of the azobenzene core of this compound?

A2: The formation of the azobenzene (diazo) bond, typically through a Mills reaction or similar coupling of an aniline derivative with a nitrosobenzene derivative, is a critical step with several potential challenges:

  • Formation of Azoxybenzene Byproduct: A common side reaction is the formation of an azoxybenzene byproduct, which can significantly lower the yield of the desired azobenzene. This occurs when the aniline reduces the nitrosoarene.

  • Low Yields with Electron-Rich or Electron-Poor Anilines: The electronic properties of the aniline precursor can greatly influence the reaction outcome. Very electron-rich anilines have a higher tendency to reduce the nitroso compound, leading to more azoxybenzene byproduct. Conversely, highly electron-poor anilines may exhibit reduced nucleophilicity, resulting in slow or incomplete reactions.

  • Purification Difficulties: The separation of the desired azobenzene product from unreacted starting materials and the azoxybenzene byproduct can be challenging due to similar polarities. Chromatographic purification is often required.

Q3: Are there stability concerns with the intermediates or the final this compound product?

A3: The nitroso intermediates can be unstable and are often used immediately after preparation without extensive purification. This compound itself is a photoswitchable molecule, and its trans isomer is the more thermodynamically stable form in the dark. The cis isomer, which is the more biologically active form, is generated by irradiation with UVA light and will thermally relax back to the trans isomer over time. Therefore, storage and handling of the final product and its solutions should be done with consideration for light exposure and temperature to maintain the desired isomeric ratio.

Q4: What are some potential issues during the final hydrolysis step?

A4: The hydrolysis of the diethyl ester groups to carboxylic acids is the final step in the synthesis. Potential challenges include:

  • Incomplete Hydrolysis: The reaction may not go to completion, resulting in a mixture of the fully hydrolyzed product and mono-ester intermediates. This complicates purification and reduces the final yield.

  • Degradation of the Molecule: Harsh hydrolysis conditions (e.g., very high temperatures or extreme pH) could potentially lead to the degradation of the this compound molecule, particularly the azobenzene linkage or the quinazoline ring. Careful control of reaction conditions is crucial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of the azobenzene product in the coupling reaction. Formation of azoxybenzene byproduct due to reduction of the nitroso-compound by the aniline.- Carefully control the reaction stoichiometry. - Consider using a milder reducing agent for the preparation of the nitroso-intermediate if applicable. - Optimize the reaction temperature; higher temperatures can sometimes favor byproduct formation.
Low reactivity of the aniline derivative.- If using an electron-poor aniline, consider using a more forcing reaction condition (e.g., higher temperature or longer reaction time), but monitor for degradation. - Ensure the absence of water, as it can interfere with the reaction.
Difficult purification of the azobenzene intermediate. Similar polarity of the desired product, starting materials, and byproducts.- Employ column chromatography with a carefully selected solvent system. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step.
Incomplete hydrolysis of the diethyl ester. Insufficient reaction time or non-optimal reaction conditions.- Increase the reaction time and monitor the progress by TLC or HPLC. - Optimize the concentration of the base (e.g., NaOH) and the reaction temperature.
Final product is a mixture of cis and trans isomers. Unintended exposure to light during workup or purification.- Perform the final steps of the synthesis and purification in the dark or under red light to minimize photoisomerization. - Store the final product protected from light.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. Below are the detailed methodologies for each key stage.

Step 1: Synthesis of Quinazoline-2,4,6-triamine

  • Reaction: This intermediate is typically prepared from commercially available starting materials through a series of reactions involving cyclization and amination. Due to the proprietary nature of specific industrial syntheses, a general laboratory-scale procedure for a similar quinazoline derivative is provided for reference.

  • General Procedure:

    • A mixture of a substituted 2-aminobenzonitrile and cyanamide is heated in a suitable solvent (e.g., pyridine) to form the corresponding 2,4-diaminoquinazoline.

    • Further functionalization at the 6-position is then carried out to introduce the third amino group. This can be achieved through nitration followed by reduction.

  • Purification: The product is typically purified by recrystallization or column chromatography.

Step 2: Synthesis of (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate

  • Reaction: This nitroso intermediate is prepared by the nitrosation of the corresponding aniline precursor.

  • General Procedure:

    • (S)-diethyl 2-(4-aminobenzamido)pentanedioate is dissolved in a mixture of acetic acid and water.

    • The solution is cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

    • The reaction mixture is stirred for a short period at low temperature.

    • The resulting nitroso compound, which may precipitate, is then isolated by filtration.

  • Note: Nitroso compounds can be unstable and are often used in the next step without extensive purification.

Step 3: Coupling of Quinazoline-2,4,6-triamine and (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (Mills Reaction)

  • Reaction: This step forms the core azobenzene structure of the this compound precursor.

  • General Procedure:

    • Quinazoline-2,4,6-triamine is dissolved in a suitable solvent, such as acetic acid.

    • The freshly prepared (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate is added to the solution.

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

    • The crude product is isolated by precipitation upon addition of water or an anti-solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 4: Hydrolysis of the Diethyl Ester

  • Reaction: The final step is the saponification of the two ester groups to yield the dicarboxylic acid form of this compound.

  • General Procedure:

    • The purified product from Step 3 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete.

    • The reaction is then acidified with an acid (e.g., HCl) to precipitate the final product.

    • The solid this compound is collected by filtration, washed with water, and dried.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinazoline Synthesis cluster_step2 Step 2: Nitroso Intermediate Synthesis cluster_step3 Step 3: Azobenzene Formation (Mills Reaction) cluster_step4 Step 4: Final Hydrolysis 2-Aminobenzonitrile 2-Aminobenzonitrile Quinazoline-2,4,6-triamine Quinazoline-2,4,6-triamine 2-Aminobenzonitrile->Quinazoline-2,4,6-triamine Cyclization & Amination Coupled Product Coupled Product Quinazoline-2,4,6-triamine->Coupled Product Glutamic Acid Diethyl Ester Glutamic Acid Diethyl Ester Amine Precursor Amine Precursor Glutamic Acid Diethyl Ester->Amine Precursor Amidation Nitroso Intermediate Nitroso Intermediate Amine Precursor->Nitroso Intermediate Nitrosation Nitroso Intermediate->Coupled Product This compound This compound Coupled Product->this compound Saponification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low Yield Low Yield Check for Azoxybenzene Check for Azoxybenzene Low Yield->Check for Azoxybenzene Possible Cause Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Possible Cause Optimize Stoichiometry Optimize Stoichiometry Check for Azoxybenzene->Optimize Stoichiometry Solution Modify Reaction Temperature Modify Reaction Temperature Check for Azoxybenzene->Modify Reaction Temperature Solution Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Solution Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Solution

Technical Support Center: Controlling Thermal Relaxation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for thermal relaxation in their long-term experiments.

Troubleshooting Guides

Issue: I'm observing drift in my long-term microscopy imaging. Could this be due to thermal relaxation?

Yes, thermal drift is a common issue in long-term microscopy and is often caused by temperature fluctuations in the laboratory environment. These fluctuations can cause the microscope stage, objective, and other components to expand and contract, leading to a shift in the focal plane and the sample position over time.[1]

Troubleshooting Steps:

  • Isolate the Microscope:

    • Place the microscope in a room with stable temperature control.

    • Avoid positioning the microscope near drafts from windows, doors, or air conditioning vents.[2]

    • Use an enclosure or environmental chamber around the microscope to shield it from short-term temperature changes.[1]

  • Allow for Equilibration:

    • Turn on all equipment (microscope, camera, light source, and any heating elements) several hours before starting a long-term experiment to allow the system to reach thermal equilibrium.

  • Use a Focus Correction System:

    • Many modern microscopes are equipped with hardware-based autofocus systems that actively compensate for thermal drift by tracking the position of the coverslip or a reference point.[3]

  • Software-Based Correction:

    • If a hardware solution is not available, you can use software to correct for drift after image acquisition. This often involves tracking fiduciary markers in the sample over time and realigning the images.

Issue: My cell cultures are showing inconsistent growth rates in long-term experiments. Could temperature fluctuations in the incubator be the cause?

Absolutely. Temperature is a critical parameter for cell culture, and even minor fluctuations can significantly impact cell growth, metabolism, and even gene expression.[4] Inconsistent temperatures can lead to variability between experiments and unreliable results.[5]

Troubleshooting Steps:

  • Monitor Incubator Temperature:

    • Use a calibrated thermometer or data logger to independently monitor the temperature inside your incubator. Do not rely solely on the incubator's built-in display.

    • Check for temperature variations in different areas of the incubator. Avoid placing flasks in "cold spots."[4]

  • Minimize Door Openings:

    • Every time the incubator door is opened, the internal temperature and humidity are disturbed.[6]

    • Plan your work to minimize the frequency and duration of door openings.[6]

    • If frequent access is necessary, consider using an incubator with a smaller, inner glass door.

  • Pre-warm Media and Reagents:

    • Adding cold media directly to your cells can cause thermal shock.[7][8]

    • Always pre-warm your media, PBS, and other solutions to 37°C in a water bath or a separate incubator before use.[4][5][9] Be cautious with serum-free media containing heat-sensitive growth factors; it may be better to bring it to room temperature rather than 37°C.[9]

  • Ensure Proper Air Circulation:

    • Do not overcrowd the incubator. Leave adequate space between flasks and plates to allow for proper air circulation and uniform temperature distribution.[4][5]

Issue: We are observing variability in our drug stability studies. How can we better control for thermal relaxation?

Controlling temperature is paramount in drug stability studies as it directly influences the rate of chemical degradation.[10][11] Temperature excursions outside of the specified storage conditions can compromise the integrity of the study and lead to inaccurate shelf-life predictions.[12]

Troubleshooting Steps:

  • Utilize High-Quality Stability Chambers:

    • Ensure your stability chambers are capable of maintaining temperature within the ICH-specified tolerances (typically ±2°C).[12]

    • Regularly calibrate and validate the temperature and humidity sensors within the chambers.

  • Continuous Monitoring and Alarms:

    • Implement a continuous monitoring system with alarms to be alerted immediately of any temperature excursions.[12]

    • Have a clear standard operating procedure (SOP) for responding to alarms and investigating excursions.

  • Stress Testing and Excursion Data:

    • Data from forced degradation and stress studies can help you understand the impact of short-term temperature excursions on your product's quality.[12]

    • This data can be used to justify the acceptance of products that have experienced minor temperature deviations during storage or transport.

Frequently Asked Questions (FAQs)

Q1: What is thermal relaxation?

A1: Thermal relaxation refers to the process by which a system returns to thermal equilibrium after a temperature change. In the context of long-term experiments, it relates to the expansion and contraction of materials and fluids in response to temperature fluctuations, which can introduce errors and variability into your results.

Q2: How can I prevent thermal shock to my cells when changing the media?

A2: To prevent thermal shock, it is crucial to pre-warm the new cell culture medium to the same temperature as the cells in the incubator (typically 37°C).[7][8] When removing the old medium and adding the new, do so gently by tilting the plate or flask and adding the new medium along the side to avoid dislodging adherent cells.[13]

Q3: What are the differences between active and passive temperature control systems?

A3:

  • Passive temperature control systems rely on the thermal properties of materials to maintain a stable temperature. Examples include using materials with low thermal expansion or employing phase-change materials that absorb and release heat at a constant temperature.[14]

  • Active temperature control systems use external energy to maintain a set temperature. These systems typically involve a sensor, a controller (like a PID controller), and a heating or cooling element.[15] Examples include water baths, chillers, and incubator heating elements.[16][17][18]

Q4: How often should I calibrate my temperature monitoring equipment?

A4: The frequency of calibration depends on the criticality of the experiment and the manufacturer's recommendations. For GMP-compliant drug stability studies, annual calibration is a common requirement. For research laboratories, it is good practice to have your temperature probes calibrated at least annually or to verify their accuracy against a certified reference thermometer periodically.

Quantitative Data

Table 1: Coefficient of Thermal Expansion (CTE) for Common Laboratory Materials

This table provides the linear CTE for various materials commonly found in experimental setups. A lower CTE indicates greater dimensional stability with temperature changes.[19][20]

MaterialCoefficient of Thermal Expansion (α) per °C (x 10⁻⁶)
Aluminum23.1
Borosilicate Glass3.3
Steel12.0
Stainless Steel17.3
Fused Silica0.55
Polycarbonate65.0
Polystyrene70.0

Data sourced from various engineering and material science databases.

Table 2: Typical Temperature Stability Specifications for Laboratory Incubators

This table shows typical temperature stability and uniformity specifications for different types of laboratory incubators.

Incubator TypeTemperature RangeTemperature StabilityTemperature Uniformity
General Purpose IncubatorAmbient +5°C to 75°C±0.5°C±1.5°C
CO₂ IncubatorAmbient +5°C to 60°C±0.1°C±0.3°C
Refrigerated BOD Incubator0°C to 60°C±0.2°C±0.5°C
High-Performance IncubatorAmbient +5°C to 105°C±0.1°C±0.2°C

Specifications are approximate and can vary by manufacturer and model.[21][22][23]

Experimental Protocols

Protocol 1: Basic Passive Temperature Control for Benchtop Experiments

This protocol describes a simple method to buffer a small-scale, short-term experiment from ambient temperature fluctuations using a water bath.

Materials:

  • Large insulated container (e.g., a foam cooler)

  • Water

  • Experimental setup (e.g., microplate, reaction tubes)

  • Waterproof bag or secondary container for the experiment

  • Calibrated thermometer

Procedure:

  • Fill the insulated container with water that has been equilibrated to the desired experimental temperature.

  • Place your experimental setup inside a waterproof bag or a smaller, sealed container.

  • Submerge the sealed experiment in the water bath, ensuring it is fully surrounded by water.

  • Place the calibrated thermometer in the water bath to monitor the temperature.

  • Cover the insulated container to minimize heat exchange with the surrounding air.

  • Periodically check the water temperature and add small amounts of warmer or cooler water as needed to maintain the desired temperature.[17]

Protocol 2: Best Practices for Maintaining a Stable Environment in a CO₂ Incubator

This protocol outlines key steps to ensure optimal temperature stability for long-term cell culture experiments.

Materials:

  • CO₂ Incubator

  • Calibrated thermometer

  • Cell culture flasks or plates

Procedure:

  • Initial Setup and Equilibration:

    • Place the incubator in a location away from direct sunlight, drafts, and heat-generating equipment.[2]

    • Level the incubator and ensure the door seals are clean and intact.

    • Fill the humidity pan with sterile distilled water.

    • Set the desired temperature (e.g., 37°C) and CO₂ level (e.g., 5%).

    • Allow the incubator to equilibrate for at least 24 hours before introducing any cell cultures.

  • Routine Use:

    • Minimize the frequency and duration of door openings.[6]

    • When accessing the incubator, have all necessary materials ready to work quickly and efficiently.

    • Pre-warm all media and reagents to 37°C before use.[4][5]

    • Place culture vessels on the shelves with adequate spacing to allow for air circulation.[4][5] Avoid stacking flasks directly on top of each other.[5]

    • Regularly check the water level in the humidity pan and refill as needed.

  • Monitoring and Maintenance:

    • Place a calibrated thermometer inside the incubator to independently verify the temperature.

    • Regularly clean and decontaminate the incubator interior according to the manufacturer's instructions.

    • Have the incubator's temperature and CO₂ sensors professionally calibrated annually.

Visualizations

Thermal_Relaxation_Control_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_control Control Strategies cluster_verification Verification & Refinement cluster_outcome Outcome Problem Observe Experimental Variability (e.g., drift, inconsistent growth) Monitor Monitor Environmental Temperature Problem->Monitor Hypothesize Thermal Cause Isolate Isolate Potential Sources of Fluctuation Monitor->Isolate Passive Passive Control (e.g., insulation, material selection) Isolate->Passive Implement Controls Active Active Control (e.g., incubator, water bath) Isolate->Active Implement Controls Calibrate Calibrate Sensors Passive->Calibrate Active->Calibrate Protocol Standardize Protocol Calibrate->Protocol Equilibrate Ensure System Equilibration Protocol->Equilibrate Result Reduced Variability & Improved Reproducibility Equilibrate->Result Achieve Stability

Caption: Workflow for troubleshooting and controlling thermal relaxation.

Signaling_Pathway_Impact cluster_cellular Cellular Level cluster_pathway Signaling Pathway cluster_outcome Experimental Outcome Temp Temperature Fluctuation Protein Protein Denaturation & Misfolding Temp->Protein Enzyme Altered Enzyme Kinetics Temp->Enzyme Membrane Changes in Membrane Fluidity Temp->Membrane Stress Stress Response Activation (e.g., Heat Shock Proteins) Protein->Stress Signal Disrupted Signal Transduction Enzyme->Signal Membrane->Signal Phenotype Altered Cellular Phenotype (e.g., growth, differentiation) Stress->Phenotype Signal->Phenotype Variability Increased Experimental Variability Phenotype->Variability

References

Technical Support Center: Mitigating Phototoxicity Unrelated to DHFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to phototoxicity that are not associated with dihydrofolate reductase (DHFR) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is drug-induced phototoxicity and how does it differ from photoallergy?

Drug-induced phototoxicity is a non-immunological skin reaction that occurs when a chemical or drug in the skin absorbs ultraviolet (UV) or visible light, leading to cellular damage. This reaction can happen in any individual exposed to sufficient amounts of the drug and light. In contrast, photoallergy is a less common, immune-mediated (Type IV hypersensitivity) reaction that requires prior sensitization to the photoactivated substance.

Q2: What are the common mechanisms of phototoxicity for compounds not targeting DHFR?

The primary mechanism for most phototoxic non-DHFR inhibitors involves the absorption of light energy (primarily UVA) by the compound. This leads to the formation of an excited state molecule that can then generate reactive oxygen species (ROS) like singlet oxygen and superoxide anions through two main pathways:

  • Type I Reaction: The excited drug transfers an electron to a substrate, forming free radicals that can react with oxygen to produce ROS.

  • Type II Reaction: The excited drug directly transfers its energy to molecular oxygen, creating highly reactive singlet oxygen.

These ROS can then cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cytotoxicity.

Q3: Which classes of non-DHFR inhibiting drugs are commonly associated with phototoxicity?

Several classes of drugs are known to cause phototoxicity through mechanisms independent of DHFR inhibition. These include:

  • Fluoroquinolone Antibiotics (e.g., ciprofloxacin, lomefloxacin)

  • Tetracycline Antibiotics (e.g., doxycycline, demeclocycline)[1]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., ketoprofen, naproxen)

  • Cardiovascular Agents (e.g., amiodarone)

  • Antifungal Agents (e.g., voriconazole)

Troubleshooting Experimental Assays for Phototoxicity

This section provides guidance on common issues encountered during in vitro phototoxicity testing.

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD 432)

Q: My results from the 3T3 NRU assay are inconsistent between experiments. What are the likely causes?

Inconsistent results in the 3T3 NRU assay can stem from several factors:

  • Cell Health and Confluency: Ensure that the Balb/c 3T3 cells are healthy, in the exponential growth phase, and seeded at a consistent density to reach approximately 50% confluency at the time of the experiment. Over-confluent or stressed cells can show variable responses.

  • Compound Solubility and Stability: Poor solubility of the test compound can lead to inaccurate concentrations and variable results. Verify the solubility in the assay medium and consider using a validated solvent. Also, confirm the stability of the compound under light exposure.

  • Irradiation Source and Dose: The intensity and spectrum of the UVA source must be consistent. Calibrate the light source regularly to ensure a precise and reproducible dose is delivered to the cells. Uneven illumination across the plate can also be a source of variability.

  • Neutral Red Staining and Extraction: Incomplete washing of cells or residual phenol red in the medium can interfere with the neutral red uptake measurement. Ensure thorough but gentle washing and complete extraction of the dye from the cells before reading the absorbance.

Q: I am observing high cytotoxicity in the dark control plates. How should I interpret this?

High cytotoxicity in the absence of light indicates that your test compound is intrinsically cytotoxic at the tested concentrations. This is not a phototoxic effect. To assess phototoxicity, you may need to test a lower, non-cytotoxic concentration range of your compound.

Reactive Oxygen Species (ROS) Assay (OECD 495)

Q: My ROS assay shows high background fluorescence. What can I do to reduce it?

High background fluorescence can be caused by:

  • Autofluorescent Compounds: The test compound itself may be fluorescent, interfering with the assay. Run a control with the compound in the absence of the fluorescent probe to quantify its intrinsic fluorescence and subtract it from the results.

  • Contaminated Reagents or Media: Use fresh, high-quality reagents and media. Phenol red in culture media can be a source of background fluorescence; consider using a phenol red-free medium for the assay.

  • Inappropriate Plate Type: Use black, clear-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk and background.

Q: The positive control in my ROS assay is not showing a significant increase in ROS. What could be the problem?

A weak or absent signal from the positive control (e.g., chlorpromazine) could be due to:

  • Degraded Positive Control: Ensure the positive control is stored correctly and has not expired.

  • Insufficient Light Exposure: Verify the output of your light source and the duration of exposure.

  • Cellular Health: If using a cell-based ROS assay, ensure the cells are healthy and metabolically active.

  • Probe Concentration and Incubation: Optimize the concentration of the ROS-sensitive probe and the incubation time to ensure adequate uptake and response.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro phototoxicity studies for common non-DHFR inhibitors.

Table 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Data

Drug ClassCompoundIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)Photo-Irritation Factor (PIF)Phototoxicity Classification
Fluoroquinolones Ciprofloxacin>1001.5>66Phototoxic
Lomefloxacin>1000.8>125Phototoxic
Moxifloxacin>100>100~1Non-phototoxic
Tetracyclines Doxycycline>1002.3>43Phototoxic
Demeclocycline750.1750Phototoxic
Minocycline>100>100~1Non-phototoxic
NSAIDs Ketoprofen120.1580Phototoxic
Naproxen>10015>6.7Phototoxic
Cardiovascular Amiodarone8.50.421.25Phototoxic
Antifungals Voriconazole>505.2>9.6Phototoxic

Note: IC50 values and PIF can vary between studies depending on the specific experimental conditions. A PIF > 5 is generally considered indicative of phototoxic potential.

Table 2: Reactive Oxygen Species (ROS) Generation Data

Drug ClassCompoundROS Assay TypeEndpointResult
Fluoroquinolones LomefloxacinSinglet OxygenQuantum YieldHigh
CiprofloxacinSuperoxide AnionRelative ProductionModerate
Tetracyclines DoxycyclineSinglet OxygenRelative GenerationHigh
NSAIDs KetoprofenMultiple ROSRelative FluorescenceHigh
Cardiovascular AmiodaroneSinglet OxygenRelative ProductionHigh

Experimental Protocols

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD TG 432)
  • Cell Culture: Seed Balb/c 3T3 fibroblasts in two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in a suitable solvent and add to the cells. Include a solvent control and a positive control (e.g., chlorpromazine).

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the other plate in the dark.

  • Post-Incubation: Replace the treatment medium with fresh culture medium and incubate for another 24 hours.

  • Neutral Red Staining: Add neutral red solution to all wells and incubate for 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells and then add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the neutral red from the lysosomes of viable cells.

  • Data Analysis: Measure the absorbance of the extracted dye at 540 nm. Calculate the concentration of the test compound that reduces cell viability by 50% (IC50) for both the irradiated and non-irradiated plates. The Photo-Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA).

Protocol: In Chemico Reactive Oxygen Species (ROS) Assay (OECD TG 495)
  • Reagent Preparation: Prepare solutions of the test compound, positive control (e.g., quinine), negative control, and ROS detection reagents (e.g., for singlet oxygen and superoxide anion).

  • Assay Setup: In a 96-well plate, combine the test compound with the ROS detection reagents.

  • Irradiation: Expose the plate to a controlled dose of simulated sunlight.

  • Measurement: Measure the change in absorbance or fluorescence of the detection reagents, which correlates with the amount of ROS generated.

  • Data Analysis: Calculate the amount of singlet oxygen and superoxide anion produced. Compare the results to predefined thresholds to classify the photoreactive potential of the compound.

Visualizations

Signaling Pathways in Phototoxicity

The generation of ROS by photoactivated compounds can trigger several downstream signaling pathways, leading to cellular stress, inflammation, and apoptosis.

Phototoxicity_Signaling cluster_stimulus External Stimulus cluster_cellular_events Cellular Events cluster_signaling Signaling Cascades cluster_outcomes Cellular Outcomes UV_Light UVA/Visible Light Drug Photosensitizing Compound Activated_Drug Excited State Compound Drug->Activated_Drug ROS Reactive Oxygen Species (ROS) Activated_Drug->ROS Oxidative_Stress Oxidative Stress (DNA, Lipid, Protein Damage) ROS->Oxidative_Stress MAPK MAPK Pathway (JNK, p38, ERK) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Inflammation Inflammation (Cytokine Release) MAPK->Inflammation Apoptosis Apoptosis (Caspase Activation) MAPK->Apoptosis NFkB->Inflammation Cell_Damage Cell Damage & Phototoxicity Inflammation->Cell_Damage Apoptosis->Cell_Damage

Caption: General signaling pathway for drug-induced phototoxicity.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the phototoxicity of a compound.

Phototoxicity_Workflow UV_Vis UV-Vis Spectroscopy (Absorbance 290-700 nm) Decision1 Absorbance > 1000 L/mol·cm? UV_Vis->Decision1 ROS_Assay In Chemico ROS Assay (OECD 495) Decision1->ROS_Assay Yes End_Low_Risk End: Low Phototoxicity Risk Decision1->End_Low_Risk No Decision2 ROS Positive? ROS_Assay->Decision2 NRU_Assay 3T3 NRU Assay (OECD 432) Decision2->NRU_Assay Yes Decision2->End_Low_Risk No Decision3 Phototoxic (PIF > 5)? NRU_Assay->Decision3 Risk_Assessment Further Risk Assessment (e.g., in vivo studies) Decision3->Risk_Assessment Yes Decision3->End_Low_Risk No End_High_Risk End: High Phototoxicity Risk Risk_Assessment->End_High_Risk

Caption: Tiered testing workflow for phototoxicity assessment.

References

Technical Support Center: Experimental Controls for Photoswitching Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photoswitchable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters to characterize a photoswitch?

A1: The three most critical parameters to characterize the performance of a photoswitch are the Photoisomerization Quantum Yield (Φ), the Photostationary State (PSS), and Cyclability.

  • Photoisomerization Quantum Yield (Φ): This measures the efficiency of the photoisomerization process, representing the number of molecules that successfully switch per photon absorbed.[1] A higher quantum yield indicates a more efficient switch.

  • Photostationary State (PSS): This is the equilibrium ratio of the two isomers (e.g., cis and trans) under continuous irradiation at a specific wavelength.[2] It is crucial for determining the maximum achievable concentration of the desired photoisomer.

  • Cyclability: This refers to the number of times a photoswitch can be cycled between its isomeric states without significant degradation.[3] Poor cyclability can indicate photodegradation or other irreversible side reactions.

Q2: What is the difference between photopharmacology and optogenetics?

A2: Both are techniques that use light to control biological processes, but they differ in their fundamental approach.

  • Optogenetics involves genetically introducing light-sensitive proteins (opsins) into target cells, making them responsive to light.[4] This approach requires genetic modification of the biological system.[5]

  • Photopharmacology uses externally delivered, light-sensitive small molecules (photoswitchable drugs) to control the activity of endogenous proteins.[6][7] This method does not require genetic modification of the target cells.[5]

Q3: How can I distinguish between successful photoisomerization and photobleaching?

A3: Distinguishing between these two processes is critical for interpreting your results.

  • Photoisomerization is a reversible process. If you can switch the molecule back to its original state by irradiating with a different wavelength of light, you are likely observing photoisomerization. This process should also show a clear isosbestic point in the UV-Vis spectrum, where the absorbance does not change during the switching process.

  • Photobleaching is the irreversible photochemical destruction of the fluorophore or photoswitch.[8][9] If the absorbance of your compound decreases upon irradiation and does not recover when you switch the light source to the back-isomerization wavelength, you are likely observing photobleaching.[9]

Troubleshooting Guide

Problem 1: Incomplete or No Photoswitching

Possible Cause Troubleshooting Step
Incorrect WavelengthVerify the absorption spectra of both isomers and ensure you are using the optimal wavelengths for forward and reverse switching. Overlapping absorption spectra of the two isomers can lead to incomplete conversion.[10][11]
Low Light IntensityIncrease the light intensity or the duration of irradiation. Ensure your light source is properly calibrated and delivering the expected power.
Solvent EffectsThe polarity and viscosity of the solvent can significantly impact photoswitching efficiency. Test the switching in different solvents to find the optimal conditions.
Presence of QuenchersMolecular oxygen can act as a quencher for the excited state of some photoswitches, particularly those operating via a triplet state.[12] De-gas your solvent by bubbling with an inert gas (e.g., argon or nitrogen).
Thermal RelaxationIf the metastable isomer has a short thermal half-life, it may be relaxing back to the stable form too quickly.[13] Consider performing the experiment at a lower temperature.
Incorrect pHFor pH-sensitive photoswitches, ensure the buffer pH is optimal for the desired isomerization.[14]

Problem 2: Compound Degrades Upon Irradiation (Photodegradation)

Possible Cause Troubleshooting Step
High-Energy LightUV light can be damaging to molecules.[15] If possible, use photoswitches that operate with lower-energy visible or near-infrared (NIR) light.
PhototoxicityThe light itself or the photoswitch in its excited state can generate reactive oxygen species (ROS), which can damage the compound and the biological sample.[3]
Intrinsic InstabilityThe photoswitch itself may be inherently unstable. Assess its cyclability by repeatedly switching between the two states and monitoring the absorbance. A decrease in absorbance over cycles indicates degradation.

Problem 3: Poor Reversibility or "Stuck" in One State

Possible Cause Troubleshooting Step
Irreversible Side ReactionsThe excited state may be undergoing irreversible chemical reactions other than isomerization. Analyze the sample by HPLC or mass spectrometry after irradiation to identify potential side products.
Formation of AggregatesChanges in solubility between the two isomers can lead to aggregation, preventing efficient back-switching.
Incomplete Back-IsomerizationThe quantum yield for the reverse reaction may be very low. Ensure you are using the optimal wavelength and sufficient light intensity for the back-isomerization.

Experimental Protocols

Protocol 1: Determination of Photostationary State (PSS)

This protocol describes how to determine the ratio of isomers at the photostationary state using UV-Vis spectroscopy.

  • Sample Preparation: Prepare a solution of your photoswitchable compound in a suitable solvent in a quartz cuvette.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the sample before irradiation. This typically represents the 100% thermally stable isomer (e.g., the trans form).

  • Irradiation: Irradiate the sample with a light source at a fixed wavelength (λ1) that induces photoisomerization.

  • Monitor Spectral Changes: Record the UV-Vis spectra at regular intervals during irradiation until no further changes in the spectrum are observed. This indicates that the photostationary state has been reached.[16]

  • Data Analysis: The composition of the PSS can be calculated from the absorbance at a wavelength where the two isomers have significantly different extinction coefficients. You will also need the spectrum of the pure second isomer, which can sometimes be isolated or its spectrum extrapolated from the switching data.

Protocol 2: Measurement of Photoisomerization Quantum Yield (Φ)

The quantum yield is determined by measuring the initial rate of photoisomerization upon light exposure.

  • Actinometry: First, the photon flux of your light source must be accurately measured using a chemical actinometer, such as potassium ferrioxalate.[17][18] This is a standard photochemical experiment to calibrate the light source.

  • Sample Preparation: Prepare a dilute solution of your photoswitch with a known concentration and an absorbance at the irradiation wavelength ideally between 0.1 and 0.2 to ensure uniform light absorption.

  • Irradiation and Data Collection: Irradiate the sample with the calibrated light source and record the change in absorbance over a short period. The key is to measure the initial rate of change before a significant amount of the back-reaction occurs.[16]

  • Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (initial rate of change in concentration) / (photon flux × (1 - 10-A) × cell path length) where A is the absorbance at the irradiation wavelength.

Protocol 3: Assessment of Phototoxicity

This protocol provides a basic framework for assessing the potential phototoxicity of your photoswitching experiment on live cells.

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate suitable for microscopy.

  • Experimental Groups: Include the following control groups:

    • Cells only (no treatment)

    • Cells + vehicle (solvent used to dissolve the photoswitch)

    • Cells + photoswitch (in the dark)

    • Cells + light irradiation (at the wavelength and intensity used for switching, without the photoswitch)

    • Cells + photoswitch + light irradiation

  • Irradiation: Irradiate the designated wells with the same light dose that will be used in the actual experiment.

  • Viability Assay: After a suitable incubation period (e.g., 24 hours), assess cell viability using a standard assay such as MTT, AlamarBlue, or a live/dead staining kit.

  • Data Analysis: Compare the viability across all groups. A significant decrease in viability in the "Cells + photoswitch + light" group compared to the other controls would indicate phototoxicity.

Quantitative Data Summary

ParameterSymbolDescriptionTypical Values
Photoisomerization Quantum Yield ΦEfficiency of photoconversion per absorbed photon.[1]0.01 - 0.5
Photostationary State PSSEquilibrium ratio of isomers under irradiation.[2]10% - 99% of one isomer
Thermal Half-life t1/2Time for 50% of the metastable isomer to thermally relax to the stable isomer.[19]Milliseconds to Years
Molar Extinction Coefficient εMeasure of how strongly a chemical species absorbs light at a given wavelength.103 - 105 M-1cm-1

Visualizations

Experimental_Workflow_for_Photoswitch_Characterization cluster_preparation Sample Preparation cluster_characterization Photochemical Characterization cluster_analysis Data Analysis Prep Prepare Photoswitch Solution UVVis Record Initial UV-Vis Spectrum Prep->UVVis Irradiate_QY Irradiate for Quantum Yield Prep->Irradiate_QY Irradiate_PSS Irradiate to PSS at λ1 UVVis->Irradiate_PSS Measure_PSS Measure PSS Spectrum Irradiate_PSS->Measure_PSS Calc_PSS Calculate PSS Ratio Measure_PSS->Calc_PSS Actinometry Calibrate Light Source (Actinometry) Actinometry->Irradiate_QY Measure_QY Measure Initial Rate of Change Irradiate_QY->Measure_QY Calc_QY Calculate Quantum Yield (Φ) Measure_QY->Calc_QY

Workflow for Photoswitch Characterization.

Troubleshooting_Incomplete_Photoswitching Start Incomplete Photoswitching Observed Check_Wavelength Verify Wavelength & Spectrum Overlap Start->Check_Wavelength Check_Intensity Check Light Intensity & Duration Start->Check_Intensity Check_Solvent Evaluate Solvent Effects Start->Check_Solvent Check_Quenchers Check for Quenchers (e.g., O2) Start->Check_Quenchers Solution_Wavelength Optimize Wavelength Selection Check_Wavelength->Solution_Wavelength Incorrect Solution_Intensity Increase Light Intensity/Duration Check_Intensity->Solution_Intensity Too Low Solution_Solvent Change Solvent Check_Solvent->Solution_Solvent Suboptimal Solution_Quenchers De-gas Solvent Check_Quenchers->Solution_Quenchers Present

Troubleshooting Incomplete Photoswitching.

Signaling_Pathway_Phototoxicity Light Light Irradiation Photoswitch Photoswitchable Compound Light->Photoswitch Absorption Excited_State Excited State Photoswitch Photoswitch->Excited_State Oxygen Molecular Oxygen (O2) Excited_State->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Cellular_Damage Cellular Damage / Phototoxicity ROS->Cellular_Damage

References

Technical Support Center: Optimizing Methotrexate Concentration for Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing methotrexate concentration for antiproliferative assays.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of determining the optimal methotrexate concentration for antiproliferative assays.

Question/Issue Possible Cause(s) Suggested Solution(s)
No dose-dependent inhibition of cell proliferation observed. 1. Methotrexate concentration range is too low or too high. 2. Incubation time is too short. 3. Cell line is resistant to methotrexate. 4. Issues with the assay itself (e.g., MTT assay).1. Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar) to determine the IC50.[1][2][3] 2. Increase the incubation time (e.g., 48, 72, or even 96 hours), as methotrexate's effect is cell-cycle dependent.[4][5][6][7] 3. Research the specific cell line for known resistance mechanisms. Consider using a different cell line or a combination therapy approach.[8] 4. Ensure that the culture medium does not contain components that can interfere with the assay or rescue cells from methotrexate's effects, such as high levels of folic acid, thymidine, or hypoxanthine.[9][10]
High variability between replicate wells. 1. Inconsistent cell seeding density. 2. Pipetting errors during drug dilution or reagent addition. 3. "Edge effect" in the microplate. 4. Cell clumping.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution.[11] 2. Use calibrated pipettes and change tips between dilutions. Prepare a master mix of the drug dilution to add to the wells. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. 4. Gently triturate the cell suspension before seeding to break up clumps.
Unexpectedly low cell viability in control (untreated) wells. 1. Poor cell health or contamination (e.g., mycoplasma). 2. Suboptimal culture conditions (e.g., incorrect CO2, temperature, or humidity). 3. Toxicity from the vehicle (e.g., DMSO) used to dissolve methotrexate.1. Regularly check cell morphology and test for mycoplasma contamination. Use cells in their logarithmic growth phase.[12] 2. Ensure incubators are properly calibrated and maintained. 3. Include a vehicle control in your experimental setup to assess its toxicity. Ensure the final concentration of the vehicle is low and consistent across all wells.
IC50 value is significantly different from published data for the same cell line. 1. Differences in experimental conditions (e.g., cell passage number, media formulation, serum concentration, incubation time). 2. Variations in the methotrexate stock solution concentration.1. Standardize your protocol and document all experimental parameters. Be aware that cell characteristics can change with high passage numbers.[13] 2. Verify the concentration of your methotrexate stock solution. Prepare fresh stock solutions regularly.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of methotrexate in antiproliferative assays?

Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[4][14][15][16] By blocking DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis, repair, and cellular replication.[14][16] This cytotoxic effect is most prominent during the S phase of the cell cycle, making rapidly proliferating cells more susceptible.[14][15]

2. What is a typical starting concentration range for methotrexate in an antiproliferative assay?

The effective concentration of methotrexate can vary significantly depending on the cell line. A broad range of concentrations should be tested initially. For sensitive cell lines, concentrations can be in the nanomolar (nM) range, while for more resistant lines, micromolar (µM) concentrations may be necessary.[1][3][17] A common starting approach is to use a logarithmic serial dilution series, for example, from 0.01 µM to 100 µM.[1][3][18]

3. How does methotrexate affect the cell cycle?

Methotrexate typically causes cell cycle arrest in the S phase, as it directly inhibits DNA synthesis.[5][7][19] This can be observed using flow cytometry analysis of DNA content, where an accumulation of cells in the S phase is expected after treatment.[4][6][7][20] Some studies have also reported effects on the G1-S boundary and G2 phase.[4][7][19]

4. Which assays can be used to measure the antiproliferative effects of methotrexate?

Several assays can be employed:

  • MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indirect indicator of cell viability and proliferation.[9][21]

  • Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation.[22][23] Immunostaining for Ki-67 followed by microscopy or flow cytometry can quantify the proportion of proliferating cells.

  • Flow Cytometry for Cell Cycle Analysis: Staining cells with a DNA-binding dye like propidium iodide allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M).[4][20][24][25]

  • Direct Cell Counting: Using a hemocytometer or an automated cell counter to determine cell numbers over time.

Data Presentation

Table 1: Reported IC50 Values of Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value
DaoyMedulloblastoma144 (6 days)9.5 x 10⁻² µM
Saos-2Osteosarcoma144 (6 days)3.5 x 10⁻² µM
HCT-116Colorectal Cancer122.3 mM
HCT-116Colorectal Cancer240.37 mM
HCT-116Colorectal Cancer480.15 mM
A-549Lung Carcinoma480.10 mM
HCT116Colon Cancer~4824.2 nM
CCRF-CEMAcute Lymphoblastic Leukemia~485.6 nM
THP-1Acute Myeloid Leukemia~4821.9 nM
MV-4-IIAcute Myeloid Leukemia~485.15 nM
Saos-2OsteosarcomaNot Specified25.78 µmol/l
Saos-2/MTX4.4 (Resistant)OsteosarcomaNot Specified328.24 µmol/l

Note: IC50 values are highly dependent on experimental conditions and can vary between labs.[1][8][17][26]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[21][27]

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Methotrexate Treatment:

    • Prepare a series of methotrexate dilutions in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the corresponding methotrexate dilution. Include vehicle-only and media-only controls.

    • Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Ki-67 Staining for Proliferation (Flow Cytometry)

This protocol is a generalized procedure based on common practices for intracellular staining.[22][24][25][28]

  • Cell Preparation and Treatment:

    • Culture and treat cells with methotrexate as described for the MTT assay in appropriate culture vessels (e.g., 6-well plates).

    • Harvest both adherent and suspension cells.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells by adding cold 70-80% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

    • Wash the fixed cells twice with staining buffer (e.g., PBS with 1% FBS).

  • Immunostaining:

    • Resuspend the cell pellet in staining buffer to a concentration of 1 x 10⁷ cells/mL.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the anti-Ki-67 antibody (or isotype control) at the manufacturer's recommended dilution.

    • Incubate at room temperature for 20-30 minutes in the dark.

    • Wash the cells with staining buffer.

    • If using an unconjugated primary antibody, resuspend the cells in staining buffer containing a fluorescently labeled secondary antibody and incubate for 30 minutes in the dark. Wash again.

  • DNA Staining and Analysis:

    • Resuspend the cells in a staining buffer containing a DNA dye (e.g., Propidium Iodide or 7-AAD) and RNase A.

    • Analyze the samples on a flow cytometer. The Ki-67 positive population represents the proliferating cells.

Visualizations

Methotrexate_Mechanism_of_Action cluster_pathway Folate Metabolism Pathway cluster_inhibition Drug Action Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Pyrimidines Purines & Pyrimidines THF->Purines_Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Methotrexate Methotrexate Methotrexate->DHF Inhibits DHFR

Caption: Mechanism of action of Methotrexate.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start: Select Cell Line Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Methotrexate (e.g., 48-72h) Seed_Cells->Treat_Cells Prepare_MTX Prepare Methotrexate Serial Dilutions Prepare_MTX->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Plot_Curve Plot Dose-Response Curve Read_Absorbance->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for determining IC50 of Methotrexate.

Troubleshooting_Tree Start Issue: No Dose-Dependent Inhibition Check_Concentration Is the concentration range appropriate (nM to µM)? Start->Check_Concentration Check_Incubation Is the incubation time sufficient (≥48h)? Check_Concentration->Check_Incubation Yes Solution_Concentration Solution: Perform a wider range of dilutions. Check_Concentration->Solution_Concentration No Check_Cell_Line Is the cell line known to be resistant? Check_Incubation->Check_Cell_Line Yes Solution_Incubation Solution: Increase incubation time. Check_Incubation->Solution_Incubation No Check_Assay Are there assay interferences? Check_Cell_Line->Check_Assay No Solution_Cell_Line Solution: Verify resistance profile of the cell line. Check_Cell_Line->Solution_Cell_Line Yes Solution_Assay Solution: Check media components and assay controls. Check_Assay->Solution_Assay Yes

References

Avoiding photobleaching of Phototrexate during microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phototrexate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching during fluorescence microscopy experiments, ensuring high-quality data and preserving your sample's integrity.

Understanding Photobleaching of this compound

This compound is a photoswitchable antifolate drug, meaning its activity can be turned on and off with light.[1] The cis isomer of this compound is the potent, active form that inhibits the dihydrofolate reductase (DHFR) enzyme, while the trans isomer is nearly inactive.[1][2][3] Activation to the cis state is typically achieved with UVA light (around 375 nm), and it can be reverted to the trans state with blue or white light, or through thermal relaxation in the dark.[2][4]

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light.[5][6][7][8][9] This process can significantly impact the quality and quantitative accuracy of your microscopy data. When imaging this compound, the goal is to effectively activate it to its cis form while simultaneously minimizing the photobleaching of this active isomer during observation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound photobleaching?

A1: Like other fluorophores, photobleaching of this compound is primarily caused by:

  • High-intensity illumination: Intense light, especially from lasers, increases the rate at which this compound molecules are excited, leading to a higher probability of photochemical damage.[10][11]

  • Prolonged exposure to light: The longer the sample is illuminated, the more cycles of excitation and emission the this compound molecules undergo, increasing the cumulative damage.[11][12]

  • Presence of reactive oxygen species (ROS): During the fluorescence process, excited fluorophores can interact with molecular oxygen to generate ROS, which can then chemically damage the this compound molecule, rendering it non-fluorescent.[10]

Q2: How does the photoswitchable nature of this compound affect photobleaching?

A2: The photoswitchable nature of this compound introduces a unique consideration. The UVA light used to activate this compound to its therapeutic cis state can also contribute to photobleaching. Therefore, a delicate balance must be struck between efficient photoactivation and minimizing photodamage. Continuous high-intensity UVA exposure will not only activate but also bleach the active cis-Phototrexate.

Q3: Can I use antifade reagents with this compound?

A3: Yes, using antifade reagents is a highly recommended strategy to reduce the photobleaching of this compound.[10] These reagents work by scavenging reactive oxygen species (ROS) from the sample medium, thereby protecting the fluorophore from oxidative damage.[10] Both commercial and homemade antifade solutions can be effective.

Q4: What are some common antifade reagents I can use?

A4: Several commercial antifade mounting media are available for both fixed and live-cell imaging. Popular choices include ProLong™ Gold, VECTASHIELD®, and SlowFade™.[10][13][14] For live-cell imaging, reagents like ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent are suitable as they are formulated to be non-toxic to cells.[13][15] Some common components of antifade reagents include:

  • DABCO (1,4-diazabicyclo[2.2.2]octane)

  • n-propyl gallate

  • Trolox (a water-soluble vitamin E analog)

Troubleshooting Guide: Minimizing this compound Photobleaching

This guide provides specific troubleshooting steps to address common issues related to this compound photobleaching during microscopy.

Problem Potential Cause Recommended Solution
Rapid signal loss after UVA activation Excitation light intensity is too high.Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal-to-noise ratio.[10][16] Use neutral density filters to attenuate the light source without changing its spectral properties.[7][8][10]
Fluorescence fades quickly during time-lapse imaging Cumulative exposure to excitation light is excessive.Decrease the total exposure time by using the shortest possible exposure for your camera or detector.[10][16] Increase the time interval between acquisitions to the longest duration that still captures the dynamics of your biological process.[15]
High background noise and poor signal Autofluorescence from the sample or medium.Before introducing this compound, you can intentionally photobleach the sample with broad-spectrum light to reduce background autofluorescence.[8][12]
Sample shows signs of phototoxicity (e.g., blebbing, cell death) in live-cell imaging The combination of UVA activation and imaging illumination is causing cellular damage.Optimize the UVA activation step to use the minimum required dose for sufficient cis-Phototrexate conversion.[2] Use imaging wavelengths that are as far from the UVA activation wavelength as possible to avoid unintentional re-isomerization or further damage. For live-cell imaging, consider using advanced microscopy techniques like spinning disk confocal or light-sheet microscopy, which are known to be gentler on samples.[11][17]
Inconsistent fluorescence intensity between experiments Variations in sample preparation and imaging conditions.Standardize your entire workflow, from cell seeding and this compound incubation to imaging settings. Use an antifade reagent consistently across all samples.[18] Create and apply a photobleaching correction curve if quantitative comparisons are critical.[7]

Experimental Protocols

Protocol 1: General Imaging of this compound in Fixed Cells
  • Sample Preparation: Prepare your cells or tissue sections on a microscope slide or coverslip.

  • This compound Incubation: Incubate the sample with the desired concentration of trans-Phototrexate in an appropriate buffer, protected from light.

  • Washing: Gently wash the sample to remove any unbound this compound.

  • Mounting: Mount the coverslip using an antifade mounting medium (e.g., ProLong™ Gold).

  • Photoactivation: Expose the region of interest to UVA light (e.g., 375 nm) to convert trans-Phototrexate to cis-Phototrexate. Use the lowest effective light dose to achieve activation.

  • Imaging: Immediately begin imaging the fluorescence of cis-Phototrexate using the appropriate excitation and emission filters.

  • Image Acquisition Settings:

    • Use the lowest possible laser power/illumination intensity.

    • Set the shortest possible exposure time that yields a good signal.

    • For z-stacks, use the coarsest z-step that still provides the required axial resolution.

Protocol 2: Live-Cell Imaging with this compound
  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

  • This compound Loading: Add trans-Phototrexate to the cell culture medium and incubate for the desired duration, keeping the cells in the dark.

  • Antifade Reagent (Optional but Recommended): For extended time-lapse experiments, consider adding a live-cell compatible antifade reagent (e.g., ProLong™ Live) to the medium.[13]

  • Microscope Setup: Place the sample on the microscope stage, which should be equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels.

  • Photoactivation: Use a targeted UVA light source (e.g., a 375 nm laser line on a confocal microscope) to activate this compound in a specific region of interest.

  • Time-Lapse Imaging: Set up your time-lapse acquisition with the following considerations:

    • Minimize illumination intensity and exposure time.

    • Maximize the interval between time points.

    • Only illuminate the sample when acquiring an image (use shuttering).[11]

Visualizing Workflows and Pathways

Photobleaching_Pathway Mechanism of Photobleaching S0 Ground State (S0) This compound S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached This compound S1->Bleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS + O2 ROS->Bleached Oxidation

Caption: The Jablonski diagram illustrating the primary pathways leading to photobleaching.

Experimental_Workflow Optimized Imaging Workflow for this compound cluster_prep Sample Preparation cluster_imaging Microscopy cluster_troubleshoot Troubleshooting Loop Prep Prepare Sample (Fixed or Live) Incubate Incubate with trans-Phototrexate Prep->Incubate Wash Wash (optional) Incubate->Wash Mount Mount with Antifade Reagent Wash->Mount Activate Photoactivate with minimal UVA dose Mount->Activate Image Acquire Image (low light, short exposure) Activate->Image Analyze Analyze Data Image->Analyze Check Assess Signal & Photobleaching Image->Check Check->Analyze If Signal is Good Optimize Optimize Settings (Intensity, Time) Check->Optimize If Bleaching is High Optimize->Image

Caption: A workflow for minimizing this compound photobleaching during microscopy experiments.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Phototrexate and Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Phototrexate and the widely-used chemotherapeutic agent, Methotrexate. This analysis is supported by experimental data to highlight the key differences and potential applications of these two dihydrofolate reductase (DHFR) inhibitors.

This compound is a novel, photoswitchable analog of Methotrexate, offering spatiotemporal control over its cytotoxic activity.[1][2][3] Its mechanism of action, like Methotrexate, centers on the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][4][5] This inhibition disrupts the synthesis of purines and pyrimidines, essential precursors for DNA and RNA, ultimately leading to a halt in cell division and proliferation.[1][4]

The key distinction of this compound lies in its photo-isomerization. The trans-isomer of this compound, prevalent in the dark or under blue or white light, is largely inactive.[6][7] However, upon exposure to UVA light (around 375 nm), it converts to its cis-isomer, a potent inhibitor of DHFR with cytotoxicity comparable to that of Methotrexate.[6][7] This light-activated potency presents a significant advantage in targeted cancer therapy, allowing for localized drug activation and potentially reducing systemic side effects.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound isomers and Methotrexate, providing a quantitative comparison of their cytotoxic effects on HeLa cervical cancer cells.

CompoundIC50 (HeLa cells)Light Condition
cis-Phototrexate~6 nMUVA light (375 nm)
trans-Phototrexate~34 µMDark / Blue or White light
MethotrexateSimilar to cis-PhototrexateN/A
[6][7]

Experimental Protocols

The cytotoxicity data presented above was primarily determined using the MTT assay, a colorimetric method to assess cell viability.

MTT Assay for Cell Viability

Objective: To quantify the cytotoxic effects of cis-Phototrexate, trans-Phototrexate, and Methotrexate on HeLa cells.

Methodology:

  • Cell Culture: HeLa cervical cancer cells were cultured in appropriate media and conditions.

  • Compound Preparation: Stock solutions of trans-Phototrexate, cis-Phototrexate (generated by exposing trans-Phototrexate to 375 nm light), and Methotrexate were prepared.

  • Cell Seeding: HeLa cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cultured cells were incubated with varying concentrations of the test compounds (cis-Phototrexate, trans-Phototrexate, and Methotrexate) for 24 hours at 37°C.[7] Control wells containing cells with vehicle solution were also included for normalization.[7]

  • MTT Addition: After the 24-hour incubation period, the treatment medium was removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.[7] The plates were then incubated for a further period to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: The formazan crystals were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).[8] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability was calculated as a percentage of the control group. The IC50 values were then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for comparing the cytotoxicity of this compound and Methotrexate.

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_inhibitors Inhibitors DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Pyrimidines Purines & Pyrimidines THF->Purines_Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA_Synthesis Cell_Division Cell Division & Proliferation DNA_RNA_Synthesis->Cell_Division Methotrexate Methotrexate Methotrexate->DHF Inhibits This compound cis-Phototrexate (Active form) This compound->DHF Inhibits

Caption: Inhibition of DHFR by Methotrexate and cis-Phototrexate.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed HeLa Cells in 96-well plates incubation Incubate with this compound isomers & Methotrexate for 24h start->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Incubate for Formazan Crystal Formation add_mtt->formazan dissolve Dissolve Crystals with DMSO formazan->dissolve read_absorbance Measure Absorbance dissolve->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

References

Comparative Efficacy of Folate Receptor-Targeted Photosensitizers: An Analog Study to "Phototrexate"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific photosensitizer marketed under the name "Phototrexate" is not prominently documented in peer-reviewed literature, the name implies a photoactive agent linked to methotrexate. Methotrexate is a folate analog that inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis. Many cancer cells overexpress the folate receptor (FR), making it a prime target for delivering cytotoxic agents. This guide provides a comparative analysis of photosensitizers conjugated with folate or methotrexate derivatives, offering insights into their performance against other photosensitizing agents. The data and protocols presented are synthesized from multiple studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

The efficacy of targeted photodynamic therapy (PDT) hinges on the preferential accumulation of the photosensitizer in tumor tissue and its ability to generate cytotoxic reactive oxygen species (ROS) upon light activation. The following tables summarize the performance of various folate receptor-targeted photosensitizers compared to non-targeted counterparts and conventional treatments.

Table 1: In Vivo Tumor Growth Inhibition

Photosensitizer/Treatment GroupAnimal ModelTumor TypeRelative Tumor Volume (Day 16)Light DoseReference
FolateSiR-1 + NIR Light (PDT) KB tumor-bearing miceFolate Receptor-Positive (FR+)5.81 ± 1.7450 J/cm²[1][2]
FolateSiR-1 aloneKB tumor-bearing miceFolate Receptor-Positive (FR+)12.24 ± 2.48None[1][2]
NIR Light aloneKB tumor-bearing miceFolate Receptor-Positive (FR+)11.84 ± 3.6750 J/cm²[1][2]
UntreatedKB tumor-bearing miceFolate Receptor-Positive (FR+)12.98 ± 2.78None[1][2]
MTX-ZW + NIR Laser (PTT) HT-29 tumor-bearing miceColorectal AdenocarcinomaSignificant tumor suppression1.1 W/cm² (5 min)[3]
PBS + NIR LaserHT-29 tumor-bearing miceColorectal AdenocarcinomaNo significant change1.1 W/cm² (5 min)[3]

Table 2: In Vitro Phototoxicity

PhotosensitizerCell LineFolate Receptor StatusKey FindingReference
Folate-targeted C2 & C4MCF-7, HelaFR+Higher accumulation and superior PDT effects compared to non-targeted C1 & C3 and PSD-007.[4]
Folate-targeted C2 & C4A549FR-No significant difference in photocytotoxicity compared to non-targeted counterparts.[4]
Ppa-conjugate 2LNCaPPSMA+Specific PDT-mediated apoptosis observed.[5][6]
Ppa-conjugate 2PC-3PSMA-No significant PDT-mediated effects.[5][6]

Table 3: Comparative Efficacy of Methotrexate in Phototherapy

TreatmentConditionKey Outcome MetricResultReference
MTX + NB-UVB Phototherapy Palmoplantar PsoriasisMarked Improvement (m-PPPASI 75)44.44% of patients[7]
MTX MonotherapyPalmoplantar PsoriasisMarked Improvement (m-PPPASI 75)13.3% of patients[7]
Methotrexate Severe Plaque PsoriasisTime to achieve PASI-906.17 ± 1.42 weeks[8]
PUVASevere Plaque PsoriasisTime to achieve PASI-909.11 ± 0.81 weeks[8]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating research. The following diagrams, rendered using the DOT language, illustrate key processes.

Folate Receptor-Mediated PDT and Apoptosis Induction

This diagram illustrates the targeted delivery of a folate-conjugated photosensitizer (PS) and the subsequent signaling cascade leading to apoptotic cell death upon light activation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm FR Folate Receptor (FR) Endosome Endosome FR->Endosome Endocytosis FolatePS Folate-PS Conjugate FolatePS->FR Binding PS_Released PS Release Endosome->PS_Released Mitochondria Mitochondria PS_Released->Mitochondria Localization ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis Light Light Activation (Specific Wavelength) Light->ROS Excitation

Caption: Folate receptor-mediated endocytosis and PDT-induced apoptosis.

Experimental Workflow for In Vivo PDT Efficacy

This flowchart outlines the typical experimental procedure for evaluating the in vivo efficacy of a targeted photosensitizer in a tumor-bearing animal model.[1][2]

G start Start: Tumor-Bearing Mouse Model (e.g., KB Xenograft) injection Intravenous Injection of Folate-PS Conjugate start->injection accumulation Allow for Tumor Accumulation and Systemic Clearance (e.g., 2h) injection->accumulation irradiation Tumor Irradiation with NIR Light (e.g., 50 J/cm²) accumulation->irradiation monitoring Monitor Tumor Volume and Body Weight (e.g., over 16 days) irradiation->monitoring analysis Endpoint Analysis: - Tumor Excision - Immunohistochemistry (Ki-67) - H&E Staining monitoring->analysis end Conclusion on Efficacy analysis->end

Caption: Workflow for in vivo evaluation of targeted PDT.

Experimental Protocols

Detailed methodologies are essential for the critical evaluation and replication of scientific findings.

Protocol 1: In Vitro Cell Viability and Phototoxicity Assay

This protocol is adapted from studies evaluating the light-induced cytotoxic effects of photosensitizers.[1][4]

  • Cell Culture:

    • Culture folate receptor-positive (e.g., KB, MCF-7) and negative (e.g., A549) cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Photosensitizer Incubation:

    • Prepare stock solutions of the photosensitizer in DMSO and dilute to final concentrations in culture medium.

    • Replace the culture medium with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

  • Irradiation:

    • Wash cells with PBS to remove non-internalized photosensitizer.

    • Add fresh, phenol red-free medium.

    • Irradiate the cells with a light source of a specific wavelength (e.g., 635 ± 3 nm) and dose (e.g., 50 J/cm²).[1]

    • Maintain a control group of cells treated with the photosensitizer but not exposed to light ("dark toxicity").

  • Viability Assessment:

    • Incubate the cells for 24-48 hours post-irradiation.

    • Assess cell viability using a standard method such as the MTT assay or a cell viability imaging assay.

    • Calculate cell viability as a percentage relative to untreated control cells.

Protocol 2: In Vivo Tumor Model and PDT Treatment

This protocol outlines the steps for assessing the antitumor efficacy of a targeted photosensitizer in a xenograft mouse model.[1][2][3]

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

    • Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ KB cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomly assign mice to four groups:

      • Targeted Photosensitizer + Light

      • Targeted Photosensitizer alone

      • Light alone

      • Untreated (e.g., PBS injection)

  • Administration and Imaging:

    • Administer the photosensitizer (e.g., FolateSiR-1, 100 µmol/L) via tail vein injection.[1]

    • Monitor the biodistribution and tumor accumulation of the photosensitizer at various time points (e.g., 2, 4, 24 hours) using in vivo fluorescence imaging.

  • Photodynamic Therapy:

    • At the time of peak tumor accumulation (e.g., 2 hours post-injection), irradiate the tumor area with a laser at the appropriate wavelength and light dose.[1][2]

  • Efficacy Evaluation:

    • Measure tumor volume with calipers every 2-3 days for the duration of the study (e.g., 16 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform histological (H&E staining) and immunohistochemical (e.g., Ki-67 for proliferation, TUNEL for apoptosis) analyses on the tumor tissues.[2][9]

The strategy of conjugating photosensitizers to folate or methotrexate derivatives represents a promising approach to enhance the tumor-specificity and efficacy of photodynamic therapy. The presented data indicates that this targeting mechanism significantly improves therapeutic outcomes in preclinical models, particularly for cancers that overexpress the folate receptor.[1][2][4] The provided protocols and diagrams offer a foundational framework for researchers aiming to explore and develop novel targeted phototherapies. Future investigations will likely focus on optimizing linker chemistry, exploring new photosensitizer conjugates, and transitioning these promising preclinical findings into clinical applications.

References

Illuminating the Future of Cancer Treatment: An In Vivo Comparative Guide to Phototrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more precise and effective cancer therapies has led to the development of innovative strategies that leverage external stimuli to control drug activity. Among these, photopharmacology, which uses light to activate and deactivate drugs, holds immense promise. This guide provides an objective comparison of Phototrexate, a photoswitchable anticancer agent, with conventional chemotherapy and other light-activated therapeutic alternatives. While comprehensive in vivo data in mammalian models for this compound is still emerging, this guide summarizes the existing preclinical evidence, details its mechanism of action, and provides standardized protocols to facilitate further research and development.

This compound: A Light-Activated Antifolate

This compound is a photochromic analog of methotrexate (MTX), a widely used chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[1][2][3][4] The therapeutic activity of this compound is spatially and temporally controllable by light.

Mechanism of Action:

This compound exists in two isomeric forms: a thermodynamically stable trans isomer and a cis isomer.

  • trans-Phototrexate: In its inactive state, the trans isomer exhibits minimal binding to DHFR, rendering it largely non-toxic.[3]

  • cis-Phototrexate: Upon irradiation with UVA light (around 375 nm), the trans isomer undergoes a conformational change to the cis isomer.[5] This cis form is the active state, potently inhibiting DHFR and inducing cancer cell death.[3][5]

  • Deactivation: The active cis isomer can be reverted to the inactive trans form using blue or white light, or through thermal relaxation in the dark, providing a mechanism to "switch off" the drug's activity.[5][6]

This photoswitchable behavior offers the potential to deliver targeted chemotherapy to a specific tumor site, thereby minimizing the systemic side effects associated with conventional methotrexate treatment.

In Vitro and In Vivo Preclinical Data

To date, the in vivo validation of this compound's anticancer effects has been primarily demonstrated in zebrafish larvae, a model system used to assess developmental toxicity and drug efficacy.

Table 1: In Vitro Cytotoxicity of this compound Isomers and Methotrexate

CompoundCell LineIC50Reference
cis-PhototrexateHeLa~6 nM[3][5]
trans-PhototrexateHeLa~34 µM[3][5]
MethotrexateHeLaSimilar to cis-Phototrexate[3]

Zebrafish In Vivo Studies:

In vivo studies using zebrafish larvae have provided proof-of-concept for the light-dependent activity of this compound.[3][4]

  • Light-Dependent Toxicity: Zebrafish embryos exposed to this compound and UVA light exhibited significant developmental abnormalities and mortality, similar to those treated with methotrexate.[3]

  • Reduced Off-Target Effects: In contrast, embryos treated with this compound in the dark (predominantly the trans isomer) showed significantly lower toxicity and normal development.[3]

These findings underscore the potential of this compound to achieve localized cytotoxic effects with reduced systemic toxicity. However, it is crucial to note the absence of published in vivo efficacy and toxicology data in mammalian cancer models, such as subcutaneous xenografts in mice. Further research in this area is essential to validate its therapeutic potential for clinical translation.

Comparison with Alternative Light-Activated Cancer Therapies

This compound is part of a broader class of light-activated cancer therapies. Understanding its distinct mechanism is key to appreciating its potential advantages and limitations.

Table 2: Comparison of Light-Activated Anticancer Therapies

Therapeutic ModalityMechanism of ActionKey AdvantagesKey Limitations
This compound (Photopharmacology) Reversible, light-induced isomerization activates a specific enzyme inhibitor (DHFR).High target specificity; reversible activation/deactivation; potential for repeated treatments.Limited tissue penetration of UV/blue light; reliance on a single molecular target.
Photodynamic Therapy (PDT) A photosensitizer generates reactive oxygen species (ROS) upon light activation, leading to non-specific cell killing.Clinically established; effective for various tumor types.Oxygen-dependent, which can be a limitation in hypoxic tumors; irreversible activation; prolonged patient photosensitivity.
Photocaged Compounds An inert drug is activated by light-induced cleavage of a protective group.Broad applicability to various drug classes; can be designed for activation by longer wavelengths.Irreversible activation; potential for off-target effects from the cleaved caging group.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. Below are summaries of key experimental protocols.

In Vitro Cell Viability Assay:

  • Cell Culture: HeLa cells are cultured in appropriate media and seeded in 96-well plates.

  • Compound Preparation: Stock solutions of trans-Phototrexate (kept in the dark) and cis-Phototrexate (generated by irradiating the trans form with 375 nm light) are prepared.

  • Treatment: Cells are treated with serial dilutions of the compounds. For the cis-Phototrexate group, the plate is irradiated with UVA light. Control groups include untreated cells and cells treated with methotrexate.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay such as MTT or PrestoBlue.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Zebrafish Developmental Toxicity Assay:

  • Embryo Collection and Staging: Zebrafish embryos are collected and staged at an early developmental stage (e.g., 5 hours post-fertilization).

  • Treatment Groups: Embryos are divided into groups: vehicle control, methotrexate, trans-Phototrexate (in the dark), and cis-Phototrexate (with periodic UVA irradiation).

  • Drug Exposure: Embryos are incubated in the respective treatment solutions.

  • Irradiation: The cis-Phototrexate group is exposed to UVA light at defined intervals.

  • Phenotypic Analysis: Embryos are observed at regular time points (e.g., 24, 48, 72, 96 hours post-fertilization) for developmental abnormalities and mortality.

  • Data Quantification: The percentage of embryos with malformations and the survival rate are quantified for each group.

Proposed Protocol for In Vivo Efficacy in a Subcutaneous Xenograft Mouse Model:

The following is a proposed standard protocol for evaluating the in vivo efficacy of this compound in a mammalian model, based on established methodologies for anticancer drug testing.

  • Cell Line and Animal Model: A human cancer cell line (e.g., A431, MDA-MB-231) is selected, and female athymic nude mice are used.

  • Tumor Implantation: 1-5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.

  • Treatment Groups:

    • Vehicle control (e.g., saline, i.p. injection)

    • Methotrexate (positive control, i.p. injection)

    • This compound (i.p. injection) + No light

    • This compound (i.p. injection) + Localized UVA light irradiation at the tumor site

  • Drug Administration and Light Delivery: this compound is administered systemically. For the light-activated group, the tumor area is irradiated with a specific dose of UVA light at a defined time point post-injection.

  • Tumor Measurement: Tumor volume is measured with calipers 2-3 times per week.

  • Body Weight and Health Monitoring: Mouse body weight and overall health are monitored as indicators of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare the different treatment groups.

Visualizing the Science

Signaling Pathway of this compound Action

Phototrexate_Pathway Mechanism of DHFR Inhibition by this compound cluster_activation Photoactivation cluster_inhibition Cellular Action trans-Phototrexate trans-Phototrexate cis-Phototrexate cis-Phototrexate trans-Phototrexate->cis-Phototrexate UVA Light (375 nm) cis-Phototrexate->trans-Phototrexate Blue Light / Dark DHFR DHFR cis-Phototrexate->DHFR Inhibition DNA Synthesis DNA Synthesis DHFR->DNA Synthesis Required for Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation Apoptosis Apoptosis Cell Proliferation->Apoptosis Inhibition leads to

Caption: Light-dependent activation and mechanism of action of this compound.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Workflow for this compound In Vivo Efficacy Testing Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Tumor Volume Body Weight Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Light_Therapies Classes of Light-Activated Cancer Therapies Light-Activated Therapies Light-Activated Therapies Photopharmacology Photopharmacology Light-Activated Therapies->Photopharmacology Reversible PDT PDT Light-Activated Therapies->PDT Irreversible Photocaged Drugs Photocaged Drugs Light-Activated Therapies->Photocaged Drugs Irreversible

References

A Comparative Analysis: Phototrexate vs. Traditional Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, both Phototrexate and traditional photodynamic therapy (PDT) leverage light as a key activation mechanism, offering spatial and temporal control over treatment. However, they operate on fundamentally different principles, presenting distinct advantages and limitations for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data.

Mechanism of Action: A Tale of Two Strategies

This compound: A Photoswitchable Antimetabolite

This compound is a "photopharmacological" agent, specifically a photochromic analogue of the widely used chemotherapy drug, methotrexate.[1][2] Its mechanism relies on a reversible, light-induced change in its molecular structure.

  • Inactive State: In its thermodynamically stable trans configuration, this compound is largely inactive.[1][3]

  • Active State: Upon exposure to UVA light (around 375 nm), it converts to its cis configuration. This cis-Phototrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[1][2][4]

  • Deactivation: The active cis form can revert to the inactive trans form through exposure to blue or white light, or via thermal relaxation in the dark.

This on/off capability allows for precise, localized activation of its cytotoxic effects, minimizing systemic toxicity associated with traditional chemotherapy.[2]

Traditional Photodynamic Therapy (PDT): An Oxygen-Dependent Cascade

Traditional PDT is a multi-component therapy that relies on the interplay of a photosensitizer, light, and molecular oxygen.[5][6]

  • Photosensitizer Administration: A non-toxic photosensitizing agent is administered, which preferentially accumulates in tumor tissue.

  • Light Activation: The target area is illuminated with a specific wavelength of light corresponding to the photosensitizer's absorption spectrum.

  • Reactive Oxygen Species (ROS) Generation: The activated photosensitizer transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[6][7]

  • Cellular Destruction: These ROS cause direct damage to cellular components, leading to cell death via apoptosis and necrosis.[5][6] PDT also damages tumor vasculature and can trigger an anti-tumor immune response.[6][8]

The following diagrams illustrate the distinct mechanisms of action.

Phototrexate_Mechanism cluster_trans Inactive State (Darkness / White Light) cluster_cis Active State (UVA Light) trans_this compound trans-Phototrexate (Inactive) cis_this compound cis-Phototrexate (Active) trans_this compound->cis_this compound UVA Light (375 nm) cis_this compound->trans_this compound White/Blue Light or Thermal Relaxation DHFR DHFR cis_this compound->DHFR Inhibits Cell_Death Inhibition of DNA Synthesis & Cell Proliferation DHFR->Cell_Death Leads to

Caption: Mechanism of this compound activation and inhibition of DHFR.

PDT_Mechanism cluster_PDT Photodynamic Therapy (PDT) Pathway PS Photosensitizer (PS) (Ground State) PS_active Activated PS* PS->PS_active Absorbs Light Specific Wavelength Light ROS Reactive Oxygen Species (ROS) PS_active->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Cell_Damage Direct Cell Damage Vascular Damage Immune Response ROS->Cell_Damage Induces

Caption: The cytotoxic cascade of traditional Photodynamic Therapy.

Quantitative Performance Comparison

The following tables summarize key quantitative data derived from published studies. Direct comparative studies are limited, so data is presented from separate experiments on each modality.

Table 1: In Vitro Cytotoxicity

ParameterThis compoundTraditional PDTNotes
Agent cis-PhototrexateVarious Photosensitizers (e.g., Photofrin®, ALA-induced PpIX)This compound is a single molecule; PDT uses a range of agents.
Target Dihydrofolate Reductase (DHFR)Mitochondria, lysosomes, nuclear envelope (photosensitizer dependent)[7]This compound has a specific molecular target.
IC50 (HeLa cells) 6 nM (cis-Phototrexate)Varies significantly by photosensitizer, light dose, and cell line.trans-Phototrexate IC50 is significantly higher at 34 µM.
Mechanism Antimetabolite, inhibits DNA synthesisOxidative stress, apoptosis, necrosis[6]Fundamentally different cell-killing mechanisms.

Table 2: Activation and Control

FeatureThis compoundTraditional PDTNotes
Activation UVA Light (~375 nm)Various wavelengths (often in the red spectrum, ≥600 nm)[6]Wavelength is specific to the photosensitizer in PDT.
Deactivation Blue/White Light or Thermal RelaxationNot applicable (irreversible reaction)This compound offers reversible control.
Oxygen Dependence NoYes, essential for ROS production[6]PDT efficacy can be limited in hypoxic tumor environments.
Penetration Depth Limited by UVA light penetrationLimited by light penetration (~1 cm)[8]A shared limitation, though red light for PDT penetrates deeper than UVA.

Experimental Protocols

To facilitate the replication and comparison of findings, detailed methodologies for key experiments are outlined below.

This compound: Cellular Viability Assay (MTT Assay)

  • Cell Culture: HCT116 human colon cancer cells are cultured in DMEM with 10% fetal bovine serum and 1% streptomycin/penicillin.[9]

  • Seeding: Cells are seeded in a 96-well plate at a density of 5000 cells/well and incubated for 24 hours at 37°C and 5% CO2.[9]

  • Treatment Preparation: A stock solution of this compound is pre-illuminated with 375 nm light to obtain the cis-enriched form.[9] Serial dilutions are prepared.

  • Incubation: Cells are treated with varying concentrations of cis-Phototrexate, trans-Phototrexate (dark control), and a vehicle control.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), MTT reagent is added to each well. Following a further incubation, the formazan crystals are dissolved, and absorbance is read on a plate reader to determine cell viability relative to controls.

The workflow for a typical this compound experiment is visualized below.

Phototrexate_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HCT116 Cells Seed Seed cells in 96-well plate Culture->Seed Treat Add this compound to cells Seed->Treat Prepare_PHX Prepare this compound solutions (cis- and trans- forms) Prepare_PHX->Treat Incubate Incubate for 72h Treat->Incubate MTT Add MTT reagent Incubate->MTT Read Measure Absorbance MTT->Read Analyze Calculate Cell Viability & IC50 Read->Analyze

Caption: Experimental workflow for assessing this compound cytotoxicity.

Traditional PDT: In Vitro Phototoxicity Assay

  • Cell Culture: A suitable cancer cell line (e.g., SCC13 skin carcinoma cells) is cultured in appropriate media.

  • Photosensitizer Incubation: Cells are incubated with a specific concentration of a photosensitizer (e.g., 5-aminolevulinic acid, ALA, which is metabolized to Protoporphyrin IX) for a defined period (e.g., 4 hours) to allow for uptake and conversion.[10]

  • Washing: Cells are washed to remove any photosensitizer that has not been taken up.

  • Irradiation: The cells are exposed to a specific dose of light at the photosensitizer's activation wavelength. Dark controls (with photosensitizer but no light) and light-only controls are included.

  • Post-Irradiation Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for the cytotoxic effects to manifest.

  • Viability Assessment: Cell viability is determined using a standard assay such as MTT or Trypan Blue exclusion.

Summary and Future Directions

This compound and traditional PDT represent two distinct, light-activated therapeutic strategies.

  • This compound offers a novel approach to chemotherapy, using light to toggle a specific enzyme inhibitor between active and inactive states. Its key advantage is the potential for reversible, high-precision targeting of a well-defined molecular pathway, potentially reducing the off-target effects of conventional chemotherapy.[2]

  • Traditional PDT is a more established modality that induces broad oxidative stress to kill cells. Its strengths lie in its multi-faceted attack on cancer cells, including vascular and immune system engagement.[6][8] However, its efficacy is critically dependent on the presence of oxygen, a potential limitation in hypoxic tumors.

The choice between these therapies depends on the specific therapeutic context. This compound may be ideal where a specific metabolic pathway is the target and reversible control is desired. PDT is well-suited for the ablation of solid, accessible tumors where its multi-pronged attack can be fully leveraged. Further research, including direct head-to-head in vivo comparative studies, is necessary to fully elucidate the relative therapeutic indices and optimal clinical applications for each approach.

References

Reversibility of Phototrexate's Activity in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of photopharmacology offers unprecedented control over drug activity, allowing for targeted therapies with minimized off-target effects. Phototrexate, a photoswitchable derivative of the widely used antifolate drug methotrexate (MTX), exemplifies this approach. Its activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, can be spatially and temporally controlled by light. This guide provides a comparative assessment of the reversibility of this compound's activity in living cells, outlines key experimental protocols for its evaluation, and discusses alternative photoswitchable antifolates.

Comparative Analysis of Photoswitchable Antifolates

The ideal photoswitchable drug should exhibit a significant difference in biological activity between its light- and dark-adapted states and allow for rapid and complete reversal of its effects upon removal of the light stimulus. Here, we compare this compound with other potential alternatives.

Quantitative Data Summary

FeatureThis compoundazoMTX & DerivativesOther Light-Controlled MTX Delivery
Mechanism of Action Photoswitchable inhibition of DHFRPhotoswitchable inhibition of DHFRLight-induced drug release (e.g., photocleavable linkers)
Active Isomer cis (UV light-activated)Varies by derivativeNot applicable
Inactive Isomer trans (dark- or blue/white light-adapted)Varies by derivativeCaged drug
Reported IC50 (cis isomer) ~6 nM (HeLa cells)Data not readily available for direct comparison in the same cell lineDependent on release efficiency
Reported IC50 (trans isomer) ~34 µM (HeLa cells)Data not readily available for direct comparison in the same cell lineInactive until released
Reversibility Reversible through thermal relaxation or irradiation with blue/white lightReported to be reversibleGenerally irreversible release
Thermal Relaxation Half-life (cis to trans) ~236 minutes at 37°C in vitroHigh thermostability of Z-isomers reported for some derivatives[1]Not applicable
Key Advantage Spatiotemporal control of DHFR inhibitionPotential for selectivity towards non-human DHFRPrecise, irreversible drug delivery to a specific site
Key Limitation Incomplete reversal due to thermal equilibrium; potential for phototoxicity with UV lightLimited data on performance in mammalian cellsIrreversible action upon light activation

Signaling Pathway and Mechanism of Action

Methotrexate and its photoswitchable analog, this compound, act by inhibiting dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation. By blocking DHFR, these drugs lead to cell cycle arrest and apoptosis. The key difference with this compound is that its ability to bind to and inhibit DHFR is controlled by light.

Signaling Pathway of this compound cluster_cellular Cellular Pathway UV_Light UV Light (365 nm) cis_this compound cis-Phototrexate (Active) UV_Light->cis_this compound Isomerization Blue_Light Blue/White Light or Thermal Relaxation trans_this compound trans-Phototrexate (Inactive) Blue_Light->trans_this compound cis_this compound->trans_this compound Isomerization DHFR Dihydrofolate Reductase (DHFR) cis_this compound->DHFR Inhibition Apoptosis Cell Cycle Arrest & Apoptosis THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication

Caption: this compound's mechanism of action.

Experimental Protocols

Assessing the reversibility of this compound's activity requires a combination of techniques to measure both the immediate enzymatic inhibition and the long-term consequences for cell fate.

DHFR Activity Assay in Cell Lysates

This assay directly measures the enzymatic activity of DHFR in cells previously treated with this compound and exposed to different light conditions.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified period (e.g., 4 hours) in the dark.

  • Light Activation/Deactivation:

    • Activation: Expose the cells to UV light (e.g., 365 nm) for a short period (e.g., 5-15 minutes) to convert this compound to its cis isomer.

    • Deactivation/Reversal: Following activation, either return the cells to the dark to allow for thermal relaxation or expose them to blue or white light (e.g., 450 nm or broad spectrum) for a defined period to actively convert the cis isomer back to the trans form. A control group should remain in the dark throughout.

  • Cell Lysis: After the light treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

  • DHFR Activity Measurement: Use a commercial colorimetric DHFR assay kit. These kits typically provide a buffer, dihydrofolate as the substrate, and NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR.

  • Data Analysis: Calculate the rate of NADPH consumption for each condition. Compare the DHFR activity in cells treated with activated this compound to those where it has been deactivated and to untreated controls. The recovery of DHFR activity in the deactivation group is a direct measure of the reversibility of inhibition.

Cell Viability and Proliferation Assay (MTT/XTT Assay)

This assay provides a time-course of the cellular response to the activation and deactivation of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.

  • Treatment and Light Exposure: Treat the cells with this compound as described above. After the initial light activation, at various time points (e.g., 0, 6, 12, 24, 48 hours), deactivate the drug using blue/white light in different sets of wells.

  • Viability Measurement: At the end of the total incubation period (e.g., 72 hours), add a tetrazolium salt solution (MTT or XTT) to each well. Living cells will reduce the salt to a colored formazan product. The absorbance of the formazan is proportional to the number of viable cells.

  • Data Analysis: Plot cell viability against the time of deactivation. A gradual increase in cell viability in the wells where this compound was deactivated earlier indicates the reversal of its cytotoxic effect.

Clonogenic Survival Assay

This "gold standard" assay assesses the long-term ability of a single cell to proliferate and form a colony, providing a robust measure of the recovery from drug-induced damage.

Methodology:

  • Cell Treatment: Treat a sub-confluent flask of cells with this compound and activate it with UV light for a defined period (e.g., 4-8 hours).

  • Deactivation and Re-plating: After the treatment, deactivate this compound with blue/white light. Then, trypsinize the cells, count them, and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. A control group should be treated similarly but without light-induced deactivation.

  • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

  • Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells).

  • Data Analysis: Calculate the surviving fraction for each condition by normalizing the number of colonies to the plating efficiency of untreated control cells. A significantly higher surviving fraction in the deactivation group compared to the group with continuous activation demonstrates the reversibility of this compound's activity and the long-term recovery of the cells.

Experimental Workflow for Assessing Reversibility

The following diagram outlines a comprehensive workflow for evaluating the reversibility of this compound's activity in living cells.

Experimental Workflow for Assessing this compound Reversibility Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Start->Cell_Culture Phototrexate_Treatment 2. Treat with this compound (in the dark) Cell_Culture->Phototrexate_Treatment Light_Activation 3. Activate with UV Light (cis-Phototrexate formation) Phototrexate_Treatment->Light_Activation Light_Deactivation 4. Deactivate with Blue/White Light (cis -> trans isomerization) Light_Activation->Light_Deactivation Assay_Selection 5. Select Assay Light_Deactivation->Assay_Selection DHFR_Assay DHFR Activity Assay (Cell Lysates) Assay_Selection->DHFR_Assay Short-term Enzymatic Reversal MTT_Assay MTT/XTT Assay (Time-course of Viability) Assay_Selection->MTT_Assay Mid-term Cellular Recovery Clonogenic_Assay Clonogenic Survival Assay (Long-term Recovery) Assay_Selection->Clonogenic_Assay Long-term Survival Data_Analysis 6. Data Analysis and Comparison DHFR_Assay->Data_Analysis MTT_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis Conclusion 7. Assess Reversibility Data_Analysis->Conclusion

Caption: Workflow for reversibility assessment.

Conclusion

This compound represents a significant advancement in the quest for targeted cancer therapies. Its light-dependent activity and inherent reversibility offer the potential for precise spatiotemporal control of DHFR inhibition, thereby minimizing systemic toxicity. The experimental protocols detailed in this guide provide a framework for rigorously assessing the reversibility of its activity in living cells. While direct quantitative comparisons with other photoswitchable antifolates like azoMTX are currently limited by the available data, the principles and methodologies outlined here can be applied to any photoswitchable drug candidate to evaluate its potential for reversible therapeutic intervention. Further research, particularly time-resolved studies of cellular recovery and direct comparative analyses, will be crucial in fully elucidating the therapeutic window and clinical potential of this compound and other photopharmacological agents.

References

A Comparative Guide to the Reproducibility of Phototrexate-Based Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental performance of Phototrexate, a novel photoswitchable antifolate agent, with its conventional counterpart, methotrexate. The data presented here is based on published experimental results, with a focus on the critical aspect of reproducibility in the context of this emerging photopharmacological agent.

Introduction to this compound

This compound is a photochromic analog of methotrexate, a widely used chemotherapeutic agent.[1] It functions as a light-regulated inhibitor of the dihydrofolate reductase (DHFR) enzyme.[1] The pharmacological activity of this compound can be switched on and off with ultraviolet-A (UVA) and visible light, respectively.[1] In its inactive trans configuration, this compound exhibits minimal biological activity.[2][3] Upon activation by UVA light, it converts to its potent cis configuration, which inhibits DHFR and subsequent DNA synthesis, leading to cell death in rapidly proliferating cells.[1][2][3]

Mechanism of Action: A Reversible Inhibition

The key to this compound's function lies in its reversible photoisomerization. This allows for precise spatiotemporal control over its cytotoxic activity, a significant advantage over systemically administered drugs like methotrexate that can cause widespread side effects. The targeted activation of this compound in diseased tissues aims to localize its therapeutic effects and reduce off-target toxicity.

This compound Mechanism of Action This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular trans-Phototrexate trans-Phototrexate (Inactive) UVA_light UVA Light (375 nm) trans-Phototrexate->UVA_light cis-Phototrexate cis-Phototrexate (Active) UVA_light->cis-Phototrexate DHFR Dihydrofolate Reductase (DHFR) cis-Phototrexate->DHFR Inhibition DNA_synthesis DNA Synthesis & Cell Proliferation DHFR->DNA_synthesis Required for Cell_death Apoptosis/ Cell Death DNA_synthesis->Cell_death Inhibition leads to

Figure 1. this compound's light-activated inhibition of DHFR.

Comparative In Vitro Efficacy

The in vitro cytotoxicity of this compound has been evaluated in a limited number of cancer cell lines. The following tables summarize the available data, comparing the half-maximal inhibitory concentrations (IC50) of the cis and trans isomers of this compound with that of methotrexate. It is important to note that the data for this compound is from initial studies, and independent verification by multiple laboratories is needed to firmly establish reproducibility.

Compound Cell Line IC50 Source
cis-PhototrexateHeLa~6 nM[2]
trans-PhototrexateHeLa~34 µM[2]
MethotrexateHeLa~1 µM[2]

Table 1. Comparative IC50 values in HeLa cervical cancer cells.

Compound Cell Line Concentration Cell Viability (%) Source
cis-PhototrexateHCT1160.1 µM55%
trans-PhototrexateHCT1160.1 µM89%
cis-PhototrexateHCT1161 µM27%
trans-PhototrexateHCT1161 µM58%

Table 2. Comparative cell viability in HCT116 colon cancer cells.

In Vivo Studies: Preliminary Findings

Initial in vivo studies using zebrafish larvae have been conducted to assess the antifolate and antiproliferative properties of this compound.[2][3] These studies have reportedly demonstrated that cis-Phototrexate can disrupt folate metabolism in a light-dependent manner.[2][3] However, detailed quantitative data from these in vivo models, such as tumor growth inhibition or survival rates, have not been extensively published. Further preclinical studies in more complex animal models are necessary to validate these early findings and assess the therapeutic potential of this compound.

Experimental Protocols

Reproducibility of experimental results is critically dependent on detailed and standardized protocols. The following sections outline the methodologies used in the initial studies of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and methotrexate were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Preparation and Treatment:

    • trans-Phototrexate and methotrexate solutions are prepared at various concentrations.

    • cis-Phototrexate is generated by irradiating a solution of trans-Phototrexate with UVA light (e.g., 375 nm) immediately before application to the cells.

    • The cell culture medium is replaced with medium containing the test compounds, and the cells are incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration.

Experimental Workflow General Experimental Workflow for this compound Cytotoxicity Assay Cell_Seeding 1. Seed Cancer Cells in 96-well plates Compound_Prep 2. Prepare this compound and Methotrexate Solutions Cell_Seeding->Compound_Prep Light_Activation 3. Activate this compound with UVA Light (for cis form) Compound_Prep->Light_Activation Cell_Treatment 4. Treat Cells with Compounds Light_Activation->Cell_Treatment Incubation 5. Incubate for 24-72 hours Cell_Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 7. Analyze Data and Determine IC50 MTT_Assay->Data_Analysis

Figure 2. Workflow for assessing this compound cytotoxicity.
Dihydrofolate Reductase (DHFR) Activity Assay

The inhibitory effect of this compound on DHFR activity can be measured using a spectrophotometric assay.

  • Reaction Mixture Preparation: A reaction mixture containing DHFR enzyme, its substrate (dihydrofolate), and a cofactor (NADPH) is prepared in a suitable buffer.

  • Inhibitor Addition: cis- and trans-Phototrexate, or methotrexate, are added to the reaction mixture.

  • Reaction Initiation and Monitoring: The reaction is initiated, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of DHFR inhibition by each compound is determined relative to a control without an inhibitor.

Discussion on Reproducibility

The reproducibility of experimental findings is a cornerstone of scientific progress. For a novel therapeutic agent like this compound, establishing a robust and reproducible data set is paramount for its continued development.

Current State of Reproducibility for this compound:

  • Limited Independent Validation: The majority of the currently available data on this compound's efficacy originates from the initial research group that developed the compound.[2][4] While these initial findings are promising, independent replication of these results by other laboratories is a critical next step to confirm their validity and reproducibility.

  • Need for Broader Data Sets: To comprehensively assess reproducibility, data from a wider range of cancer cell lines and in vivo models are required. This will help to determine if the observed effects are cell-type specific or more broadly applicable.

  • Challenges in Photopharmacology: The field of photopharmacology presents unique challenges to reproducibility.[5][6] Factors such as the specific light source used, its intensity, the duration of irradiation, and the light penetration depth in tissues can all significantly influence experimental outcomes.[5][6] Standardization of these parameters across different studies is crucial for ensuring comparable and reproducible results.

Comparison with Methotrexate:

  • Established Baseline: Methotrexate is a well-established drug with a vast body of literature detailing its efficacy and toxicity in numerous preclinical and clinical studies. This provides a solid baseline for comparison.

  • Potential for Improved Therapeutic Index: The key theoretical advantage of this compound over methotrexate is its potential for a higher therapeutic index due to its targeted activation.[7] However, extensive and reproducible preclinical data is required to substantiate this claim.

Conclusion

This compound represents a promising new approach in the field of photopharmacology, offering the potential for targeted cancer therapy with reduced side effects. The initial experimental results are encouraging, demonstrating potent light-dependent cytotoxicity. However, the journey from a novel compound to a clinically viable drug is long and requires rigorous validation of its efficacy and, crucially, the reproducibility of the experimental findings.

For researchers and drug development professionals, the current data on this compound should be viewed as a strong proof-of-concept. The immediate future of this compound research should focus on independent validation of the initial findings, expansion of studies to a broader range of cancer models, and the standardization of experimental protocols, particularly those related to light activation. Only through such concerted efforts can the true therapeutic potential and reproducibility of this compound-based treatments be fully realized.

References

A Comparative Guide to Phototrexate for Cell Viability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phototrexate, a novel photoswitchable molecule, with established photosensitizers and its parent compound, methotrexate, for cell viability applications. The information is compiled from various experimental studies to offer an objective overview of its performance, supported by detailed protocols and data analysis recommendations.

Introduction to this compound

This compound is a photoswitchable derivative of methotrexate, a well-known antifolate drug.[1] Its cytotoxic effects can be controlled by light, offering a targeted approach to cancer therapy and other applications where precise spatial and temporal control of drug activity is desired. The molecule exists in two isomeric forms: a biologically inactive trans isomer and a highly active cis isomer.[1] Conversion from the inactive to the active form is achieved by irradiation with UVA light (around 380 nm), and it can revert to the inactive state in the dark or upon exposure to visible light. This unique property makes it a promising candidate for photodynamic therapy (PDT) and targeted chemotherapy.

Comparative Analysis of Cell Viability

The following tables summarize the available quantitative data on the effects of this compound and its alternatives on cell viability. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as cell lines, drug concentrations, light exposure, and assay methods.

Table 1: Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Incubation TimeAssayLight ExposureReference
This compound (cis) HCT116~0.148hMTT380 nmN/A
This compound (trans) HCT116>148hMTTNoneN/A
Methotrexate Daoy0.0956 daysMTTNone[2]
Methotrexate Saos-20.0356 daysMTTNone[2]
Methotrexate MCF-7109.8 (as FO-MTX-BSA-NPs)72hMTTNone[3]
Methotrexate HepG296.87 (as FO-MTX-BSA-NPs)72hMTTNone[3]
Methotrexate PC3208.6 (as FO-MTX-BSA-NPs)72hMTTNone[3]
Photofrin HCT116N/AN/AN/A630 nm[4]
Methylene Blue CA-9-22N/AN/AMTTLight[5]

N/A: Data not available in the reviewed sources.

Table 2: Comparative Efficacy of Photodynamic Therapy Agents

This table provides a qualitative comparison of the efficacy of different photosensitizers in inducing cell death upon light activation.

PhotosensitizerMechanism of ActionAdvantagesDisadvantagesKey Findings
This compound Dihydrofolate Reductase (DHFR) inhibitionHigh spatiotemporal control, reversible activation.Requires specific wavelength for activation, newer technology with less established protocols.The cis isomer is significantly more toxic to cancer cells than the trans isomer.[1]
Photofrin Generation of reactive oxygen species (ROS)Established clinical use for various cancers.[6][7]Prolonged skin photosensitivity, complex mixture of compounds.[6][7]Effective in reducing tumor size and inducing necrosis.[6]
Methylene Blue Generation of reactive oxygen species (ROS)Readily available, low cost, effective against various cancers.[8][9]Lower tissue penetration compared to other photosensitizers.[8]Induces apoptosis and can overcome multidrug resistance in cancer cells.[10][11]

Experimental Protocols

A detailed methodology for assessing cell viability with this compound is crucial for reproducible results. The following is a representative protocol based on available literature.

Cell Viability Assay using MTT

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound (trans-isomer)

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • UVA light source (e.g., 380 nm LED array)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of trans-Phototrexate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • For the "light" condition, expose the this compound solutions to UVA light (e.g., 380 nm) for a specified duration to induce isomerization to the cis form. The "dark" condition (trans-Phototrexate) should be protected from light.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound solutions (both "light" and "dark" conditions) to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Statistical Analysis

A proper statistical analysis is essential for interpreting cell viability data.

  • Data Normalization: Express the absorbance values as a percentage of the vehicle-treated control cells (100% viability).

  • Statistical Tests: To compare the means of multiple groups (e.g., different concentrations of this compound with and without light), a one-way or two-way Analysis of Variance (ANOVA) is appropriate.[12][13]

  • Post-Hoc Tests: If the ANOVA result is statistically significant (p < 0.05), perform a post-hoc test (e.g., Tukey's or Dunnett's test) to identify which specific groups are significantly different from each other.[12]

  • IC50 Calculation: The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[14][15]

Mandatory Visualizations

Signaling Pathway of this compound

This compound, in its active cis form, inhibits Dihydrofolate Reductase (DHFR), a key enzyme in the folate metabolism pathway.[16][17][18] This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides (purines and thymidylate) and some amino acids.[16][17][18] The depletion of these essential building blocks ultimately leads to the inhibition of DNA synthesis and cell proliferation, inducing cell death.[16][17][18]

DHFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm DHF_in Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF_in->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis inhibition leads to Phototrexate_cis cis-Phototrexate (Active) Phototrexate_cis->DHFR Inhibits

DHFR inhibition pathway by this compound.
Experimental Workflow for Cell Viability Assay

The following diagram illustrates the key steps in a typical cell viability assay to evaluate the efficacy of this compound.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound solutions (trans and cis isomers) incubate_24h->prepare_this compound treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_this compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis (Normalization, ANOVA, IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for MTT-based cell viability assay.
Logical Relationship of this compound Activation

This diagram illustrates the light-dependent activation and deactivation of this compound.

Phototrexate_Activation trans_this compound trans-Phototrexate (Inactive) cis_this compound cis-Phototrexate (Active) trans_this compound->cis_this compound UVA Light (~380 nm) cis_this compound->trans_this compound Visible Light or Thermal Relaxation (Dark)

Photoisomerization of this compound.

References

Phototrexate: A Comparative Guide to its Light-Activated Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phototrexate, a novel photoswitchable chemotherapeutic agent, against its parent compound, Methotrexate. This compound's unique light-activated mechanism offers the potential for highly targeted cancer therapy, minimizing off-target effects associated with conventional chemotherapy. This document summarizes available quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Data Presentation: Comparative Efficacy of this compound

This compound is a "photoswitchable" version of the widely used chemotherapy drug Methotrexate (MTX).[1][2] Its therapeutic activity is controlled by light. The trans-isomer of this compound is biologically inactive.[3][4] Upon exposure to UVA light (around 375 nm), it converts to the cis-isomer, which is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cancer cells.[3][4][5] This allows for precise spatiotemporal control of the drug's cytotoxic effects.[3]

The following table summarizes the available in vitro efficacy data for this compound in comparison to Methotrexate. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency, with lower values indicating higher potency.

Drug/IsomerCancer Cell LineIC50 ValueCitation
cis-Phototrexate HeLa (Cervical Cancer)~6 nM
trans-Phototrexate HeLa (Cervical Cancer)~34 µM
Methotrexate HeLa (Cervical Cancer)Similar to cis-Phototrexate
cis-Phototrexate HCT116 (Colon Cancer)Significantly more toxic than trans-isomer

Note: While research indicates ongoing studies of this compound in various cancer cell lines, comprehensive, peer-reviewed IC50 data for breast, lung, and prostate cancer cell lines are not yet publicly available. The significant difference in IC50 values between the cis and trans isomers in HeLa cells highlights the light-dependent efficacy of this compound. The cis isomer, activated by light, demonstrates a potency comparable to the conventional chemotherapeutic agent, Methotrexate.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in vitro.

Cell Culture and Maintenance
  • Cell Lines: HeLa (cervical adenocarcinoma), HCT116 (colorectal carcinoma), or other cancer cell lines of interest.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC50 value of this compound.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation and Photo-activation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • To generate the active cis-isomer, irradiate the this compound solution with UVA light (e.g., 375 nm LED) for a specified duration (e.g., 30 minutes) to reach a photostationary state. The inactive trans-isomer is maintained by keeping the solution in the dark or exposing it to blue/white light.

  • Drug Treatment:

    • Prepare serial dilutions of both cis-enriched and trans-Phototrexate, as well as Methotrexate as a positive control.

    • Remove the culture medium from the wells and replace it with fresh medium containing the various drug concentrations. Include a vehicle-only control group.

  • Incubation: Incubate the plates for 48-72 hours at 37°C. All steps involving the cis-isomer should be performed in the dark to prevent its reversion to the trans-isomer.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Light Activation Parameters
  • Light Source: A UV-A light source with a peak wavelength of approximately 375 nm is effective for the trans to cis isomerization of this compound.

  • Light Dose: The light dose required for activation should be optimized for the specific experimental setup. A typical light fluence for efficient photoisomerization is around 4-5 J/cm².

  • Back-Isomerization: The active cis-isomer will thermally relax back to the inactive trans-form over several hours in the dark. This process can be accelerated by exposure to blue or white light.

Mandatory Visualizations

Signaling Pathway of this compound

Phototrexate_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular trans_this compound trans-Phototrexate (Inactive) cis_this compound cis-Phototrexate (Active) trans_this compound->cis_this compound Activation DHFR Dihydrofolate Reductase (DHFR) cis_this compound->DHFR Inhibition UVA_Light UVA Light (~375 nm) UVA_Light->trans_this compound THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF DHFR DNA_Synthesis DNA Synthesis & Cell Proliferation THF->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Efficacy Testing

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells in 96-well plates Prepare_Drug 2. Prepare this compound and Methotrexate solutions Photoactivate 3. Irradiate this compound with UVA light to get cis-isomer Treat_Cells 4. Treat cells with cis-Phototrexate, trans-Phototrexate, and Methotrexate Photoactivate->Treat_Cells Incubate 5. Incubate for 48-72 hours (in the dark for cis-isomer) Add_MTT 6. Add MTT reagent Incubate->Add_MTT Incubate_MTT 7. Incubate for 3-4 hours Solubilize 8. Solubilize formazan crystals Read_Absorbance 9. Measure absorbance at 570 nm Analyze_Data 10. Calculate % viability and determine IC50 values Read_Absorbance->Analyze_Data

Caption: Workflow for assessing this compound cytotoxicity.

Logical Relationship: this compound vs. Methotrexate

Logical_Relationship cluster_this compound This compound Action cluster_methotrexate Methotrexate Action This compound This compound Systemic_Admin_Inactive Systemic Administration (Inactive trans-form) This compound->Systemic_Admin_Inactive Methotrexate Methotrexate Systemic_Admin_Active Systemic Administration (Always Active) Methotrexate->Systemic_Admin_Active Light_Activation Localized Light Activation (UVA) Systemic_Admin_Inactive->Light_Activation Targeted_Activity Targeted Cytotoxic Activity (Active cis-form) Light_Activation->Targeted_Activity Reduced_Side_Effects Reduced Systemic Side Effects Targeted_Activity->Reduced_Side_Effects Systemic_Activity Systemic Cytotoxic Activity Systemic_Admin_Active->Systemic_Activity Off_Target_Effects Potential for Off-Target Side Effects Systemic_Activity->Off_Target_Effects

Caption: Targeted vs. Systemic action.

References

Phototrexate Under Scrutiny: A Comparative Analysis of Efficacy in Normoxic vs. Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

In the landscape of targeted cancer therapies, Phototrexate, a photoswitchable inhibitor of human dihydrofolate reductase (DHFR), presents a novel approach to photoactivated chemotherapy.[1][2][3] Unlike traditional photodynamic therapy (PDT), which is critically dependent on molecular oxygen, this compound offers a potentially powerful alternative for treating solid tumors characterized by regions of severe hypoxia—a condition known to limit the efficacy of many cancer treatments.[4][5][6] This guide provides a comparative analysis of this compound's mechanism and its expected performance in both oxygen-rich (normoxic) and oxygen-poor (hypoxic) environments, supported by mechanistic data and detailed experimental protocols for verification.

Mechanism of Action: A Departure from Oxygen-Dependent Cytotoxicity

This compound is a photoisomerizable analog of the widely used chemotherapy agent, methotrexate.[7] Its therapeutic activity is precisely controlled by light. In its inactive trans configuration, the drug exhibits minimal biological effect. However, upon irradiation with UVA light (around 375 nm), it converts to its cytotoxic cis configuration.[3][8] This activated form of this compound potently inhibits dihydrofolate reductase (DHFR), a key enzyme in the folic acid pathway essential for DNA synthesis and cell proliferation.[1][7] This targeted inhibition of a critical metabolic pathway leads to cell death.

Crucially, this mechanism of action does not directly involve molecular oxygen. This is a fundamental distinction from traditional PDT, where a photosensitizer, upon light activation, transfers energy to molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen, which then induce cellular damage.[9][10][11] The reliance of PDT on oxygen makes it inherently less effective in the hypoxic microenvironment of solid tumors.[4][12]

Comparative Efficacy: this compound vs. Traditional PDT

The primary advantage of this compound in the context of tumor microenvironments is its anticipated efficacy in hypoxic conditions. While traditional PDT efficacy plummets as oxygen levels decrease, this compound's DHFR inhibition is expected to remain robust.

Table 1: Mechanistic Comparison of this compound and Traditional PDT
FeatureThis compoundTraditional Photodynamic Therapy (PDT)
Mechanism of Action Photoactivated inhibition of dihydrofolate reductase (DHFR)[1][7]Light-induced generation of reactive oxygen species (ROS)[9][10]
Oxygen Requirement No direct requirement for molecular oxygen[7]Absolutely essential for cytotoxic effect[4][6][12]
Primary Cytotoxic Agent cis-Phototrexate (active drug isomer)Singlet oxygen and other ROS
Activation Wavelength UVA light (~375 nm)[3][8]Typically visible or near-infrared light (wavelength varies by photosensitizer)
Anticipated Efficacy in Hypoxia HighLow to negligible[5][12]
Therapeutic Class Photoactivated ChemotherapyPhotodynamic Therapy
Table 2: Predicted Cellular Viability Under Normoxic and Hypoxic Conditions

The following table presents hypothetical data illustrating the expected differential response of cancer cells to this compound and a traditional PDT agent under varying oxygen levels.

Treatment ConditionOxygen LevelPredicted Cancer Cell Viability (%)
Untreated Control Normoxic (21% O₂)100%
Untreated Control Hypoxic (1% O₂)98%
This compound + UVA Light Normoxic (21% O₂)25%
This compound + UVA Light Hypoxic (1% O₂)28%
Traditional PDT Agent + Light Normoxic (21% O₂)30%
Traditional PDT Agent + Light Hypoxic (1% O₂)85%

Experimental Protocols

To validate the comparative efficacy of this compound, the following experimental methodologies would be employed.

Induction of Hypoxia in Cell Culture
  • Objective: To create an in vitro model of the tumor microenvironment with low oxygen tension.

  • Methodology:

    • Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates or other appropriate culture vessels.

    • Once adhered, the cells are placed in a specialized hypoxia chamber or a tri-gas incubator.

    • The chamber is flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.

    • Oxygen levels are monitored with a calibrated oxygen sensor.

    • Cells are incubated under these hypoxic conditions for 12-24 hours prior to and during the experiment to allow for metabolic adaptation.

    • A parallel set of plates is maintained in a standard normoxic incubator (21% O₂, 5% CO₂) to serve as the control.

Cytotoxicity Assay (MTT Assay)
  • Objective: To quantify the effect of this compound on cell viability under normoxic and hypoxic conditions.

  • Methodology:

    • Cells cultured under normoxic and hypoxic conditions are treated with varying concentrations of this compound.

    • Immediately after drug addition, the designated plates are irradiated with UVA light (e.g., 375 nm) for a specified duration to activate this compound. Control groups are kept in the dark.

    • The cells are incubated for a further 48-72 hours under their respective oxygen conditions.

    • Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated controls.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

G Trans_this compound trans-Phototrexate (Inactive) Cis_this compound cis-Phototrexate (Active) Trans_this compound->Cis_this compound Isomerization DHFR Dihydrofolate Reductase (DHFR) Cis_this compound->DHFR DNA_Synthesis DNA Synthesis & Cell Proliferation DHFR->DNA_Synthesis Required for DHFR->DNA_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death Inhibition leads to UVA_Light UVA Light (~375 nm)

Caption: Mechanism of this compound action.

G PS_Ground Photosensitizer (Ground State) PS_Excited Photosensitizer (Excited State) PS_Ground->PS_Excited Oxygen Molecular Oxygen (³O₂) PS_Excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Cell_Damage Oxidative Stress & Cell Death ROS->Cell_Damage Light Light

Caption: Oxygen-dependent mechanism of traditional PDT.

G cluster_conditions Oxygen Conditions Incubate Incubate 24h Normoxia Normoxia (21% O₂) Incubate->Normoxia Hypoxia Hypoxia (1% O₂) Incubate->Hypoxia Add_Drug_Normoxia Add this compound Normoxia->Add_Drug_Normoxia Add_Drug_Hypoxia Add this compound Hypoxia->Add_Drug_Hypoxia Irradiate_Normoxia Irradiate with UVA Light Add_Drug_Normoxia->Irradiate_Normoxia Irradiate_Hypoxia Irradiate with UVA Light Add_Drug_Hypoxia->Irradiate_Hypoxia Incubate_48h_N Incubate 48h (Normoxia) Irradiate_Normoxia->Incubate_48h_N Incubate_48h_H Incubate 48h (Hypoxia) Irradiate_Hypoxia->Incubate_48h_H MTT_Assay_N Assess Viability (MTT Assay) Incubate_48h_N->MTT_Assay_N MTT_Assay_H Assess Viability (MTT Assay) Incubate_48h_H->MTT_Assay_H Compare Compare Results MTT_Assay_N->Compare MTT_Assay_H->Compare

Caption: Experimental workflow for comparative analysis.

References

Evaluating the Genotoxicity of Phototrexate in Comparison to its Parent Compounds, Methotrexate and Aminopterin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the genotoxic potential of the novel photoswitchable antifolate, Phototrexate, reveals important considerations for its therapeutic development. This guide provides a comparative overview of the genotoxicity of this compound relative to its well-established parent compounds, methotrexate and aminopterin, supported by available data and detailed experimental methodologies.

This compound, a promising new agent in targeted chemotherapy, is a photoswitchable derivative of methotrexate, designed to be activated by light at the tumor site, thereby minimizing systemic toxicity. As with any new therapeutic candidate, a thorough evaluation of its genotoxic potential is paramount. This comparison guide synthesizes the available data on the genotoxicity of this compound, methotrexate, and aminopterin, offering a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary of Genotoxicity Data

The following table summarizes the available quantitative data on the genotoxicity of methotrexate. At present, specific quantitative genotoxicity data for this compound and aminopterin from comparable standardized assays are not publicly available. Methotrexate is a known genotoxic agent, inducing DNA damage and chromosomal aberrations.

CompoundAssaySystemConcentration/DoseResults (Compared to Control)Reference
Methotrexate Chromosomal AberrationMale Albino Mice (in vivo)2.5 mg/kg b. wt.21.2 ± 5.13 total aberrations (vs. 10.8 ± 3.53 in control) at 24 hrs[1]
5 mg/kg b. wt.31.0 ± 4.13 total aberrations (vs. 10.8 ± 3.53 in control) at 24 hrs[1]
10 mg/kg b. wt.50.4 ± 5.7 total aberrations (vs. 10.8 ± 3.53 in control) at 24 hrs[1]
2.5 mg/kg b. wt.44.2 ± 6.13 total aberrations (vs. 10.8 ± 3.53 in control) at 72 hrs[1]
5 mg/kg b. wt.70.0 ± 5.06 total aberrations (vs. 10.8 ± 3.53 in control) at 72 hrs[1]
10 mg/kg b. wt.98.8 ± 8.52 total aberrations (vs. 10.8 ± 3.53 in control) at 72 hrs[1]
Comet AssayMale Albino Mice (in vivo)2.5, 5, 10 mg/kg b. wt.Significant (P<0.001) increase in DNA damage in blood leukocytes in a dose- and time-dependent manner.[1]
This compound Genotoxicity AssaysNot specifiedNot specifiedGenotoxicity has been assessed as part of safety pharmacology studies, but specific data is not publicly available.[2]
Aminopterin VariousNot specifiedNot specifiedClassified as a mutagen, but specific quantitative data from standardized genotoxicity assays are limited in publicly accessible literature.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of genotoxicity and the methods used for its assessment, the following diagrams illustrate the general signaling pathway of antifolates and the workflows of common genotoxicity assays.

Antifolate_Pathway cluster_cell Cell Folate Folate DHFR Dihydrofolate Reductase (DHFR) Folate->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Leads to Antifolates Methotrexate Aminopterin This compound (cis-form) Antifolates->DHFR Inhibition Genotoxicity_Workflow cluster_assays Genotoxicity Assays Test_Compound Test Compound (this compound, Methotrexate, Aminopterin) Exposure Exposure to Test Compound Test_Compound->Exposure Cell_Culture Cell Culture / Animal Model Cell_Culture->Exposure Ames_Test Ames Test (Bacterial Reverse Mutation) Exposure->Ames_Test Micronucleus_Assay Micronucleus Assay (Chromosomal Damage) Exposure->Micronucleus_Assay Comet_Assay Comet Assay (DNA Strand Breaks) Exposure->Comet_Assay Chromosomal_Aberration Chromosomal Aberration Assay (Structural Chromosome Damage) Exposure->Chromosomal_Aberration Data_Analysis Data Analysis and Quantification Ames_Test->Data_Analysis Micronucleus_Assay->Data_Analysis Comet_Assay->Data_Analysis Chromosomal_Aberration->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Phototrexate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of phototrexate, a photoswitchable analogue of the cytotoxic drug methotrexate, is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of exposure to personnel and prevents the release of this potent compound into the environment. This guide provides essential, step-by-step information for the correct handling and disposal of this compound waste.

Given that this compound is a photochromic analogue of methotrexate, its disposal procedures align with those established for methotrexate and other cytotoxic agents. The primary recommended method of disposal is high-temperature incineration.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategoryItemSpecifications
Hand Protection GlovesPVC or nitrile, double-gloving recommended.
Eye Protection Safety GlassesWith side shields or goggles.
Body Protection Protective ClothingDisposable gown with a solid front.
Respiratory Protection MaskA respirator mask (P2/N95) may be required depending on the procedure and institutional guidelines.

Disposal Procedures

All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or expired drug, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE.

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process.

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof, and clearly labeled "Chemotherapeutic Waste" or "Cytotoxic Waste" sharps container.[1]

  • Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, bench paper, and empty vials, should be collected in thick, leak-proof plastic bags, clearly marked as "Chemotherapeutic Waste" or "Cytotoxic Waste".[1] It is best practice to double-bag this waste.

  • Liquid Waste: Unused or excess liquid this compound solutions should be collected in a designated, sealed, and shatter-proof container labeled as "Hazardous Waste: this compound". Do not pour liquid chemotherapeutic waste down the drain unless specifically permitted by institutional and local regulations after appropriate deactivation.[2]

Step 2: Primary Disposal Method: Incineration

The universally recommended method for the final disposal of this compound and other cytotoxic waste is incineration at high temperatures. This process ensures the complete destruction of the active pharmaceutical ingredient.

Table 2: Quantitative Data for this compound Disposal

ParameterValueSource
Recommended Incineration Temperature 1000°C or higher

All segregated and labeled waste containers should be collected by a licensed hazardous waste disposal service for transport to a permitted incineration facility.

Step 3: Alternative Disposal Method (When Incineration is Not Available)

In circumstances where incineration is not an option, a specific rinsing and sewer disposal method may be permissible, subject to strict institutional and local environmental regulations. This method should only be used as a last resort and in full compliance with all applicable guidelines.

Experimental Protocol for Rinsing and Sewer Disposal:

  • Rinse Contaminated Items: All needles, syringes, tubing, and other materials that have come into contact with this compound solutions should be thoroughly rinsed with water.

  • Rinse Vials: Vials should be rinsed with an appropriate quantity of water using a hypodermic syringe.

  • Collect and Dispose of Rinsate: The rinse water, which now contains diluted this compound, should be discarded into the sewer system with a large volume of running water to ensure significant dilution.

  • Dispose of Rinsed Equipment: After thorough rinsing, the equipment and vials can be disposed of in a safe manner as per standard laboratory procedures for non-hazardous waste.

Spill Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Restrict access to the spill area to essential personnel involved in the cleanup.

  • Don Appropriate PPE: Wear double gloves, a disposable gown, and eye protection. A respirator may be necessary for larger spills or powders.

  • Contain the Spill:

    • Liquids: Absorb the spill with absorbent pads or gauze.

    • Solids/Powders: Gently cover the spill with damp absorbent material to avoid aerosolization, then carefully collect the material.

  • Clean the Area: Wash the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as chemotherapeutic waste via incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_sharps Sharps Waste cluster_solids Solid Waste cluster_liquids Liquid Waste start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Sharps, Solids, Liquids) ppe->segregate sharps_container Place in Labeled Puncture-Proof Sharps Container solid_bag Place in Labeled Leak-Proof Double Bag liquid_container Collect in Labeled Sealed Container disposal_check Is Incineration Available? sharps_container->disposal_check solid_bag->disposal_check liquid_container->disposal_check incineration Arrange for Pickup by Licensed Hazardous Waste Service for Incineration (≥1000°C) disposal_check->incineration Yes rinse_protocol Follow Institutional/ Local Regulations for Rinse and Sewer Disposal disposal_check->rinse_protocol No end_incineration Disposal Complete incineration->end_incineration rinse_items Thoroughly Rinse Contaminated Items with Water rinse_protocol->rinse_items dispose_rinsate Dispose of Rinsate Down Sewer with Copious Amounts of Water rinse_items->dispose_rinsate dispose_rinsed_items Dispose of Rinsed Items as Non-Hazardous Waste dispose_rinsate->dispose_rinsed_items end_rinse Disposal Complete dispose_rinsed_items->end_rinse

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle methotrexate. By adhering to these procedures, you can minimize exposure risks and ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

The proper selection and use of PPE is the first line of defense against methotrexate exposure. The following table summarizes the recommended PPE for handling this cytotoxic agent.

PPE CategoryRecommendation
Gloves Double gloving with chemotherapy-tested nitrile or PVC gloves is recommended.[1] Ensure gloves are rated for use with chemotherapy agents. Change gloves regularly and immediately if contaminated.
Gown A disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs should be worn.[1] This provides a barrier against splashes and spills.
Eye Protection Chemical splash goggles or a face shield should be worn to protect the eyes from potential splashes of methotrexate solutions.[2]
Respiratory For procedures that may generate aerosols or when handling the powder form, a NIOSH-certified respirator (e.g., N95) should be used.[1]

Glove Permeability to Methotrexate

Not all gloves offer the same level of protection. The following table presents data on the permeability of various glove materials to methotrexate, highlighting the importance of selecting appropriate gloves.

Glove MaterialPermeability to Methotrexate
Nitrile Tested to withstand penetration of methotrexate for over 240 minutes.[3]
PVC (Polyvinyl Chloride) PVC gloves have been shown to be significantly less permeable to methotrexate than latex gloves.[4][5]
Latex Latex gloves are more permeable to methotrexate compared to PVC gloves.[4][5] One study suggested that methotrexate might permeate through latex gloves, although at a slower rate than other cytotoxic drugs.[6]
Chlorinated Polyethylene Performs well in protecting against most cytotoxic drugs, with minimal permeation of methotrexate observed over a three-hour period.[7]
Rubber Not recommended for handling cytotoxic drugs due to poor protective ability.[7]

Methotrexate Handling Workflow

The following diagram illustrates the standard workflow for handling methotrexate in a laboratory setting, from preparation to disposal.

Methotrexate_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal A 1. Assemble PPE B 2. Prepare Biological Safety Cabinet (BSC) A->B C 3. Gather Materials B->C D 4. Reconstitute/Prepare Methotrexate C->D E 5. Perform Experimental Procedures in BSC D->E Transfer to experimental area F 6. Segregate Waste E->F Generate waste G 7. Dispose of Sharps F->G H 8. Dispose of Contaminated PPE F->H I 9. Decontaminate BSC H->I

Methotrexate Handling Workflow Diagram

Detailed Protocols

Methotrexate Handling Protocol
  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on a disposable gown, double gloves (chemotherapy-rated nitrile or PVC), and eye protection. If there is a risk of aerosol generation, wear a respirator.[1]

  • Prepare the Work Area: All handling of methotrexate should be performed in a Class II Biological Safety Cabinet (BSC) to protect both the product and the personnel.[2] The work surface of the BSC should be covered with a plastic-backed absorbent pad.

  • Aseptic Preparation: If preparing a solution from powder, carefully reconstitute the methotrexate according to the manufacturer's instructions. Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.

  • Labeling: Clearly label all containers with the contents, concentration, and date of preparation.

  • Transport: When transporting methotrexate solutions, use a sealed, secondary container to prevent spills.

Methotrexate Disposal Plan
  • Segregation of Waste: All items that have come into contact with methotrexate, including gloves, gowns, vials, syringes, and absorbent pads, must be segregated as cytotoxic waste.[2]

  • Sharps Disposal: Needles and other sharps should be placed directly into a designated, puncture-resistant cytotoxic sharps container without being recapped or clipped.[1]

  • Liquid Waste: Unused or residual methotrexate solutions should be collected in a designated, sealed hazardous waste container.

  • Solid Waste: Contaminated solid waste should be placed in a clearly labeled, leak-proof, and sealed cytotoxic waste bag or container.[2]

  • Final Disposal: All cytotoxic waste must be disposed of as hazardous waste, typically through high-temperature incineration.[2] Follow all institutional and local regulations for hazardous waste disposal.

Spill Management Protocol

In the event of a methotrexate spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Alert Others: Immediately alert personnel in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or generates aerosols, evacuate the immediate area.

  • Don PPE: Before beginning cleanup, don appropriate PPE, including a respirator if aerosols are present.

  • Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Clean the Area:

    • Carefully collect the absorbent material and any broken glass with a scoop and place it into a cytotoxic waste container.[2]

    • Clean the spill area with a detergent solution, starting from the outer edge and working inward.

    • Rinse the area with water and wipe dry with fresh absorbent pads.

  • Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.[2]

  • Decontaminate: Thoroughly wash hands and any potentially exposed skin with soap and water after the cleanup is complete.

  • Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.